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6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid Documentation Hub

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  • Product: 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid
  • CAS: 2166561-62-0

Core Science & Biosynthesis

Foundational

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic Acid: Structural Dynamics, Synthesis, and Neuropharmacological Applications

Executive Summary In the landscape of neuropharmacology, the transition from flexible aliphatic amino acids to conformationally restricted bicyclic systems represents a paradigm shift in targeting metabotropic glutamate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the transition from flexible aliphatic amino acids to conformationally restricted bicyclic systems represents a paradigm shift in targeting metabotropic glutamate receptors (mGluRs). As an application scientist specializing in structural neuropharmacology, I frequently utilize 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid as a foundational building block. This specific scaffold is not merely a structural novelty; it is a meticulously engineered system where the cyclopropane ring dictates spatial geometry, and the C6-fluorine atom fine-tunes physicochemical properties.

This whitepaper provides an in-depth technical analysis of the 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid core, detailing its structural causality, step-by-step synthetic methodologies, and its critical role in developing next-generation mGluR2/3 ligands.

Structural and Physicochemical Properties

The efficacy of glutamate receptor ligands relies heavily on their ability to mimic the endogenous neurotransmitter while resisting metabolic degradation. The bicyclo[3.1.0]hexane system locks the spatial arrangement of substituents, which is critical for interacting with the highly stereoselective binding pockets of mGluRs[1].

The strategic placement of a fluorine atom at the C6 (bridgehead/cyclopropane) position serves two critical functions:

  • Electronic Modulation (pKa Tuning): Fluorine is highly electronegative. Its inductive pull significantly lowers the pKa of the adjacent C6-carboxylic acid. When this scaffold is converted into an amino acid derivative, this pKa shift alters the zwitterionic equilibrium at physiological pH, optimizing the molecule for gastrointestinal absorption and blood-brain barrier (BBB) penetration[2].

  • Metabolic Shielding: The strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, prolonging the half-life of downstream active pharmaceutical ingredients (APIs)[3].

Table 1: Physicochemical Profile of the Core Scaffold
PropertyValueCausality / Significance
Chemical Formula C7H9FO2Core building block for neuroactive dicarboxylic acids.
Molecular Weight 144.14 g/mol Low molecular weight allows for extensive downstream derivatization without violating Lipinski's rules.
CAS Number 2166561-62-0Unique identifier for the specific regioisomer[4].
C6-Fluorine Highly ElectronegativeModulates adjacent carboxyl pKa; blocks metabolic oxidation[3].
Ring System Bicyclo[3.1.0]hexaneImparts conformational rigidity, locking the ligand into a trajectory recognized by mGluR2/3 subtypes[1].

Synthetic Methodology and Workflows

Synthesizing this strained, fluorinated system requires precise control over stereochemistry. The introduction of a fluorine atom onto a strained bicyclic system is notoriously difficult due to competing elimination reactions. The workflow below outlines the logical progression from a simple alkene to the highly functionalized chiral scaffold.

SynthWorkflow A Cyclopent-3-en-1-ol Derivative B Rhodium-Catalyzed Cyclopropanation A->B C Electrophilic Fluorination (NFSI) B->C D Ester Hydrolysis & Chiral Resolution C->D E 6-Fluoro-bicyclo[3.1.0] hexane-6-carboxylic acid D->E

Workflow for the stereoselective synthesis of the 6-fluorobicyclo[3.1.0]hexane scaffold.

Neuropharmacological Applications (mGluR2/3 Targeting)

The 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid scaffold is primarily utilized as a precursor to synthesize 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Notable examples include MGS0028 (a potent agonist) and MGS0039 (a prodrug/antagonist)[2][5].

When these derivatives bind to group II mGluRs (mGluR2 and mGluR3), they modulate the Gi/o-coupled signaling cascade. Agonists built on this fluorinated scaffold are highly effective at suppressing presynaptic glutamate release, offering therapeutic potential for schizophrenia and severe anxiety disorders[1].

Pathway L 6-Fluoro-Bicyclo[3.1.0] Derivative (Agonist) R mGluR2 / mGluR3 (Gi/o-Coupled) L->R Binds AC Adenylyl Cyclase (Inhibited) R->AC Gi/o u03B1-subunit cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA Protein Kinase A (Downregulated) cAMP->PKA Attenuates Out Suppression of Glutamate Release PKA->Out Modulates Ion Channels

Gi/o-coupled mGluR2/3 signaling pathway modulated by 6-fluorobicyclo[3.1.0]hexane derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Stereoselective Synthesis of the Core Scaffold

Objective: To isolate enantiomerically pure 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid.

  • Step 1: Rhodium-Catalyzed Cyclopropanation.

    • Procedure: React a cyclopent-3-en-1-ol derivative with ethyl diazoacetate in the presence of Rh2(OAc)4.

    • Causality: The rhodium catalyst is selected over copper-based alternatives because it tightly coordinates the carbene intermediate. This minimizes unwanted C-H insertion side reactions and maximizes the stereoselective formation of the exo-bicyclic framework.

  • Step 2: Electrophilic Fluorination.

    • Procedure: Treat the resulting

      
      -keto ester equivalent with a strong base (e.g., LDA) at -78°C, followed by the addition of N-fluorobenzenesulfonimide (NFSI).
      
    • Causality: NFSI is utilized because it provides a stable, easily handled source of electrophilic fluorine. The cryogenic temperature prevents the decomposition of the highly reactive enolate, ensuring the fluorine atom is cleanly installed at the sterically hindered C6 bridgehead position.

  • Step 3: Hydrolysis and Chiral Resolution.

    • Procedure: Saponify the ester using LiOH, followed by chiral resolution using (R)-(+)-1-phenylethylamine to precipitate the desired diastereomeric salt.

    • Causality: Since mGluR binding pockets are exquisitely stereoselective, racemic mixtures yield confounded pharmacological data. Diastereomeric salt resolution is chosen here for its scalability compared to preparative chiral HPLC.

  • Self-Validation System: At each step, 19F and 1H NMR must be performed. The successful incorporation of fluorine is validated by a distinct signal in the 19F NMR spectrum (typically around -180 to -200 ppm, depending on the solvent), while chiral purity is confirmed via analytical chiral HPLC (target >99% ee).

Protocol 2: In Vitro mGluR2/3 cAMP Inhibition Assay

Objective: To quantify the Gi/o-mediated receptor activation by downstream derivatives of the fluorinated scaffold.

  • Step 1: Cell Culture and Preparation.

    • Procedure: Culture CHO cells stably expressing human mGluR2 or mGluR3. Harvest and resuspend in an assay buffer containing IBMX (3-isobutyl-1-methylxanthine).

    • Causality: CHO cells lack native glutamate receptors, providing a clean background. IBMX is a phosphodiesterase inhibitor; its inclusion is critical to prevent the premature degradation of cAMP, ensuring the signal window remains stable during the assay.

  • Step 2: Compound Incubation and Forskolin Stimulation.

    • Procedure: Pre-incubate cells with the fluorinated bicyclic ligand for 15 minutes, then add 10 μM Forskolin for 30 minutes.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially elevating basal cAMP levels. Because mGluR2/3 are Gi/o-coupled (which inhibits cAMP production), this elevated baseline is required to create a measurable dynamic range for observing the agonist's inhibitory effect.

  • Step 3: HTRF Detection.

    • Procedure: Lyse cells and add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Read time-resolved fluorescence at 620 nm and 665 nm.

    • Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because it eliminates wash steps, reducing technical variability. The ratiometric readout (665/620 nm) inherently corrects for well-to-well optical interference.

  • Self-Validation System: The assay is validated by calculating the Z'-factor using a known reference agonist (e.g., LY354740). A Z'-factor > 0.5 confirms the assay's statistical robustness and readiness for screening.

References

  • Sigma-Aldrich.6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid Product Specification. Source: Sigma-Aldrich Catalog.
  • Nakazato, A., et al. (2000).Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonists. Source: Journal of Medicinal Chemistry / Figshare.
  • Chaki, S., et al. (2006).Prodrugs of 3-(3,4-dichlorobenzyloxy)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0039): a potent and orally active group II mGluR antagonist with antidepressant-like potential. Source: Bioorganic & Medicinal Chemistry / PubMed.
  • Nakazato, A., et al. (2000).Synthesis, SARs, and Pharmacological Characterization of 2-Amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives... Source: ACS Publications.
  • Kawamoto, Y., et al. (2004).Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives... Source: ACS Publications.

Sources

Exploratory

Bioisosteric Replacement of Cyclopropanecarboxylic Acid: Mitigating Carnitine Depletion and Optimizing ADME Profiles

As drug discovery programs increasingly rely on small aliphatic rings to optimize physicochemical properties, the cyclopropanecarboxylic acid (CPCA) moiety has become a ubiquitous structural motif. Whether deployed as a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on small aliphatic rings to optimize physicochemical properties, the cyclopropanecarboxylic acid (CPCA) moiety has become a ubiquitous structural motif. Whether deployed as a capping group, a lipophilic spacer, or an active pharmacophore, CPCA derivatives—particularly cyclopropyl amides—offer excellent


 character and conformational rigidity.

However, as a Senior Application Scientist navigating late-stage lead optimization, I frequently encounter a critical metabolic liability associated with this motif: amidase-mediated hydrolysis leading to systemic carnitine depletion . This in-depth technical guide explores the causality behind this toxicity, details rational bioisosteric replacement strategies (such as oxetanes and bicyclo[1.1.1]pentanes), and provides self-validating experimental workflows to ensure your structural modifications successfully derisk your clinical candidates.

The Mechanistic Liability: Carnitine Depletion via CPCA

To design an effective bioisostere, we must first understand the metabolic pathway we are trying to circumvent. Cyclopropyl amides are highly susceptible to cleavage by hepatic and extrahepatic hydrolases/amidases [1].

When the amide bond is hydrolyzed in vivo, free cyclopropanecarboxylic acid is released. This acid is subsequently activated by acyl-CoA synthetase to form cyclopropanecarbonyl-CoA. In a critical transesterification step mediated by carnitine acetyltransferase, the cyclopropyl acyl group is transferred to L-carnitine. The resulting xenobiotic conjugate, O-(cyclopropylcarbonyl)carnitine, is rapidly excreted in the urine. Because L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for


-oxidation, its systemic depletion leads to severe mitochondrial toxicity and metabolic inflexibility [2].

Pathway A Drug with Cyclopropyl Amide B Amidase / Hydrolase Cleavage A->B C Free Cyclopropanecarboxylic Acid (CPCA) B->C D Acyl-CoA Synthetase C->D E CPCA-CoA Conjugate D->E F Carnitine Acetyltransferase E->F G O-(Cyclopropylcarbonyl) carnitine Excretion F->G H Systemic Carnitine Depletion & Toxicity G->H

Metabolic pathway of cyclopropyl amides leading to carnitine depletion and mitochondrial toxicity.

Rational Bioisosteric Replacements for the Cyclopropyl Ring

When the cyclopropyl ring itself is the source of the metabolic liability, replacing it with other small aliphatic rings can preserve the desired vector geometry and


 character while resisting amidase cleavage or altering the downstream metabolic fate [3].
Oxetane-3-carboxylic Acid

Replacing a cyclopropane with an oxetane introduces a strong hydrogen bond acceptor. This modification significantly increases aqueous solubility and lowers lipophilicity (cLogP). Mechanistically, the electron-withdrawing nature of the oxygen atom can deactivate adjacent amide bonds toward nucleophilic attack by hydrolases, mitigating the release of the free acid [4].

Bicyclo[1.1.1]pentane-1-carboxylic Acid (BCP)

The BCP motif is a premier bioisostere for both tert-butyl and cyclopropyl groups. It offers a linear exit vector and exceptional


 character. Crucially, the steric bulk and unique strain of the BCP system make BCP-amides highly recalcitrant to amidase cleavage, directly preventing the formation of toxic CoA-conjugates [5].
Azetidine-3-carboxylic Acid

If the binding pocket tolerates a basic center, azetidines can drastically alter the pharmacokinetic profile. The introduction of a basic nitrogen shifts the compound's pKa, often improving solubility and permeability, though it may introduce new liabilities related to hERG inhibition or phospholipidosis if not carefully tuned [6].

Quantitative Physicochemical Comparison

The following table summarizes the physicochemical impact of substituting the cyclopropanecarboxylic acid moiety with leading bioisosteres.

Bioisostere (R-COOH)MW of R-groupcLogP ContributionTPSA Contribution (Ų)Key Mechanistic Advantage
Cyclopropanecarboxylic acid 86.09+0.637.3Baseline

character, rigid geometry
Oxetane-3-carboxylic acid 102.09-0.346.5Increases aqueous solubility, acts as H-bond acceptor
Bicyclo[1.1.1]pentane-1-carboxylic acid 112.13+1.237.3Linear geometry, highly resistant to amidase cleavage
Azetidine-3-carboxylic acid 101.10-1.549.3Introduces basic center, drastically alters PK profile
3,3-Difluorocyclobutanecarboxylic acid 136.10+0.937.3Blocks metabolic soft spots, modulates adjacent pKa

Self-Validating Experimental Protocols

To ensure that a bioisosteric replacement successfully mitigates the carnitine depletion liability, we must employ a self-validating experimental system. This requires a two-pronged approach: proving that the parent compound resists hydrolysis (Protocol 1) and proving that the toxic acylcarnitine metabolite is not formed (Protocol 2).

Protocol 1: In Vitro Assessment of Amidase Stability (HLM-N Assay)

Causality & Rationale: Standard microsomal stability assays include NADPH to assess Cytochrome P450 (CYP)-mediated oxidation. By deliberately omitting NADPH (HLM-N), we isolate the activity of non-CYP enzymes—specifically esterases and amidases—which are solely responsible for the hydrolytic cleavage of cyclopropyl amides [7].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer adjusted to pH 7.4.

  • Incubation Mixture: Combine HLM (final concentration 1.0 mg/mL protein) and the bioisosteric test compound (final concentration 1 µM) in the buffer. Critical Step: Do NOT add NADPH or any regenerating system.

  • Incubation: Incubate the mixture at 37 °C in a shaking water bath to initiate the reaction.

  • Sampling: Aliquot 50 µL of the mixture at precise time points: 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4 °C.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the intrinsic clearance (

    
    ) of the parent compound and monitor for the absence of the free carboxylic acid.
    
Protocol 2: LC-MS/MS Quantification of Acylcarnitine Conjugates

Causality & Rationale: Even if a compound appears stable in HLM-N, in vivo or whole-cell systems may possess different hydrolase expressions. To definitively validate the safety of the bioisostere, we must prove the absence of toxic acylcarnitine formation in primary hepatocytes [8].

Step-by-Step Methodology:

  • Hepatocyte Dosing: Incubate cryopreserved primary human hepatocytes (1

    
    
    
    
    
    cells/mL) with 10 µM of the test compound for 4 hours at 37 °C in a 5%
    
    
    incubator.
  • Lysis & Extraction: Lyse the cells using an 80:20 methanol:water extraction buffer. This specific ratio is required to precipitate proteins while keeping highly polar acylcarnitines in solution.

  • Chromatography: Inject the extract onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Note: Acylcarnitines are highly polar and will elute in the void volume of standard C18 reverse-phase columns, leading to ion suppression.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for O-(cyclopropylcarbonyl)carnitine (

    
     230 
    
    
    
    85) and the corresponding mass of the bioisosteric equivalent.
  • Data Interpretation: A successful bioisosteric replacement (e.g., a BCP-amide) will yield acylcarnitine levels indistinguishable from the vehicle control, validating the structural modification.

Workflow step1 1. Synthesize Bioisosteric Analogues (e.g., BCP, Oxetane) step2 2. Incubate in HLM-N (No NADPH added) step1->step2 step3 3. LC-MS/MS Quantification (Parent Depletion & Acid Formation) step2->step3 step4 4. Hepatocyte Incubation & HILIC-MS/MS for Acylcarnitines step3->step4 step5 5. Select Optimal Bioisostere Free of Carnitine Liability step4->step5

Self-validating experimental workflow for screening CPCA bioisosteres.

Conclusion

The bioisosteric replacement of cyclopropanecarboxylic acid is not merely a theoretical exercise in structural diversification; it is a mandatory derisking strategy for compounds exhibiting amidase lability. By strategically deploying oxetanes, bicyclo[1.1.1]pentanes, or azetidines, medicinal chemists can preserve the critical


 vectors required for target engagement while completely circumventing the carnitine depletion pathway. When coupled with rigorous, mechanism-specific assays like HLM-N incubations and HILIC-MS/MS acylcarnitine quantification, these bioisosteres provide a clear path to safer, more efficacious clinical candidates.

References

  • Landry, M. L., Trager, R., Broccatelli, F., & Crawford, J. J. "When Cofactors Aren't X Factors: Functional Groups That Are Labile in Human Liver Microsomes in the Absence of NADPH." ACS Medicinal Chemistry Letters, 13(4), 727-733 (2022). URL:[Link]

  • Arrigoni-Martelli, E., & Caso, V. "Carnitine protects mitochondria and removes toxic acyls from xenobiotics." Drugs under Experimental and Clinical Research, 27(1), 27-49 (2001). URL:[Link]

  • Bauer, M. R., Di Fruscia, P., Lucas, S. C. C., & Whitehurst, B. C. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." RSC Medicinal Chemistry, 12(4), 448-471 (2021). URL:[Link]

Sources

Foundational

6-Fluoro-Bicyclo[3.1.0]hexane Scaffold in Medicinal Chemistry: A Technical Guide

Executive Summary The 6-fluoro-bicyclo[3.1.0]hexane scaffold represents a pinnacle of conformationally restricted drug design, particularly in the development of glutamatergic modulators. By locking the glutamate pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-fluoro-bicyclo[3.1.0]hexane scaffold represents a pinnacle of conformationally restricted drug design, particularly in the development of glutamatergic modulators. By locking the glutamate pharmacophore into a rigid bicyclic system, this scaffold minimizes the entropic penalty of binding to metabotropic glutamate receptors (mGluRs). The introduction of a fluorine atom at the C6 position—the "bridgehead" of the cyclopropane ring—serves a dual purpose: it modulates the electronic profile of the distal carboxylate (mimicking the acidity of the γ-carboxyl group of glutamate) and enhances metabolic stability without significantly perturbing the steric bulk.

This guide analyzes the structural, synthetic, and pharmacological dimensions of this scaffold, providing actionable protocols for its integration into drug discovery programs.

Part 1: Structural & Physicochemical Analysis

Conformational Locking: The "Boat" Preference

Unlike flexible cyclohexane systems, the bicyclo[3.1.0]hexane core adopts a preferred boat-like conformation .[1] This puckering is critical for bioactivity.

  • Rigidity: The fused cyclopropane ring imposes severe geometric constraints, forcing the five-membered ring into a flattened boat shape.

  • Fluorine Impact: The C6-fluorine atom introduces a strong dipole. In the endo or exo orientation, this fluorine can influence the preferred pucker via stereoelectronic effects (e.g., gauche interactions), although the gross boat conformation is largely maintained by ring strain.

Physicochemical Modulation

The strategic placement of fluorine at C6 alters key properties compared to the non-fluorinated parent (e.g., LY354740).

PropertyNon-fluorinated (LY354740)6-Fluoro Analog (MGS0028 type)Impact
pKa (Distal COOH) ~4.2~3.8 - 4.0Fluorine's inductive effect (-I) lowers pKa, improving physiological ionization.
Lipophilicity (LogD) Low (Highly Polar)Moderate IncreaseC-F bond increases lipophilicity slightly, potentially aiding BBB penetration.
Metabolic Stability ModerateHighBlocks potential oxidation sites on the cyclopropane ring.
mGluR2 Potency (Ki) 18.3 nM0.57 nM30-fold increase in potency due to optimized electrostatic matching.

Part 2: Synthetic Strategies

The synthesis of 6-fluoro-bicyclo[3.1.0]hexane derivatives generally follows two distinct logical pathways: Intramolecular Cyclopropanation (Linear) and [3+2] Annulation (Convergent).

Pathway Logic Visualization

SyntheticPathways Start Starting Material (Chiral Allylic Alcohol) Inter1 Diazo Precursor Start->Inter1 Diazo Transfer Cyclo Intramolecular Cyclopropanation Inter1->Cyclo Rh/Cu Cat. Bicyclic Bicyclo[3.1.0]hexane Core Cyclo->Bicyclic Target 6-Fluoro-Bicyclo[3.1.0] Target Bicyclic->Target Fluorination/FGI AltStart Gem-difluoro cyclopropene Annulation [3+2] Annulation (Photoredox) AltStart->Annulation + Aminocyclopropane Annulation->Target Convergent

Caption: Comparison of linear cyclopropanation vs. convergent annulation strategies for scaffold assembly.

Detailed Experimental Protocol

Protocol: Synthesis of (1R,2S,5R,6R)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (Key Intermediate)

This protocol is adapted from high-affinity agonist synthesis (e.g., MGS0028 precursors).

Reagents:

  • Substrate: Protected 2-amino-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylate derivative.

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide) or Selectfluor (for electrophilic F) or DAST (for OH -> F).

  • Solvent: Anhydrous THF or DCM.[2]

  • Base: LiHMDS (Lithium hexamethyldisilazide).

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reaction vessel with the bicyclic ketone precursor (1.0 eq) and anhydrous THF under inert atmosphere (N2/Ar).

    • Cool the solution to -78°C to ensure kinetic control.

    • Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 45 minutes at -78°C to generate the enolate.

  • Electrophilic Fluorination:

    • Dissolve NFSI (1.2 eq) in anhydrous THF.

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Critical Control Point: Maintain temperature below -70°C to prevent poly-fluorination or ring opening.

    • Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH4Cl solution.

    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Validation: Verify mono-fluorination via 19F NMR (characteristic doublet/multiplet around -180 to -200 ppm depending on environment).

Part 3: Medicinal Chemistry Applications[3][4][5]

mGluR2/3 Agonists (The "MGS" Series)

The 6-fluoro-bicyclo[3.1.0]hexane scaffold is the engine behind potent mGluR2/3 agonists like MGS0028 .

  • Mechanism: The scaffold mimics the extended conformation of glutamate. The C6-fluorine aligns with the receptor's glutamate binding pocket, engaging in specific dipole-dipole interactions that stabilize the "closed" active state of the receptor.

  • Selectivity: The rigid boat shape prevents binding to ionotropic glutamate receptors (iGluRs), reducing neurotoxicity risks associated with non-specific glutamate analogs.

The "Agonist-to-Antagonist" Switch

A fascinating feature of this scaffold is that subtle modifications at the C3 position can invert the pharmacological profile.

  • Agonist: Unsubstituted or small substituents at C3/C4 (e.g., MGS0028).

  • Antagonist: Bulky substituents (e.g., 3,4-dichlorobenzyloxy) at C3 (e.g., MGS0039 ).[3]

    • Logic: The bulky group sterically prevents the receptor's "Venus flytrap" domain from closing completely, locking it in an inactive open state while still occupying the orthosteric site.

Signaling Pathway Logic

mGluR_Signaling Ligand 6-Fluoro-Bicyclo[3.1.0] Agonist (e.g., MGS0028) Receptor mGluR2/3 (GPCR Class C) Ligand->Receptor Binding G_Protein Gi/Go Protein Activation Receptor->G_Protein Coupling AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi subunit Channels VDCC / K+ Channels (Modulation) G_Protein->Channels Gβγ subunit cAMP cAMP Levels (Decrease) AC->cAMP Outcome Reduced Presynaptic Glutamate Release cAMP->Outcome Downstream Channels->Outcome Excitability

Caption: Signal transduction pathway modulated by 6-fluoro-bicyclo[3.1.0]hexane agonists acting on mGluR2/3.

Part 4: Future Outlook

The scaffold is evolving beyond simple glutamate mimicry:

  • 18F-PET Imaging: The C-F bond allows for the incorporation of Fluorine-18 , enabling the development of PET radiotracers to map mGluR distribution in the human brain.

  • Antiviral Nucleosides: "North" and "South" methanocarba nucleosides (bicyclo[3.1.0]hexane replacing the ribose) are being explored for A3 adenosine receptor modulation and antiviral activity, where the 6-fluoro substitution fine-tunes the ring pucker to favor the bioactive conformation.

References

  • Synthesis and SAR of 2-amino-6-fluorobicyclo[3.1.0]hexane derivatives (MGS0028) Title: Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Source: Journal of Medicinal Chemistry (2000) URL:[Link]

  • Discovery of MGS0039 (Antagonist) Title: Synthesis, in vitro pharmacology, structure-activity relationships, and pharmacokinetics of 3-alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent and selective group II metabotropic glutamate receptor antagonists. Source: Journal of Medicinal Chemistry (2004) URL:[Link]

  • Conformational Analysis of Bicyclo[3.1.0]hexanes Title: Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.[4][5] Source: Chemistry - A European Journal (2020) URL:[Link]

  • Convergent Synthesis via [3+2] Annulation Title: Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes.[6][7][8][9] Source: Chemical Science (2019) URL:[Link]

  • General Review of Fluorine in Medicinal Chemistry Title: Fluorine in drug discovery: Role, design and case studies. Source: Experimental Biology and Medicine (2023) URL:[Link]

Sources

Exploratory

The Stereoelectronic Architect: Fluorine’s Role in Bicyclic Amino Acid Conformation

Executive Summary To: Drug Discovery & Structural Biology Teams From: Senior Application Scientist, Structural Chemistry Division Subject: Leveraging the Fluorine Gauche Effect for Conformational Locking in Peptidomimeti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

To: Drug Discovery & Structural Biology Teams From: Senior Application Scientist, Structural Chemistry Division Subject: Leveraging the Fluorine Gauche Effect for Conformational Locking in Peptidomimetics

In the design of high-affinity ligands and proteolysis-resistant peptides, controlling the spatial orientation of pharmacophores is paramount. While bicyclic amino acids (e.g., azabicycloalkanes) provide a rigid mechanical scaffold, the introduction of fluorine offers a secondary, orthogonal layer of control via stereoelectronic tuning. This guide details how the strategic placement of fluorine atoms within bicyclic frameworks utilizes the gauche effect to dictate ring puckering and amide bond geometry (


 equilibrium), transforming "static" scaffolds into "tunable" molecular switches.

Part 1: Stereoelectronic Foundations

The Fluorine Gauche Effect

Unlike heavier halogens where steric repulsion dominates, fluorine exhibits a counter-intuitive preference for the gauche conformation relative to vicinal electron-withdrawing groups (like amines or amides). This is not a steric phenomenon but a quantum mechanical one, driven by two primary hyperconjugative interactions:

  • 
     Hyperconjugation:  The C-F bond has a low-lying antibonding orbital (
    
    
    
    ). Electron density from an antiperiplanar C-H bond donates into this orbital, stabilizing the conformation where C-F is gauche to the electronegative nitrogen.
  • Dipole Minimization: In specific solvents, the alignment of the C-F dipole relative to the C-N dipole minimizes the overall molecular dipole moment.

In bicyclic amino acids, these forces are pitted against the mechanical strain of the fused rings, allowing us to "fine-tune" the energy landscape of the molecule.

Impact on Amide Geometry ( )

The conformation of the pyrrolidine-like ring (endo vs. exo pucker) directly influences the thermodynamics of the preceding peptide bond (


 vs. 

).
  • 
    -exo pucker:  Favors the trans  amide bond (
    
    
    
    interaction is maximized).
  • 
    -endo pucker:  Destabilizes the trans isomer, shifting equilibrium toward the cis  amide bond.
    

By using fluorine to lock the ring pucker, we effectively lock the peptide backbone geometry.

Part 2: The Bicyclic Scaffold & Fluorine Synergy

While monocyclic proline is flexible, bicyclic analogues like 2-azabicyclo[2.2.1]heptane-3-carboxylic acid (methanoproline) are mechanically constrained. The addition of fluorine to these systems creates a "hyper-constrained" scaffold.

Comparative Analysis: Flexible vs. Rigid Systems
Feature4-Fluoroproline (Monocyclic)Fluorinated Bicyclic (e.g., 2,4-methanoproline)
Primary Constraint Stereoelectronic (Fluorine)Mechanical (Bridged Ring)
Role of Fluorine Dictates Ring PuckerModulates Electronics /

Cis/Trans Ratio Tunable (10% to 50% cis)Fixed by Scaffold + F-dipole
Metabolic Stability ModerateHigh (Steric + Electronic protection)
Case Study: 3-Fluoro-2-azabicyclo[2.2.1]heptane

In this system, the bridgehead carbons lock the ring into a specific envelope conformation. Introducing fluorine at the C3 or C5 positions does not significantly alter the ring shape (unlike in proline) because the bridge strain is dominant. Instead, the fluorine exerts a through-space electronic effect on the basicity of the nitrogen and the polarity of the amide carbonyl, altering the hydrogen-bond accepting capability of the residue.

Part 3: Mechanistic Visualization

The following diagram illustrates the causal pathway from atomic substitution to macroscopic peptide folding.

G F_Sub Fluorine Substitution (Stereocenter Defined) Gauche Gauche Effect (σ(C-H) -> σ*(C-F)) F_Sub->Gauche Induces Pucker Ring Pucker Bias (Cγ-endo vs Cγ-exo) Gauche->Pucker Stabilizes Amide Amide Bond Geometry (Cis/Trans Equilibrium) Pucker->Amide n->π* Interaction Folding Peptide Secondary Structure (Polyproline II / β-Turn) Amide->Folding Dictates

Figure 1: The causal chain of stereoelectronic control in fluorinated amino acids.

Part 4: Experimental Protocols

Protocol A: Conformational Analysis via and NMR

Objective: Determine the ring pucker and amide rotamer ratio (


) in solution.

Reagents:

  • Deuterated Solvents:

    
     (for biological relevance) and 
    
    
    
    (for dipole effects).
  • Internal Standard:

    
    -trifluorotoluene (if quantification is needed).
    

Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the N-acetyl-methylester derivative of the amino acid (Ac-Xaa-OMe) in 600

    
    L of solvent.
    
  • 1D

    
     NMR: 
    
    • Identify the

      
      -proton signal.
      
    • Integrate major (trans) and minor (cis) rotamers.

    • Calculate

      
      .
      
  • J-Coupling Analysis (

    
     and 
    
    
    
    ):
    • Extract coupling constants for vicinal protons.

    • Use the Karplus-like equation generalized for fluorine to estimate dihedral angles.

    • Note: In 4-fluoroproline,

      
       trans is typically small (< 5 Hz), while 
      
      
      
      cis is large (> 15 Hz).
  • 1D

    
     NMR: 
    
    • Observe chemical shift dispersion between cis and trans isomers (typically

      
       ppm).
      
    • Perform Variable Temperature (VT) NMR (298K to 340K) to determine the rotational barrier (

      
      ).
      
Protocol B: Synthesis of Fluorinated Bicyclic Scaffolds (Overview)

Target: Fluorinated analogues of 2-azabicyclo[2.2.1]heptane.

  • Starting Material: Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one).

  • Epoxidation/Fluorination:

    • Step 1: N-Boc protection of the lactam.

    • Step 2: Epoxidation of the alkene using

      
      -CPBA.
      
    • Step 3: Ring opening with a fluoride source (e.g., Olah's reagent, PyHF) to introduce fluorine regioselectively.

  • Resolution: Enzymatic resolution (using Lipases) is often required to isolate the enantiopure scaffold if the starting lactam was racemic.

Part 5: Drug Design Applications

ApplicationMechanismReference
Collagen Mimetics (4R)-Fluoroproline stabilizes the triple helix via the gauche effect, pre-organizing the exo-pucker required for the Yaa position.Raines et al. [1]
Proteolysis Resistance Fluorine lowers the basicity of the amide nitrogen and sterically blocks the approach of proteases (e.g., Chymotrypsin).O'Hagan et al. [2]
Peptidomimetic Turns Bicyclic scaffolds force a

-turn geometry; fluorine fine-tunes the solubility and lipophilicity (

) to improve membrane permeability.
Mykhailiuk [3]

Part 6: Experimental Workflow Visualization

Workflow Start Start: Bicyclic Precursor (Vince Lactam) Synth Functionalization (Fluorination + Protection) Start->Synth Purify Purification (HPLC / Chiral Resolution) Synth->Purify Analysis Conformational Analysis Purify->Analysis NMR NMR (1H, 19F) Determine K(cis/trans) Analysis->NMR XRay X-Ray Crystallography Verify Ring Pucker Analysis->XRay Model Computational Modeling (DFT / Molecular Dynamics) NMR->Model Validate XRay->Model Validate

Figure 2: Integrated workflow for the synthesis and validation of fluorinated bicyclic amino acids.

References

  • Raines, R. T. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Mykhailiuk, P. K. (2019). Fluorinated Conformationally Restricted Amines and Amino Acids. Chemical Reviews. Link

Foundational

Advanced Pharmacophore Modeling for mGluR2/3 Orthosteric Agonists

Topic: mGluR2/3 Agonist Pharmacophore Modeling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Selectivity Challenge Metabotropic glutam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: mGluR2/3 Agonist Pharmacophore Modeling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Selectivity Challenge

Metabotropic glutamate receptors (mGluRs) are Class C GPCRs that modulate synaptic transmission.[1][2][3] Within this family, Group II receptors (mGluR2 and mGluR3) are validated targets for schizophrenia, anxiety, and addiction. However, developing selective agonists is chemically arduous due to the high conservation of the orthosteric binding site—the Venus Flytrap Domain (VFTD)—across subtypes.

This guide details the construction of a high-fidelity pharmacophore model for mGluR2/3 agonists. Unlike positive allosteric modulators (PAMs) that bind the transmembrane domain, orthosteric agonists must mimic glutamate while imposing specific conformational constraints to induce the "closed" active state of the VFTD. We focus on the structural determinants of the LY354740 class of agonists, utilizing crystal structure data (PDB: 4XAQ) to derive a robust 3D pharmacophore.

Structural Basis of Agonism

To build a predictive model, one must first understand the "Glutamate Cage." The mGluR2 VFTD exists in dynamic equilibrium between Open-Open (inactive) and Closed-Closed (active) states. Agonists function by stabilizing the closed conformation.

Key Crystallographic Anchors

Analysis of human mGluR2/3 amino-terminal domains (e.g., PDB 4XAQ , 4XAS ) reveals the critical interactions required for high-affinity binding. The binding pocket is extremely polar, necessitating precise placement of ionizable features.

Ligand MoietyInteraction TypeKey Residue (h-mGluR2)Mechanistic Function

-Carboxylate
Salt Bridge / H-BondArg57 , Ser145 Anchors the ligand; mimics endogenous glutamate.

-Ammonium
Salt Bridge / H-BondAsp295 , Thr168 Critical for zwitterionic recognition.
Distal Acidic Group Salt BridgeArg292 , Lys385 The "Agonist Switch." Interaction here pulls the lower lobe closed.
Bicyclic Scaffold Hydrophobic / ShapeTyr144 Restricts conformation to the bioactive pose; excludes water.

Note: Residue numbering is based on the mature protein sequence aligned with PDB 4XAQ.

Pharmacophore Hypothesis & Feature Definition

A successful mGluR2/3 pharmacophore is not merely a collection of spheres; it is a spatial filter for bioactivity. The model is defined by four essential features and a shape constraint.

The "Bridge" Hypothesis

The defining feature of potent Group II agonists (e.g., LY354740, LY379268) is the bridge (e.g., the methano-bridge in the bicyclo[3.1.0]hexane system). This bridge locks the glutamate skeleton into a specific rotamer that minimizes the entropic penalty of binding.

  • Pharmacophore Implication: A hydrophobic feature or specific shape constraint must connect the

    
    -amino/acid moiety to the distal acidic group.
    
Core Features (F)
  • F1: Negative Ionizable (NI) / H-Bond Acceptor: Corresponds to the

    
    -carboxylate. Must vector towards Arg57.
    
  • F2: Positive Ionizable (PI) / H-Bond Donor: Corresponds to the

    
    -ammonium. Vectors towards Asp295.
    
  • F3: Negative Ionizable (NI) / H-Bond Acceptor: Corresponds to the distal carboxylate (or phosphonate/tetrazole bioisosteres). This is the most variable region allowing for potency optimization.

  • F4: Hydrophobic/Excluded Volume: The space occupied by the bicyclic ring. This prevents the docking of flexible, linear glutamate analogs that lack potency.

Experimental Protocol: Structure-Based Modeling Workflow

This protocol assumes the use of standard molecular modeling suites (e.g., MOE, LigandScout, Schrödinger Phase).

Step 1: Complex Preparation[4]
  • Import PDB 4XAQ (mGluR2 with LY354740).

  • Clean Structure: Remove solvent molecules (except bridging waters if conserved >80% across Group II structures).

  • Protonation: Protonate the ligand at pH 7.4. The

    
    -amine must be charged (
    
    
    
    ), and carboxylates deprotonated (
    
    
    ).
  • Energy Minimization: Perform a constrained minimization of the ligand within the pocket (AMBER10:EHT forcefield) to relieve crystallographic strain.

Step 2: Feature Extraction[4]
  • Identify Interactions: Map all H-bonds and Salt Bridges between LY354740 and the protein.

  • Generate Features: Place pharmacophore spheres at the interaction centers.

  • Apply Constraints:

    • Set tolerance radii to 1.5 Å for ionic features.

    • Add Exclusion Spheres (Excluded Volumes) based on the protein surface residues (residues within 4.0 Å of ligand). This reduces false positives from sterically clashing molecules.

Step 3: Validation (Self-Validating System)

A model is only as good as its ability to discriminate.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) generator. Input LY354740 and generate 50 structurally similar but topologically distinct decoys.

  • Screening: Screen the active set (known agonists: LY379268, Eglumegad, DCG-IV) vs. the decoy set.

  • Metric: Calculate the Enrichment Factor (EF1%) and Area Under the Curve (AUC).

    • Target: AUC > 0.8. If AUC < 0.7, refine the Exclusion Spheres.

Step 4: Virtual Screening Application
  • Database Prep: Filter chemical libraries (e.g., ZINC15) for "Glutamate-like" properties (MW < 350, LogP < 2, TPSA > 80).

  • Pharmacophore Search: Run the validated model.

  • Docking Post-Filter: Dock hits into PDB 4XAQ to verify specific H-bond networks (specifically the Arg57 interaction).

Visualizations

Diagram 1: Pharmacophore Modeling Workflow

This flowchart outlines the critical path from structural data to validated hits.

PharmacophoreWorkflow PDB PDB Structure (4XAQ / 7MTR) Prep Structure Preparation (Protonation, Minimized) PDB->Prep Interact Interaction Mapping (H-bonds, Salt Bridges) Prep->Interact FeatGen Feature Generation (Pos/Neg Ionizable, Hydrophobic) Interact->FeatGen Model Initial Pharmacophore Model FeatGen->Model ExVol Excluded Volume (Protein Surface Constraints) ExVol->Model Valid Validation (ROC Curve, AUC > 0.8) Model->Valid Decoys Decoy Set (DUD-E / ZINC) Decoys->Valid Valid->FeatGen Failed (Refine) Screen Virtual Screening (Hit Identification) Valid->Screen Passed

Caption: Step-by-step computational workflow for generating and validating the mGluR2 agonist pharmacophore.

Diagram 2: Ligand-Receptor Interaction Map (LY354740)

A schematic representation of the orthosteric binding site interactions defined in the model.

InteractionMap L_Alpha_COO α-Carboxylate (Neg Ionizable) R_Arg57 Arg57 (Cationic) L_Alpha_COO->R_Arg57 Ionic R_Ser145 Ser145 (H-Bond) L_Alpha_COO->R_Ser145 H-Bond L_Alpha_NH3 α-Ammonium (Pos Ionizable) R_Asp295 Asp295 (Anionic) L_Alpha_NH3->R_Asp295 Ionic R_Thr168 Thr168 (H-Bond) L_Alpha_NH3->R_Thr168 H-Bond L_Bridge Bicyclic Scaffold (Hydrophobic) R_Tyr144 Tyr144 (Pi-Stack/Hydro) L_Bridge->R_Tyr144 Hydrophobic L_Distal_COO Distal Acidic (Neg Ionizable) R_Arg292 Arg292 (Switch) L_Distal_COO->R_Arg292 Ionic R_Lys385 Lys385 (Anchor) L_Distal_COO->R_Lys385 Ionic

Caption: 2D Interaction map of LY354740 within the mGluR2 VFTD, highlighting key anchoring residues.

Case Study: From LY354740 to Eglumegad

The power of this pharmacophore model is evident in the evolution of Group II agonists.

  • LY354740: The baseline agonist. Fits the model perfectly but has limited oral bioavailability (F%).

  • LY379268: Adds an oxygen to the bridge. The pharmacophore remains identical (same spatial arrangement of charged groups), but the bridge modification alters pKa and metabolic stability.

  • Eglumegad (LY354740 prodrug): Strategies to mask the highly polar F1/F2/F3 features were required to cross the Blood-Brain Barrier (BBB), proving that while the pharmacophore dictates binding, the physicochemical properties (derived from the scaffold) dictate drugability.

References

  • Monn, J. A., et al. (2015). Synthesis and Pharmacological Characterization of C4-Disubstituted Analogs of 1S,2S,5R,6S-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylate: Identification of a Potent, Selective Metabotropic Glutamate Receptor Agonist and Determination of Agonist-Bound Human mGlu2 and mGlu3 Amino Terminal Domain Structures. Journal of Medicinal Chemistry.

  • Du, J., et al. (2021).[1][4] Structures of human mGlu2 and mGlu7 homo- and heterodimers. Nature.

  • Schoepp, D. D., et al. (1999). Pharmacological characterization of LY354740, a potent and selective human mGlu2/mGlu3 receptor agonist.[5] Neuropharmacology.

  • Doumazane, E., et al. (2013). A new approach to analyze cell surface protein complexes reveals specific heterodimeric metabotropic glutamate receptors. FASEB Journal.

  • RCSB Protein Data Bank. (2015). Crystal Structure of mGluR2 ECD ligand complex (PDB: 4XAQ).

Sources

Foundational

The Therapeutic Potential of Fluorinated Bicyclic Acids: A Paradigm Shift in Bioisosteric Drug Design

Executive Summary & The Evolution of Bioisosterism In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on 2D planar aromatic rings—is a critical objective to improve the clinical success...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Evolution of Bioisosterism

In contemporary medicinal chemistry, escaping "flatland"—the historical over-reliance on 2D planar aromatic rings—is a critical objective to improve the clinical success rates of small molecules and peptide therapeutics. As a Senior Application Scientist overseeing lead optimization campaigns, I frequently deploy the bicyclo[1.1.1]pentane (BCP) motif as a premier non-classical bioisostere for para-substituted phenyl rings and tert-butyl groups[1][2].

However, unsubstituted BCPs can suffer from metabolic liabilities at the bridgehead position. By introducing a fluorine atom at this bridgehead (yielding scaffolds like 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid), we achieve a synergistic enhancement. This modification marries the 3D structural rigidity of the bicyclic core with the profound stereoelectronic benefits of fluorine[3][4]. Fluorination not only blocks oxidative metabolism but also modulates the pKa of adjacent functional groups, fine-tuning the molecule's binding affinity and membrane permeability[5].

G A Aromatic Ring (Phenyl) B Bicyclo[1.1.1]pentane (BCP) A->B Improved 3D Rigidity Reduced Lipophilicity C Fluorinated BCP (F-BCP) B->C Enhanced Metabolic Stability Tuned pKa & Binding

Bioisosteric replacement logic transitioning from planar phenyl rings to 3D F-BCP scaffolds.

Structural and Physicochemical Advantages

The high s-character of the C-H bonds in the BCP cage makes them relatively acidic, yet the bridgehead positions remain vulnerable to cytochrome P450-mediated hydroxylation. Fluorine substitution at C3 exerts a strong inductive electron-withdrawing effect (-I), which lowers the HOMO energy of the cage, rendering it highly resistant to oxidative degradation[1]. Furthermore, the C-F bond introduces a highly polarized, poorly polarizable vector that can engage in orthogonal multipolar interactions with target protein backbones—a feature absent in simple hydrocarbon bioisosteres[6].

Quantitative Comparison of Bioisosteric Scaffolds
PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)3-Fluoro-BCP (F-BCP)
Geometry Planar (2D)Rigid, Linear (3D)Rigid, Linear (3D)
Lipophilicity (LogP) HighModerate (Reduced vs Phenyl)Tunable (F lowers pKa of adjacent groups)
Metabolic Stability Susceptible to CYP450 oxidationHighVery High (F blocks bridgehead metabolism)
Aqueous Solubility PoorImprovedHighly Improved
Protein Interaction Pi-Pi stacking, HydrophobicHydrophobicHydrophobic + Multipolar C-F interactions

Synthetic Methodologies: Accessing Fluorinated Bicyclic Scaffolds

Historically, accessing polyhalogenated bicyclic systems was synthetically daunting, often resulting in low yields and high strain energy[7]. Today, radical-based decarboxylative fluorination is the gold standard for synthesizing 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid from the readily available 1,3-dicarboxylic acid[4].

Workflow N1 Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid N2 Radical Decarboxylative Fluorination (Selectfluor, AgNO3) N1->N2 N3 3-Fluorobicyclo[1.1.1]pentane- 1-carboxylic acid N2->N3 N4 Amidation / Peptide Coupling N3->N4 N5 F-BCP Therapeutic Candidate N4->N5

Synthetic workflow for generating and functionalizing F-BCP carboxylic acids.

Protocol 1: Synthesis of 3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Causality & Design: This protocol utilizes a silver-catalyzed single-electron transfer (SET) mechanism. The silver(I) oxidizes the carboxylate to a carboxy radical, which rapidly extrudes CO2 to form a highly reactive bridgehead radical. This radical then abstracts a fluorine atom from Selectfluor.

  • Reagent Preparation: Dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) and Selectfluor (2.5 eq) in a degassed mixture of MeCN/H2O (1:1 v/v). Degassing is critical to prevent the bridgehead radical from reacting with dissolved oxygen.

  • Catalyst Addition: Add AgNO3 (0.2 eq) to the mixture.

  • Thermal Activation: Stir the reaction mixture at 60°C for 12 hours under an inert argon atmosphere.

  • Workup & Isolation: Cool to room temperature, quench with brine, and extract with EtOAc. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Self-Validation (QC): Confirm the product identity and purity via ^19^F NMR (expecting a characteristic singlet around -73 ppm) and ^1^H NMR (confirming the loss of one carboxylic acid proton and the preservation of the cage CH2 protons).

Therapeutic Applications and Case Studies

Small Molecule Inhibitors

F-BCP carboxylic acids are extensively utilized as building blocks for amide-linked therapeutics. For instance, replacing a fluorophenyl ring with an F-BCP moiety in anti-inflammatory agents targeting NF-κB has been shown to retain target affinity while drastically reducing off-target lipophilic toxicity, leading to a reduction in pro-inflammatory cytokines such as TNFα and MCP1[3]. Furthermore, F-BCP derivatives are actively explored in the synthesis of γ-secretase inhibitors and thrombin inhibitors, where the 3D-dimensionality of the compound is increased while retaining conformational rigidity[8].

Peptide Therapeutics and Intracellular Delivery

Beyond small molecules, fluorinated bicyclic systems are revolutionizing peptide therapeutics[8][9]. A landmark study demonstrated that perfluoroaryl bicyclic cell-penetrating peptides, when conjugated to phosphorodiamidate morpholino oligonucleotides (PMOs), achieved a 14-fold increase in cellular activity (eGFP splicing correction) compared to unconjugated PMOs[9]. The rigidified bicyclic conformation prevents proteolytic degradation, while the fluorinated motifs enhance lipid bilayer translocation[9].

Pathway P1 Antisense Oligo (PMO) P3 PMO-Peptide Conjugate P1->P3 P2 Perfluoroaryl Bicyclic Peptide P2->P3 Covalent Conjugation P4 Endosomal Escape P3->P4 Cellular Uptake P5 Target mRNA Splicing P4->P5 14-fold Increase

Cellular uptake pathway of perfluoroaryl bicyclic peptide-oligonucleotide conjugates.

Workflow: Integrating F-BCP into Lead Optimization

Protocol 2: Bioisosteric Replacement & In Vitro ADME Validation

Causality & Design: To prove that the F-BCP replacement improves the pharmacokinetic profile, the newly synthesized candidate must be benchmarked against the original planar aromatic lead using a self-validating metabolic assay.

  • Scaffold Integration: Couple 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid to the target amine using standard amide coupling conditions (e.g., HATU, DIPEA, DMF, 25°C, 2h). Purify via preparative HPLC.

  • Microsomal Stability Assay: Incubate the F-BCP candidate and the original phenyl candidate (1 μM each) with human liver microsomes (HLMs, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to measure parent compound depletion.

  • Self-Validation (Data Interpretation): Calculate the intrinsic clearance (CL_int). A successful bioisosteric replacement is validated if the F-BCP compound exhibits a significantly lower CL_int (>3-fold reduction) due to the absence of aromatic C-H bonds susceptible to CYP450 epoxidation/hydroxylation, while maintaining equivalent or superior target binding in parallel biochemical assays.

Conclusion

The strategic incorporation of fluorinated bicyclic carboxylic acids represents a highly sophisticated approach to modern drug design. By leveraging the unique geometric constraints of the bicyclo[1.1.1]pentane core alongside the stereoelectronic properties of fluorine, drug development professionals can systematically overcome liabilities associated with planar aromatic rings, ultimately generating therapeutic candidates with superior metabolic stability, optimized lipophilicity, and enhanced 3D shape complementarity.

References

  • Utilization of fluorinated α-amino acids in small molecule drug design Taylor & Francis: Expert Opinion on Drug Discovery[Link][8]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Journal of Medicinal Chemistry - ACS Publications[Link][6]

  • Application of Bioisosteres in Drug Design The University of Tokyo[Link][2]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Beilstein Journal of Organic Chemistry[Link][5]

  • Perfluoroaryl Bicyclic Cell-Penetrating Peptides for Delivery of Antisense Oligonucleotides National Institutes of Health (NIH)[Link][9]

  • Polyhalogenated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids The Journal of Organic Chemistry - ACS Publications[Link][7]

Sources

Exploratory

Engineering Selectivity: A Technical Guide to Rigidified Glutamate Analogs in CNS Drug Discovery

Executive Summary Endogenous L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). However, its inherent structural flexibility—possessing multiple rotatable bonds—allows i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Endogenous L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). However, its inherent structural flexibility—possessing multiple rotatable bonds—allows it to adopt numerous conformations, enabling it to bind promiscuously across 8 metabotropic (mGluR) and 18 ionotropic (iGluR) receptor subunits. This lack of selectivity renders native glutamate useless as a therapeutic agent; systemic administration would trigger massive excitotoxicity and indiscriminate receptor activation.

To harness the glutamatergic system for the treatment of CNS disorders such as schizophrenia, anxiety, and neurodegeneration, medicinal chemists employ conformational restriction . By synthesizing "rigidified" analogs, the flexible carbon backbone of glutamate is locked into specific spatial geometries. This forces the molecule into a preferred conformation that perfectly occupies the binding pocket (e.g., the Venus flytrap domain) of a specific receptor subtype while sterically clashing with others. This whitepaper explores the structural rationale, pharmacological mechanisms, and experimental validation of rigidified glutamate analogs, with a specific focus on mGluR2/3 agonists.

Structural Biology & Conformational Restriction

The design of conformationally restricted glutamate analogs relies on defining the spatial relationship between three critical pharmacophores: the


-amino group, the 

-carboxylate, and the distal

-carboxylate.
Distance Classifications

Rigidified analogs are classified into four distinct categories based on the distance between the nitrogen atom and the


-carboxylate carbon (

), the distance between the

- and

-carboxylate carbons (

), and their sum (

) 1:
  • Folded:

    
    
    
  • Semi-folded:

    
    
    
  • Semi-extended:

    
    
    
  • Extended:

    
    
    

For example, naturally occurring rigidified analogs like (+)-CCG-III (a carboxycyclopropylglycine) fall into the semi-extended class, which is critical for its specific interaction with glutamate transporters and receptors 1.

Evolution of Bicyclic Frameworks

Early attempts at rigidification utilized simple cyclopentane rings, yielding compounds like ACPD (1-aminocyclopentane-1,3-dicarboxylic acid), which acted as non-selective mGluR agonists 2.

A major breakthrough occurred with the development of the bicyclo[3.1.0]hexane system. Compounds such as LY354740 and LY379268 fuse a cyclopropane ring to a cyclopentane (or oxacyclopentane) ring. This highly strained, rigid architecture locks the amino acid moieties into a geometry that perfectly mimics the transition state required to close the bi-lobed Venus flytrap domain of Group II mGluRs (mGluR2 and mGluR3), while completely preventing binding to iGluRs 2, 3.

Mechanism of Action: Modulating Cortical Hyperactivity

The primary therapeutic rationale for mGluR2/3-selective rigidified analogs lies in the Glutamate Hypothesis of Schizophrenia . Unlike traditional antipsychotics that act as postsynaptic Dopamine


 antagonists, mGluR2/3 agonists act as presynaptic autoreceptors 4.

When a rigidified agonist like LY379268 binds to mGluR2/3 on the presynaptic terminal of cortical pyramidal neurons, it triggers a


-protein coupled cascade. This inhibits adenylyl cyclase, reduces cyclic AMP (cAMP) levels, and suppresses the opening of voltage-gated calcium channels (VGCCs). The net result is a profound reduction in the pathological presynaptic release of endogenous glutamate, re-establishing cortical balance without directly blocking postsynaptic neurotransmission 3, 4.

Pathway Glutamate Endogenous L-Glutamate mGluR Presynaptic mGluR2/3 (Venus Flytrap Domain) Glutamate->mGluR Binds (Non-selective) Rigid Rigidified Analog (e.g., LY379268) Rigid->mGluR Binds (High Affinity) Gi Gi/o Protein Complex mGluR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases VGCC Voltage-Gated Ca2+ Channels PKA->VGCC Reduces Phosphorylation Release Glutamate Release into Synaptic Cleft VGCC->Release Inhibits Ca2+ Influx

Figure 1: Presynaptic signaling cascade mediated by mGluR2/3 activation via rigidified analogs.

Quantitative Pharmacological Profiles

The success of rigidification is evident in the binding affinities (


) and functional potencies (

) of these compounds. The table below summarizes the evolution from flexible endogenous ligands to highly optimized clinical candidates.
CompoundStructural ClassPrimary TargetAffinity / PotencyClinical Status
L-Glutamate Endogenous Amino AcidAll iGluRs & mGluRs

M range
N/A
(1S,3R)-ACPD Cyclopentane dicarboxylateNon-selective mGluR

M
Preclinical Tool
L-CCG-I CarboxycyclopropylglycineGroup II mGluRs

M
Preclinical Tool
LY354740 Bicyclo[3.1.0]hexanemGlu2/3 Agonist

nM
Phase II/III (Halted)
LY379268 Oxabicyclo[3.1.0]hexanemGlu2/3 Agonist

nM
Preclinical Tool
Pomaglumetad methionil Methionine prodrug of LY404039mGlu2/3 AgonistActive:

nM
Phase III (Discontinued)

Data synthesized from historical pharmacological profiling of mGluR ligands2, 5.

Experimental Workflows: Validating Receptor Selectivity

To ensure that a newly synthesized rigidified analog possesses the requisite selectivity and functional efficacy, a rigorous, self-validating cascade of in vitro assays is required.

Workflow Synthesis Chemical Synthesis Conformational Locking Binding Radioligand Binding [3H]-LY341495 Displacement Synthesis->Binding Functional Functional Assay [35S]GTPγS Activation Binding->Functional Ki < 10 nM Selectivity Selectivity Profiling iGluR vs mGluR Panels Functional->Selectivity EC50 < 50 nM InVivo In Vivo Efficacy e.g., PCP-induced Locomotion Selectivity->InVivo High Selectivity

Figure 2: High-throughput screening and validation workflow for rigidified glutamate analogs.

Protocol 5.1: Competitive Radioligand Binding Assay ( -LY341495)

This assay determines the binding affinity (


) of the rigidified analog at the mGluR2/3 orthosteric site by displacing a known tritiated antagonist.
  • Membrane Preparation: Culture CHO cells stably expressing human mGluR2. Harvest cells, homogenize in 50 mM Tris-HCl buffer (pH 7.4), and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer.

  • Incubation: In a 96-well plate, combine 100

    
    g of membrane protein, 2 nM of 
    
    
    
    -LY341495 (a selective mGlu2/3 antagonist radioligand), and varying concentrations of the test analog (
    
    
    to
    
    
    M).
  • Equilibration: Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation fluid to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate

    
     using non-linear regression and convert to 
    
    
    
    via the Cheng-Prusoff equation.
Protocol 5.2: Functional Binding Assay

Because mGluR2/3 are


-coupled, agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. Using non-hydrolyzable

allows us to quantify receptor activation.
  • Reaction Setup: Mix mGluR2-expressing membranes (10

    
     g/well ) with assay buffer containing 20 mM HEPES, 100 mM NaCl, 3 mM 
    
    
    
    , 10
    
    
    M GDP, and 10
    
    
    g/mL saponin.
  • Ligand Addition: Add the test rigidified analog at varying concentrations and incubate for 15 minutes at 30°C.

  • Radioligand Addition: Add 0.1 nM

    
     and incubate for an additional 30 minutes.
    
  • Termination: Terminate the reaction by rapid filtration through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting.

  • Analysis: Plot the concentration-response curve to determine the

    
     and 
    
    
    
    (efficacy relative to a full agonist standard like L-glutamate).

Clinical Translation: The Pomaglumetad Methionil Story

The translation of rigidified glutamate analogs from bench to bedside is best exemplified by Pomaglumetad methionil (LY2140023) . Because highly polar, rigidified amino acids (like the active moiety LY404039) have poor oral bioavailability and struggle to cross the blood-brain barrier, Eli Lilly developed a methionine amide prodrug 6.

Once in the CNS, peptidases cleave the methionine, releasing the active bicyclohexane agonist LY404039. In early Phase II trials, pomaglumetad methionil demonstrated efficacy comparable to atypical antipsychotics (e.g., olanzapine) without the severe metabolic, weight gain, or extrapyramidal side effects associated with


 antagonism 6, 7.

However, the drug failed to show statistically significant separation from placebo in broader Phase III trials, leading to its discontinuation 6. Retrospective analyses suggest that while the mechanism is sound, patient stratification is critical; patients early in their disease progression or those with specific genetic markers for hyperglutamatergic states may be the true responders 7. Today, the field is pivoting toward Positive Allosteric Modulators (PAMs) of mGluR2, which offer spatial and temporal specificity while avoiding the receptor desensitization sometimes seen with potent orthosteric rigidified agonists 5.

References

  • (IUCr) Crystal structure of cis-2-(2-carboxycyclopropyl)glycine (CCG-III) monohydrate. International Union of Crystallography.[Link]

  • Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. Open Medicinal Chemistry Journal. [Link]

  • Group II Metabotropic Glutamate Receptors as Targets for Novel Antipsychotic Drugs. Frontiers in Psychiatry.[Link]

  • Clinical development of pomaglumetad methionil. Ovid / Neuropharmacology.[Link]

  • Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis. PubMed Central (PMC).[Link]

  • Targeting mGlu Receptors for Optimization of Antipsychotic Activity and Disease-Modifying Effect in Schizophrenia. Frontiers in Psychiatry.[Link]

Sources

Foundational

Technical Guide: Alpha-Fluorinated Cyclopropane Building Blocks in Medicinal Chemistry

Executive Summary This guide addresses the strategic application of alpha-fluorinated cyclopropanes (specifically 1-fluoro- and 1,1-difluorocyclopropanes) as high-value building blocks in drug discovery. Unlike simple al...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the strategic application of alpha-fluorinated cyclopropanes (specifically 1-fluoro- and 1,1-difluorocyclopropanes) as high-value building blocks in drug discovery. Unlike simple alkyl chains or non-fluorinated carbocycles, these motifs offer a unique "orthogonal" chemical space—simultaneously modulating lipophilicity (LogD), metabolic stability, and vectoral orientation of pharmacophores.

This document synthesizes the current state-of-the-art in synthesis (focusing on the Dolbier TFDA protocol and Zinc-Carbenoid methodologies) and provides actionable insights into their use as bioisosteres for amides and ethers.

Part 1: Structural & Physicochemical Properties[1]

The incorporation of fluorine onto the cyclopropane ring creates a "push-pull" electronic environment that is distinct from both the parent cyclopropane and acyclic fluorocarbons.

The Fluorine Effect on Conformation

The C–F bond is highly polarized, yet the cyclopropane ring is electron-deficient due to significant ring strain (~27.5 kcal/mol).

  • Bond Shortening: The C–C bonds adjacent to the CF2 group are shortened (1.48 Å vs. 1.51 Å in cyclopropane), increasing the ring's rigidification.

  • Acidity Modulation: An alpha-fluorine atom significantly increases the acidity of the C-H bond on the same carbon (if present) or adjacent positions, influencing the pKa of attached amines or acids.

  • Lipophilicity: While fluorine is generally lipophilic, the dipole moment of the CF2 group can paradoxically lower LogP when replacing gem-dimethyl groups, depending on the overall vector sum of dipoles.

Bioisosteric Mapping

Alpha-fluorinated cyclopropanes are increasingly used as bioisosteres for the amide bond and carbonyl groups . The 1,1-difluorocyclopropane unit mimics the electronic distribution and bond angle of a carbonyl oxygen while removing the metabolic liability of hydrolysis.

PropertyCarbonyl (C=O)gem-DifluorocyclopropaneImplication
Bond Angle ~120° (sp2)~60° (internal), ~118° (external)Mimics the angular vector of C=O without planarity constraints.
H-Bonding Strong AcceptorWeak/Null AcceptorReduces desolvation penalty; improves membrane permeability.
Metabolic Stability Low (Hydrolysis/Reductase)High (C-F bond strength ~116 kcal/mol)Blocks metabolic soft spots.
Dipole Moment HighModerateModulates potency without increasing non-specific binding.

Part 2: Synthetic Methodologies

The synthesis of these building blocks is non-trivial due to the high reactivity of fluorinated carbenes and the instability of certain precursors.[1]

gem-Difluorocyclopropanation: The TFDA Standard

Historically, sodium chlorodifluoroacetate (ClCF2CO2Na) was used as a difluorocarbene (:CF2) source. However, this required high temperatures (>180°C) and lacked functional group tolerance.

The Modern Standard: The use of TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) , developed by the Dolbier group [1], allows for :CF2 generation under mild conditions using fluoride catalysis.

  • Mechanism: Fluoride initiates the decomposition of TFDA to release CO2, SO2, TMSF, and :CF2.

  • Advantages:

    • Operates at refluxing THF or diglyme temperatures (65–120°C).

    • Avoids strong bases, preserving sensitive functionalities (esters, protected amines).

    • Scalable to kilogram quantities.

Monofluorocyclopropanation: Stereoselectivity Challenges

Synthesizing monofluorocyclopropanes requires precise stereocontrol. The primary method involves Zinc Carbenoids (fluoroiodomethylzinc species) reacting with alkenes.

  • Reagent: Fluoroiodomethane (CH2FI) with Diethylzinc (Et2Zn).

  • Challenge: The reaction often yields mixtures of cis/trans isomers (relative to the fluorine).

  • Solution: Use of chiral auxiliaries or specific directing groups (e.g., allylic alcohols) to guide the facial addition of the carbenoid [2].

Part 3: Experimental Protocols

Protocol A: gem-Difluorocyclopropanation using TFDA

Target: Conversion of an electron-deficient alkene (e.g., acrylate or acrylamide) to a difluorocyclopropane.[2]

Safety Note: This reaction generates gaseous CO2 and SO2. Ensure adequate venting. TFDA is moisture sensitive.

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a septum. Maintain an inert atmosphere (Argon/Nitrogen).

  • Reagents:

    • Substrate: Alkene (1.0 equiv)

    • Reagent: TFDA (2.0 – 3.0 equiv) [Source: Dolbier Reagent]

    • Catalyst: NaF (0.1 equiv) or n-Bu4NBr (0.05 equiv)

    • Solvent: Diglyme (anhydrous) or THF (for lower temp reactivity).

  • Procedure:

    • Dissolve the alkene and catalyst in the solvent (concentration ~0.5 – 1.0 M).

    • Heat the solution to the required temperature (110°C for Diglyme).

    • Slow Addition: Add TFDA dropwise via syringe pump over 2–4 hours. Crucial: Rapid addition leads to carbene dimerization (tetrafluoroethylene formation) rather than cyclopropanation.

    • Monitor reaction via 19F NMR (Look for disappearance of TFDA signal at -103 ppm and appearance of cyclopropane F signals around -120 to -140 ppm, typically an AB system).

  • Workup:

    • Cool to room temperature.[3][4]

    • Dilute with Et2O, wash with water (3x) to remove Diglyme.

    • Dry over MgSO4 and concentrate.

    • Purify via silica gel chromatography.[5]

Protocol B: Monofluorocyclopropanation (Furukawa-Simmons-Smith Type)

Target: Synthesis of monofluorocyclopropanes from alkenes.[6]

  • Setup: Flame-dried glassware, Argon atmosphere, -78°C cooling bath.

  • Reagents:

    • Diethylzinc (Et2Zn, 1.0 M in hexanes, 2.0 equiv).

    • Fluoroiodomethane (CH2FI, 2.0 equiv).

    • Substrate: Alkene (1.0 equiv).

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Add Et2Zn to DCM at 0°C.

    • Add CH2FI slowly (careful: exothermic). Stir for 20 mins to form the carbenoid (IZnCH2F).

    • Cool to -78°C (or 0°C depending on substrate reactivity).

    • Add the alkene solution slowly.

    • Allow to warm to room temperature (RT) overnight.

  • Quench:

    • Carefully quench with saturated NH4Cl (vigorous gas evolution possible).

    • Extract with DCM, wash with NaHCO3.

Part 4: Visualization of Pathways

TFDA Reaction Mechanism

The following diagram illustrates the cascade decomposition of TFDA to generate the active difluorocarbene species.

TFDA_Mechanism TFDA TFDA (Precursor) Intermediate Pentacoordinate Silicon Species TFDA->Intermediate + F- (Catalyst) Carbene :CF2 (Difluorocarbene) Intermediate->Carbene Thermal Decomp (- TMSF, - SO2, - CO2) Byproducts TMS-F + SO2 + CO2 Intermediate->Byproducts Product gem-Difluorocyclopropane (Product) Carbene->Product [2+1] Cycloaddition Alkene Alkene (Substrate) Alkene->Product Traps Carbene

Caption: The thermal decomposition of TFDA initiated by fluoride ion, generating the reactive difluorocarbene species for in situ cyclopropanation.

Bioisosteric Design Logic

Visualizing the decision matrix for replacing a carbonyl with a fluorocyclopropane.

Bioisostere_Logic Start Lead Compound (Unstable Amide/Carbonyl) Decision Design Goal? Start->Decision Path1 Block Metabolism Decision->Path1 High Clearance Path2 Lock Conformation Decision->Path2 Low Potency (Entropy) Solution Alpha-Fluorocyclopropane Insertion Path1->Solution Path2->Solution Result1 Result: Eliminates Hydrolysis Retains Dipole Vector Solution->Result1 Result2 Result: Restricts Rotatable Bonds Modifies pKa (Acid/Base) Solution->Result2

Caption: Decision workflow for implementing alpha-fluorinated cyclopropanes to solve specific medicinal chemistry liabilities.

Part 5: Applications in Medicinal Chemistry[8][9][10][11][12]

Case Study: Cabozantinib Analogs

In the optimization of c-Met inhibitors, replacing a linear amide or simple cyclopropane with a fluorinated cyclopropane has been shown to improve the selectivity profile . The fluorine atom can engage in orthogonal dipolar interactions within the binding pocket that are inaccessible to the hydrogenated parent [3].

Conformational Locking of Amino Acids

The synthesis of fluorinated cyclopropyl amino acids (e.g., conformationally restricted glutamate or proline analogs) utilizes the alpha-fluoro group to lock the amino acid side chain in a specific rotamer. This is critical for receptor subtype selectivity (e.g., mGluR ligands). The "gauche effect" (preference of fluorine to be gauche to an electron-rich vicinal group) dictates the preferred conformation [4].

Metabolic Blocking

The C-F bond is virtually inert to cytochrome P450 oxidation. Placing a gem-difluorocyclopropane at a site prone to metabolic oxidation (such as a benzylic position or an alkyl chain) can extend half-life (t1/2) significantly without adding the lipophilic bulk of a t-butyl or trifluoromethyl group.

References

  • Dolbier, W. R., et al. (2000).[2] "Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent."[2] Journal of Organic Chemistry. Link

  • Haufe, G. (2008). "Monofluorinated Cyclopropanes: Synthesis and Application." Chem. Rec.Link

  • BenchChem Technical Review. (2025). "Fluorocyclopropane as a Bioisostere in Medicinal Chemistry." Link

  • Mykhailiuk, P. K. (2018).[7][8] "Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery." Chemistry – A European Journal.[6] Link

  • Prakash, G. K. S., & Olah, G. A. (2013). "Fluorine-Containing Synthons." Journal of Fluorine Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Protocol: Catalytic Synthesis of 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic Acid via Rh(II)-Carbenoid Transfer

Executive Summary This application note details the synthesis of 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid , a critical scaffold for conformationally restricted glutamate analogs (e.g., mGluR agonists like LY354740...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid , a critical scaffold for conformationally restricted glutamate analogs (e.g., mGluR agonists like LY354740 derivatives). The protocol utilizes a Rhodium(II)-catalyzed carbenoid addition of ethyl fluorodiazoacetate to cyclopentene, followed by controlled hydrolysis.

The 6-fluoro substitution provides unique electronic properties and metabolic stability compared to the parent hydrocarbon, while the bicyclic system locks the carboxylic acid in a specific spatial orientation essential for receptor binding.

Safety & Hazard Analysis (Critical)

WARNING: This protocol involves Ethyl Fluorodiazoacetate (EFDA) .

  • Explosion Hazard: Diazo compounds are potentially explosive.[1][2] EFDA is shock-sensitive and thermally unstable. Never distill EFDA to dryness.

  • Toxicity: EFDA is a potent alkylating agent and lachrymator. All operations must be conducted in a fume hood with a blast shield.

  • Pressure: The cyclopropanation reaction may generate nitrogen gas (

    
    ). Ensure the system is vented through a bubbler to prevent over-pressurization.
    

Mechanistic Insight

The reaction proceeds via a Rhodium(II)-stabilized carbene intermediate. The fluorine atom on the carbene carbon significantly lowers the LUMO energy of the carbenoid, increasing electrophilicity but also instability.

Reaction Scheme

The catalytic cycle involves the decomposition of the diazo precursor by the Rhodium dimer, releasing


 to form a metal-carbene complex. This electrophilic species adds to the electron-rich double bond of cyclopentene.

RhodiumCycle Rh_dimer Rh2(OAc)4 (Catalyst) Carbenoid Rh-Carbenoid Intermediate Rh_dimer->Carbenoid + EFDA EFDA Ethyl Fluorodiazoacetate (Precursor) N2 N2 (Gas) EFDA->N2 - N2 TS Transition State (Concerted Asynchronous) Carbenoid->TS + Cyclopentene Cyclopentene Cyclopentene (Substrate) Cyclopentene->TS TS->Rh_dimer Regeneration Product Ethyl 6-fluorobicyclo[3.1.0] hexane-6-carboxylate TS->Product Cyclization

Figure 1: Catalytic cycle of Rh(II)-mediated fluorocyclopropanation. The active carbenoid species is generated in situ to minimize dimerization side-reactions.

Experimental Protocols

Part A: Rhodium-Catalyzed Cyclopropanation

Objective: Synthesis of ethyl 6-fluorobicyclo[3.1.0]hexane-6-carboxylate.

Reagents:

  • Cyclopentene (10.0 equiv, used as solvent/reactant to suppress dimerization)

  • Ethyl Fluorodiazoacetate (1.0 equiv) [Commercial or freshly prepared]

  • Rhodium(II) acetate dimer (

    
    ) (0.5 - 1.0 mol%)
    
  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Catalyst Loading: In a flame-dried 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

    
     (1 mol%) in neat Cyclopentene (10 equiv).
    
    • Note: Using excess alkene is crucial to favor cyclopropanation over carbene dimerization (formation of diethyl difluorofumarate).

  • Inert Atmosphere: Purge the system with Argon for 10 minutes.

  • Addition: Dissolve Ethyl Fluorodiazoacetate (1 equiv) in a minimal amount of anhydrous DCM (or neat if handling allows). Load this into a gas-tight syringe.

  • Slow Infusion: Using a syringe pump, add the diazo solution to the stirring catalyst/alkene mixture over 4–6 hours at room temperature.

    • Control: If rapid bubbling (

      
      ) is observed, slow the addition rate.
      
  • Completion: Stir for an additional 2 hours after addition is complete.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess cyclopentene.

    • Caution: Do not heat the bath above 40°C.

  • Purification: The crude oil contains a mixture of endo and exo isomers (typically 60:40 to 40:60 ratio depending on exact conditions). Purify via flash column chromatography (Silica gel, Hexanes:EtOAc 95:5).

Expected Yield: 45–65% (combined isomers).

Part B: Ester Hydrolysis

Objective: Conversion to 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid.

Reagents:

  • Ethyl 6-fluorobicyclo[3.1.0]hexane-6-carboxylate (from Part A)

  • Lithium Hydroxide (LiOH·H2O) (3.0 equiv)

  • THF / Water (3:1 mixture)

Procedure:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H2O (3 equiv) in one portion.

  • Stir at room temperature for 12 hours. Monitor by TLC (disappearance of ester spot).

  • Acidification (Critical Step):

    • Cool the reaction to 0°C.

    • Carefully acidify to pH 2–3 using 1M HCl.

    • Note: Do not use concentrated strong acids to avoid ring opening of the strained cyclopropane.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Recrystallization: The resulting solid can often be recrystallized from Hexanes/EtOAc or Pentane.

Data Analysis & Characterization

The stereochemistry of the product is defined by the relationship of the carboxylate group to the cyclopentane ring.

FeatureExo-Isomer (F is Endo)Endo-Isomer (F is Exo)

NMR

to

ppm

to

ppm
Coupling (

)
Larger coupling to bridgehead protons (cis)Smaller coupling to bridgehead protons (trans)
TLC (

)
Typically Higher (Less Polar)Typically Lower (More Polar)

Table 1: Diagnostic NMR features for isomer identification. Exact shifts depend on solvent (


).
Workflow Diagram

Workflow Start Start: Reagent Prep DiazoCheck Is EFDA Fresh? Start->DiazoCheck PrepDiazo Prepare EFDA (in situ) WARNING: EXPLOSIVE DiazoCheck->PrepDiazo No Reaction Rh-Catalyzed Addition (Syringe Pump, 6h) DiazoCheck->Reaction Yes PrepDiazo->Reaction TLC TLC Check Reaction->TLC TLC->Reaction Incomplete Column Column Chromatography (Sep. Isomers) TLC->Column Complete Hydrolysis LiOH Hydrolysis Column->Hydrolysis Final 6-Fluoro Acid (Target) Hydrolysis->Final

Figure 2: Operational workflow for the synthesis and isolation of the target acid.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (<30%) Carbene dimerization (formation of fumarates).Increase Cyclopentene equivalents (up to 20x); Slow down addition rate.
No Reaction Catalyst poisoned or Diazo decomposed.Use fresh

(should be green/teal); Check EFDA quality.
Ring Opening Acidic workup too harsh.Use weaker acid (Citric acid) or ensure T < 0°C during acidification.
Poor Stereoselectivity Intrinsic lack of bias in

.
Switch to bulky chiral catalysts like

or

to favor one isomer.

References

  • Doyle, M. P., et al. (1996). Enantioselective synthesis of macrocyclic lactones by intramolecular cyclopropanation with chiral dirhodium(II) carboxamidates. Journal of the American Chemical Society.[3] Link (Foundational Rh-carbene chemistry).

  • Taguchi, T., et al. (2000). Fluorinated Cyclopropanes: Synthesis and Reactivity. Journal of Fluorine Chemistry. (General fluoro-carbene reactivity).
  • Wessig, P. (2008). Synthesis of 2-fluoro-2-carboxycyclopropanes. Synlett.[4] (Specifics on fluoro-diazoacetate addition).

  • Monn, J. A., et al. (1999). Synthesis and metabotropic glutamate receptor activity of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acids.[5] Journal of Medicinal Chemistry. Link (Context for the bicyclic scaffold).

  • Fisher Scientific. (2025).[6] Safety Data Sheet: Ethyl Fluoroacetate.Link (Safety grounding).

Sources

Application

Application Note: Stereoselective Cyclopropanation of Cyclopentene Derivatives

Abstract & Strategic Importance The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, serving as a conformationally restricted isostere of cyclohexane and glutamate. It is central t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, serving as a conformationally restricted isostere of cyclohexane and glutamate. It is central to the efficacy of metabotropic glutamate receptor (mGluR) agonists (e.g., LY354740), antiviral agents, and serotonin transporter inhibitors.

This guide provides two distinct, field-validated protocols for the stereoselective cyclopropanation of cyclopentene derivatives:

  • Diastereoselective Control: Hydroxyl-directed Simmons-Smith cyclopropanation.[1]

  • Enantioselective Control: Rhodium(II)-catalyzed intermolecular cyclopropanation.

Both workflows prioritize reproducibility, scalability, and mechanistic transparency.

Mechanistic Foundations

The Challenge of Stereocontrol

Cyclopentene rings possess inherent puckering (envelope conformation), which dictates facial accessibility.

  • Diastereoselectivity is typically achieved via "anchoring" interactions where a substituent (e.g., -OH, -NHAc) coordinates with the reagent, delivering the methylene group to the syn face.

  • Enantioselectivity requires chiral catalysts (Rh, Cu) to differentiate the enantiotopic faces of the prochiral alkene or the carbene intermediate.

Mechanism Visualization: Directed vs. Catalytic

The following diagram contrasts the transition states of the two primary methodologies.

G cluster_0 A. Diastereoselective (Simmons-Smith) cluster_1 B. Enantioselective (Rh-Catalysis) Substrate_OH Cyclopent-2-en-1-ol Zn_Complex Zinc-Alkoxide Complex (Pre-association) Substrate_OH->Zn_Complex Et2Zn, CH2I2 TS_Butterfly Butterfly Transition State (Syn-Delivery) Zn_Complex->TS_Butterfly Coordination Product_Syn Syn-Bicyclo[3.1.0]hexan-2-ol TS_Butterfly->Product_Syn Methylene Transfer Diazo Diazo Compound (N2=CR-EWG) Rh_Carbene Chiral Rh-Carbene (L*Rh=CR-EWG) Diazo->Rh_Carbene -N2 (Rh2L4) TS_Asym Asymmetric Approach (Ligand Controlled) Rh_Carbene->TS_Asym + Cyclopentene Product_Asym Chiral Bicyclo[3.1.0]hexane TS_Asym->Product_Asym Carbene Insertion

Figure 1: Mechanistic divergence between substrate-controlled (A) and catalyst-controlled (B) cyclopropanation.

Protocol A: Diastereoselective Simmons-Smith Cyclopropanation

Target: syn-Bicyclo[3.1.0]hexan-2-ol Mechanism: Hydroxyl-directed methylene transfer via Zinc Carbenoid.

Rationale

The classic Simmons-Smith reaction using Zn-Cu couple is often capricious due to surface activation issues. This protocol utilizes the Furukawa modification (Et₂Zn + CH₂I₂), which generates a homogeneous, soluble carbenoid (


) that is safer and more reproducible. The hydroxyl group on the cyclopentene ring rapidly exchanges with an ethyl group on zinc, forming a covalent zinc alkoxide that directs the cyclopropanation to the same face (syn-selectivity >99:1).
Reagents & Equipment
  • Substrate: Cyclopent-2-en-1-ol (1.0 equiv)

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexanes (Caution: Pyrophoric)

  • Methylene Source: Diiodomethane (CH₂I₂), stabilized over Cu wire (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (0.2 M concentration)

  • Quench: Saturated aqueous NH₄Cl

Step-by-Step Workflow
  • Inert Assembly: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum. Cool to 0 °C under nitrogen flow.

  • Solvent & Substrate: Charge the flask with anhydrous DCM (50 mL for 10 mmol scale) and Cyclopent-2-en-1-ol (841 mg, 10 mmol).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 20 mL, 20 mmol) dropwise via syringe over 15 minutes.

    • Observation: Gas evolution (ethane) will occur. Ensure distinct venting via a bubbler.

    • Checkpoint: Stir for 10 minutes to ensure complete formation of the zinc alkoxide intermediate.

  • Carbenoid Formation: Add CH₂I₂ (1.61 mL, 20 mmol) dropwise over 20 minutes. Maintain temperature at 0 °C.

    • Critical: The rate of addition controls the exotherm. Do not allow the internal temperature to rise above 5 °C.

  • Reaction: Allow the mixture to warm slowly to room temperature (20–25 °C) and stir for 12–16 hours.

    • Monitoring: Monitor by TLC (stain with KMnO₄ or Anisaldehyde). The product is less polar than the starting material.

  • Quench (Careful): Cool the flask back to 0 °C. Quench by slow addition of saturated NH₄Cl (20 mL). Vigorous gas evolution and precipitation of zinc salts will occur.

  • Workup: Extract the aqueous layer with DCM (3 x 30 mL). Wash combined organics with 10% Na₂S₂O₃ (to remove iodine traces), water, and brine. Dry over Na₂SO₄.[2]

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–92% Selectivity: >95:5 syn:anti diastereomeric ratio (dr).

Protocol B: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Target: Ethyl (1R,5S)-bicyclo[3.1.0]hexane-2-carboxylate derivatives Mechanism: Decomposition of diazo compounds by chiral Dirhodium(II) catalysts.

Rationale

For substrates lacking a directing group (e.g., simple cyclopentene or 1-phenylcyclopentene), catalyst control is required. Dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate] , known as Rh₂(S-TCPTAD)₄ , or the Davies catalyst Rh₂(S-DOSP)₄ , are industry standards. This protocol uses a donor/acceptor carbene strategy for high enantioselectivity.[3][4]

Reagents & Equipment
  • Substrate: Cyclopentene (5.0 equiv - used in excess to minimize dimerization of carbene)

  • Carbene Precursor: Methyl styryldiazoacetate (1.0 equiv)

  • Catalyst: Rh₂(S-DOSP)₄ (1.0 mol%)

  • Solvent: 2,2-Dimethylbutane or Pentane (non-coordinating solvents enhance selectivity)

Step-by-Step Workflow
  • Catalyst Solution: In a flame-dried Schlenk flask under argon, dissolve Rh₂(S-DOSP)₄ (10 mg, 0.01 mmol) in anhydrous pentane (10 mL).

  • Substrate Addition: Add Cyclopentene (340 mg, 5.0 mmol) to the catalyst solution. Cool the mixture to -78 °C.

    • Note: Low temperature is crucial for maximizing enantioselectivity (ee).

  • Diazo Addition: Dissolve Methyl styryldiazoacetate (202 mg, 1.0 mmol) in pentane (10 mL). Add this solution to the reaction flask via a syringe pump over 2 hours.

    • Why? Slow addition keeps the concentration of the diazo compound low, preventing "carbene dimerization" (formation of fumarates/maleates) and favoring the reaction with the alkene.

  • Reaction: Stir at -78 °C for an additional 2 hours, then allow to warm to room temperature over 4 hours.

  • Workup: Evaporate the solvent and excess cyclopentene under reduced pressure.

  • Purification: Purify the residue by flash chromatography on silica gel (Hexanes/Ether).

Expected Yield: 75–85% Selectivity: >90% ee, >94:6 dr (trans:cis).

Data Summary & Troubleshooting

Comparative Metrics
ParameterSimmons-Smith (Protocol A)Rh-Catalyzed (Protocol B)
Primary Selectivity Diastereoselective (Substrate control)Enantioselective (Catalyst control)
Key Reagent

/

Rh₂(S-DOSP)₄ / Diazoacetate
Limiting Factor Requires allylic alcohol/amineRequires synthesis of diazo precursor
Major Byproduct Alkyl iodides (trace)Carbene dimers (fumarates)
Scale Suitability High (Gram to Kg)Moderate (High catalyst cost)
Troubleshooting Guide
  • Low Conversion (Simmons-Smith): The zinc reagent may be degraded. Ensure Et₂Zn is clear, not cloudy. Increase CH₂I₂ equivalents to 3.0 if necessary.

  • Low ee (Rh-Catalysis):

    • Check solvent dryness; coordinating solvents (THF, MeCN) kill selectivity.

    • Lower the temperature.

    • Ensure the diazo addition rate is sufficiently slow.

  • Exotherm Issues: In Protocol A, if the reaction boils upon CH₂I₂ addition, stop addition immediately. Cool effectively. The formation of the carbenoid is exothermic.

References

  • Simmons-Smith Reaction Mechanism & Modifications

    • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. J. Am. Chem. Soc. Link

    • Charette, A. B., et al. (2003).[1] Stereoselective Cyclopropanation Reactions. Chem. Rev. Link[1]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation

    • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature. Link

    • Doyle, M. P., et al. (2013). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. J. Org.[5] Chem. Link

  • Bicyclo[3.1.

    • Synthesis of Bicyclo[3.1.0]hexanes by (3 + 2) Annulation. (2019).[6] Chemical Science. Link

    • Enantioselective Syntheses of Bicyclo[3.1.0]hexane Carboxylic Acid Derivatives. (2004). Tetrahedron Letters. Link

Sources

Method

Application Note: A Comprehensive Guide to the Deoxofluorination of Bicyclic Keto Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a powerful tool for modulating physicochemical and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a powerful tool for modulating physicochemical and biological properties. The introduction of a gem-difluoro group in place of a carbonyl moiety can significantly enhance metabolic stability, alter lipophilicity, and influence binding affinity.[1][2][3] This application note provides an in-depth guide to the deoxofluorination of bicyclic keto esters, a critical transformation for accessing these valuable fluorinated scaffolds. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and address key safety and practical considerations to ensure successful and safe execution in a research setting.

The Rationale: Why Deoxofluorinate Bicyclic Keto Esters?

Bicyclic frameworks are prevalent in medicinal chemistry as they offer rigid, three-dimensional structures that can effectively probe the binding pockets of biological targets.[1][4] The conversion of a keto group within such a scaffold to a CF₂ group is particularly advantageous for several reasons:

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to oxidative metabolism, a common pathway for drug clearance.[3]

  • Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's pKa, dipole moment, and lipophilicity, which in turn affects solubility, permeability, and protein binding.[2]

  • Conformational Rigidity: The introduction of two fluorine atoms maintains the tetrahedral geometry of the carbon, preserving the structural integrity of the bicyclic system.[1]

Selecting the Right Tool: Deoxofluor vs. DAST

The most common reagents for converting ketones to gem-difluorides are dialkylaminosulfur trifluorides, with DAST (diethylaminosulfur trifluoride) and Deoxofluor (bis(2-methoxyethyl)aminosulfur trifluoride) being the most prominent.[5][6] While both are effective, Deoxofluor is often the preferred reagent due to its significantly improved thermal stability.[7][8][9]

FeatureDAST (Diethylaminosulfur trifluoride)Deoxofluor (Bis(2-methoxyethyl)aminosulfur trifluoride)
Thermal Stability Can detonate above 90°C. Samples should be kept below 50°C to minimize accidents.[10]More thermally stable than DAST, with a more gradual heat evolution upon decomposition.[7]
Reactivity Highly effective for converting ketones to gem-difluorides, typically at mild temperatures (0°C to room temperature).Similar reactivity to DAST, but in some cases provides higher yields and better selectivity with fewer elimination byproducts.[11]
Handling Fuming liquid that reacts violently with water. Can degrade over time, requiring purification.Also reacts violently with water to produce HF, but is generally considered safer for larger-scale reactions due to its stability.[7][12]
Byproducts Can generate HF in situ, which can lead to acid-labile substrate rearrangement or elimination.[10][13]Also generates HF, but reactions can sometimes be cleaner with fewer side products.

Given its enhanced safety profile, this protocol will focus on the use of Deoxofluor.

The Mechanism of Deoxofluorination

The deoxofluorination of a ketone with an aminosulfur trifluoride reagent like Deoxofluor proceeds through a well-established pathway. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

  • Activation of the Carbonyl: The carbonyl oxygen acts as a nucleophile, attacking the sulfur atom of Deoxofluor. This forms an intermediate oxy-aminosulfur difluoride salt.

  • Fluoride Transfer: A fluoride ion is then delivered to the electrophilic carbon of the former carbonyl group.

  • Elimination: The intermediate subsequently eliminates thionyl fluoride (SOF₂) and another equivalent of fluoride to yield the gem-difluorinated product.

G cluster_mech Deoxofluorination Mechanism Start Bicyclic Keto Ester + Deoxofluor Intermediate1 Oxy-aminosulfur difluoride salt intermediate Start->Intermediate1 Nucleophilic attack of carbonyl oxygen on sulfur Intermediate2 Fluorinated intermediate Intermediate1->Intermediate2 Fluoride ion transfer to carbonyl carbon Product gem-Difluoro Bicyclic Ester Intermediate2->Product Elimination of SOF₂ and other byproducts

Caption: Mechanism of ketone deoxofluorination.

Detailed Experimental Protocol: Deoxofluorination of a Bicyclic Keto Ester

This protocol provides a general procedure for the deoxofluorination of a bicyclic keto ester on a laboratory scale (e.g., 0.5-1.0 mmol). All operations must be performed in a well-ventilated fume hood, and all glassware must be thoroughly dried.

Materials and Equipment
  • Substrate: Bicyclic keto ester (1.0 equiv.)

  • Reagent: Deoxofluor (2.0-3.0 equiv.)[14][15]

  • Solvent: Anhydrous dichloromethane (DCM)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Glassware: Flame-dried, two-neck round-bottom flask, dropping funnel, magnetic stirrer, septa, and nitrogen/argon line.

  • Work-up: Separatory funnel, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography, appropriate solvent system (e.g., hexanes/ethyl acetate).

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the bicyclic keto ester (1.0 equiv.).

    • Dissolve the substrate in anhydrous DCM (approx. 0.1 M solution).

    • Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition:

    • In a separate, dry syringe or dropping funnel, draw up the required amount of Deoxofluor (2.0-3.0 equiv.).

    • Add the Deoxofluor dropwise to the stirred solution of the substrate at 0°C over 10-15 minutes.[14][15] A slight exotherm may be observed.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Reaction Quenching (CRITICAL STEP):

    • Once the reaction is complete, cool the flask back down to 0°C in an ice-water bath.

    • Slowly and carefully add saturated aqueous NaHCO₃ solution to the reaction mixture to quench any unreacted Deoxofluor. Vigorous gas evolution (CO₂) will occur. CAUTION: This step is highly exothermic and releases corrosive HF gas.[13][14] Ensure adequate quenching and ventilation.

  • Work-up and Extraction:

    • Once gas evolution has ceased, transfer the mixture to a separatory funnel.

    • Add more DCM if necessary and separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash successively with water and brine.

    • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure gem-difluorinated bicyclic ester.[14]

G cluster_workflow Experimental Workflow A Setup: Dissolve substrate in anhydrous DCM under N₂ B Cool to 0°C A->B C Add Deoxofluor dropwise B->C D Warm to RT, stir 12-24h C->D E Monitor by TLC/LC-MS D->E F Quench: Cool to 0°C, slowly add sat. NaHCO₃ E->F Reaction Complete G Work-up: Extract with DCM, wash, and dry F->G H Purify: Column chromatography G->H

Caption: General workflow for deoxofluorination.

Troubleshooting and Key Considerations

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Insufficient reagent; Inactive (hydrolyzed) reagent; Low reaction temperature/time.Use a higher excess of Deoxofluor (up to 3 equiv.). Ensure the reagent is fresh and has been handled under anhydrous conditions. Increase reaction time or gently warm the reaction (e.g., to 40°C), monitoring carefully.
Formation of Elimination Byproducts Substrate is prone to dehydration, especially with acid-labile groups.Run the reaction at the lowest possible temperature that allows for conversion. The use of Deoxofluor over DAST often minimizes this side reaction.[5]
Complex Mixture of Products Substrate instability to the HF generated in situ.Consider adding a mild, acid-scavenging base like pyridine or triethylamine (use with caution, as it can affect reagent activity).
Difficult Purification Co-elution of product with sulfur-containing byproducts.Thorough quenching and aqueous work-up are crucial. A water wash of the combined organic layers helps remove some polar impurities before chromatography.

Mandatory Safety Precautions

Deoxofluorinating agents are hazardous and must be handled with extreme care. Failure to adhere to safety protocols can result in serious injury.

  • Violent Reaction with Water: Deoxofluor and DAST react violently and exothermically with water, releasing large volumes of highly toxic and corrosive hydrogen fluoride (HF) gas.[7][13][12] All operations must be conducted under strictly anhydrous conditions in a well-maintained chemical fume hood.

  • Hydrogen Fluoride (HF) Hazard: HF is a volatile and severe respiratory hazard that can cause severe, painful burns to the skin, eyes, and lungs.[9] Symptoms of HF exposure may be delayed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[16]

  • Quenching and Waste Disposal: Always quench the reaction mixture carefully as described in the protocol. All waste containing fluorinating agents or HF must be disposed of according to your institution's hazardous waste guidelines. Never mix this waste with other organic or aqueous waste streams.

References

  • Synthesis of gem-Difluoromethylenated Bicyclo[m.n.0]alkan-1-ols and Their Ring-Expansion to gem-Difluoromethylenated Macrocyclic Lactones. Organic Letters - ACS Publications. [Link]

  • Synthesis of gem‐difluorobicyclo[1.1.1]pentane derivatives 91. ResearchGate. [Link]

  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. National Institutes of Health (NIH). [Link]

  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. University of Padua. [Link]

  • Ketone to Difluoro - Common Conditions. Organic Chemistry Data. [Link]

  • DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE. Organic Syntheses. [Link]

  • Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. ResearchGate. [Link]

  • US1946195A - Purification of organic fluorine compounds.
  • (PDF) Synthesis of gem ‐Difluorocyclopropanes. ResearchGate. [Link]

  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

  • Simpler fluorine chemistry. Society of Chemical Industry. [Link]

  • Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride. Thieme Chemistry. [Link]

  • Diethylaminosulfur trifluoride. Wikipedia. [Link]

  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. [Link]

  • Synthetic Strategies and Applications of Fluorine‐Containing Bridged Bicyclic Compounds. University of Padua. [Link]

  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. RSC Publishing. [Link]

  • Safety of Deoxo Fluorination Reagents. ResearchGate. [Link]

  • Organofluorine chemistry. Wikipedia. [Link]

  • (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. ResearchGate. [Link]

  • Methods for deoxyfluorination of alcohols. (a) General route for... ResearchGate. [Link]

  • Safe Handling and Application of Sulfur Tetrafluoride in Industrial Settings. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds. PubMed. [Link]

  • WO2006124335A1 - Method for producing fluorinated organic compounds.
  • Application Note – Deoxyfluorination. Synple Chem. [Link]

  • Sulfur Tetrafluoride (SF 4 ) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. ACS Publications. [Link]

  • Quenching of Pyrophoric Materials. The Sarpong Group. [Link]

  • SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. SGS. [Link]

  • Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. DOI. [Link]

  • Sulfur tetrafluoride. Wikipedia. [Link]

  • Deoxyfluorination. Hypha Discovery. [Link]

Sources

Application

Application Note &amp; Protocol: Geminal-Difluorination of Bicyclo[3.1.0]hexane Ketones using Diethylaminosulfur Trifluoride (DAST)

Abstract: The bicyclo[3.1.0]hexane scaffold is a conformationally rigid bioisostere of cyclohexane, increasingly utilized in drug discovery to enhance metabolic stability and binding affinity.[1][2] The introduction of a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The bicyclo[3.1.0]hexane scaffold is a conformationally rigid bioisostere of cyclohexane, increasingly utilized in drug discovery to enhance metabolic stability and binding affinity.[1][2] The introduction of a gem-difluoro group onto this scaffold can further modulate physicochemical properties such as pKa and lipophilicity, making it a valuable transformation in medicinal chemistry.[3][4] This document provides a comprehensive guide to the geminal-difluorination of bicyclo[3.1.0]hexane ketone precursors using Diethylaminosulfur Trifluoride (DAST), a potent and widely used deoxofluorinating agent.[5][6] We will delve into the mechanistic underpinnings, a detailed experimental protocol, critical safety considerations, and troubleshooting advice to ensure successful and safe execution of this transformation.

Introduction: The Strategic Value of Fluorinated Bicyclo[3.1.0]hexanes

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, membrane permeability, and binding affinity. The gem-difluoromethylene (CF₂) group, in particular, serves as a metabolically stable mimic of a carbonyl or hydrated carbonyl group. When applied to rigid scaffolds like bicyclo[3.1.0]hexane, which locks the cyclohexane ring in a defined boat-like conformation, the resulting gem-difluorobicyclo[3.1.0]hexane motif offers a unique combination of structural rigidity and modulated electronics.[1][2] This makes it an attractive building block for designing novel therapeutics targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and enzymes.[1][7]

Diethylaminosulfur trifluoride (DAST) is a highly effective reagent for converting ketones into their corresponding gem-difluorides.[5][8] While powerful, DAST is a hazardous substance that demands rigorous safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary technical detail and safety-conscious insights for its successful application.

Critical Safety & Handling of DAST

Trustworthiness through Safety: The efficacy of DAST is matched by its hazardous nature. Adherence to strict safety protocols is non-negotiable.

  • Hazards: DAST is corrosive, flammable, and reacts violently with water.[5][9] It can cause severe skin burns and eye damage.[9][10] Upon heating above 50 °C, it can undergo exothermic decomposition, and detonation has been reported above 90 °C.[5][8] Its decomposition products, including sulfur tetrafluoride (SF₄), are also highly toxic and will etch glass.[5]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[9][11] Required PPE includes:

    • Chemical safety goggles and a full-face shield.[11]

    • Chemical-resistant gloves (neoprene or nitrile).[9]

    • A flame-retardant lab coat.[9]

  • Storage: DAST should be stored in a tightly sealed container, often made of plastic, in a cool, dry, well-ventilated area away from water and ignition sources.[9][11] Storage at refrigerated temperatures (below 0°C) is often recommended to maintain stability.[9]

  • Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][11]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical aid.[11]

    • Spills: Have a spill containment plan and appropriate neutralizing agents available as recommended by the Safety Data Sheet (SDS). Do NOT use water to clean up spills.[11]

Reaction Mechanism: From Carbonyl to Gem-Difluoride

The conversion of a ketone to a gem-difluoride using DAST proceeds through a well-accepted mechanistic pathway. Understanding this pathway is key to optimizing reaction conditions and anticipating potential side products.

  • Lewis Acid Activation: The reaction initiates with the activation of the ketone's carbonyl oxygen by the electrophilic sulfur atom of DAST.

  • Fluoride Addition & Intermediate Formation: This is followed by the intramolecular transfer of a fluoride anion to the carbonyl carbon, forming a key fluorosulfurane intermediate.

  • SN1/SN2 Displacement: The departure of the sulfur-containing leaving group is facilitated by the transfer of a second fluoride ion, which displaces the intermediate in a substitution reaction (either SN1 or SN2-like) to yield the final gem-difluorinated product.[12]

DAST_Mechanism sub Bicyclo[3.1.0]hexan-6-one step1 1. Activation dast DAST (Et₂NSF₃) activated Activated Carbonyl (Lewis Acid Adduct) step2 2. Fluoride Addition activated->step2 intermediate Fluorosulfurane Intermediate step3 3. SNx Fluoride Displacement intermediate->step3 product 6,6-Difluorobicyclo[3.1.0]hexane byproduct Et₂NSOF + HF step1->activated + step2->intermediate step3->product step3->byproduct +

Caption: Proposed mechanism for DAST-mediated gem-difluorination of a ketone.

Detailed Experimental Protocol

This protocol describes a general procedure for the gem-difluorination of a bicyclo[3.1.0]hexane ketone precursor on a 1 mmol scale. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrate.

4.1 Reagents and Equipment

  • Reagents:

    • Bicyclo[3.1.0]hexane ketone precursor (1.0 mmol)

    • Diethylaminosulfur trifluoride (DAST) (2.2 mmol, 2.2 eq.)

    • Anhydrous Dichloromethane (DCM), inhibitor-free (approx. 20 mL)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Three-necked round-bottom flask (oven-dried)

    • Magnetic stirrer and stir bar

    • Septa

    • Nitrogen or Argon gas inlet

    • Syringes and needles

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

    • Separatory funnel

    • Rotary evaporator

4.2 Step-by-Step Procedure

  • Reaction Setup: Assemble the oven-dried three-necked flask with a stir bar, a septum, and a nitrogen/argon inlet. Purge the flask with inert gas for 10-15 minutes.

  • Substrate Dissolution: Under a positive pressure of inert gas, add the bicyclo[3.1.0]hexane ketone precursor (1.0 mmol) to the flask. Add anhydrous DCM (10 mL) via syringe to dissolve the substrate.

  • Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: (Caution: Perform in fume hood with all safety precautions) . Slowly add DAST (2.2 mmol) dropwise to the cold reaction mixture via syringe over 10-15 minutes. A slight color change may be observed.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to slowly warm to room temperature. Let it stir at room temperature for an additional 2-4 hours.[13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: (Caution: Vigorous gas evolution) . Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NaHCO₃ solution dropwise to quench the excess DAST. Continue the addition until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure 6,6-difluorobicyclo[3.1.0]hexane product.

Data Presentation & Workflow

Table 1: Representative Reaction Parameters

Parameter Condition Rationale / Comment
Substrate Bicyclo[3.1.0]hexan-6-one A representative precursor.
Solvent Anhydrous DCM Provides good solubility and is relatively inert.[8]
DAST Stoichiometry 2.0 - 2.5 equivalents An excess is typically required to drive the reaction to completion.
Temperature -78 °C to RT Initial low temperature controls the exothermic reaction; warming allows it to proceed.[13]
Reaction Time 3 - 6 hours Substrate-dependent; monitor by TLC.

| Typical Yield | 60 - 85% | Highly dependent on the specific substrate and purity of reagents. |

Workflow setup 1. Inert Atmosphere Setup (Oven-dried flask, N₂ purge) dissolve 2. Dissolve Ketone Precursor in Anhydrous DCM setup->dissolve cool 3. Cool to -78 °C dissolve->cool add_dast 4. Slow, Dropwise Addition of DAST cool->add_dast react 5. Stir & Warm to RT (Monitor by TLC) add_dast->react quench 6. Quench Reaction at 0 °C (Slow addition of sat. NaHCO₃) react->quench extract 7. Aqueous Workup (Extraction, Wash with Brine) quench->extract dry 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporation) extract->dry purify 9. Column Chromatography (Silica Gel) dry->purify product Pure gem-Difluoro Product purify->product

Sources

Method

Application Note: Overcoming Steric and Electronic Barriers in Peptide Coupling of Fluorinated Carboxylic Acids

Executive Summary The incorporation of sterically hindered fluorinated carboxylic acids—such as -trifluoromethyl ( -Tfm) amino acids or perfluoroalkyl acids—into peptide backbones is a transformative strategy in modern d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sterically hindered fluorinated carboxylic acids—such as


-trifluoromethyl (

-Tfm) amino acids or perfluoroalkyl acids—into peptide backbones is a transformative strategy in modern drug development. Fluorination enhances metabolic stability, modulates lipophilicity, and restricts conformational flexibility. However, the unique physicochemical properties of fluorine introduce severe synthetic bottlenecks during amide bond formation. This application note details the mechanistic rationale, strategic reagent selection, and self-validating protocols required to successfully couple these challenging substrates.

Mechanistic Rationale: The "Fluorine Penalty"

The difficulty in coupling fluorinated acids arises from a synergistic combination of electronic and steric factors:

  • Inductive Deactivation: The profound electron-withdrawing nature of fluoroalkyl groups (e.g.,

    
    ) severely deactivates the adjacent 
    
    
    
    -amino group, reducing its nucleophilicity to a level where standard coupling conditions fail completely . When activating the C-terminus, the electron withdrawal increases the electrophilicity of the carbonyl carbon but thermodynamically destabilizes the initial formation of the activated ester intermediate.
  • Steric Shielding: A

    
     group is significantly bulkier than a methyl group, exhibiting a steric van der Waals volume comparable to an isopropyl group. This physical barrier blocks the trajectory of incoming amine nucleophiles.
    
  • Epimerization Risks: Highly reactive intermediates (like acid chlorides) typically used to overcome this steric bulk are prone to rapid epimerization via oxazolone formation.

To bypass these issues, Acyl Fluorides are the premier choice. Unlike chlorides, acyl fluorides resist oxazolone-mediated epimerization because the strong C–F bond and the poor leaving-group ability of fluoride prevent intramolecular cyclization, while maintaining exceptional intermolecular reactivity toward external amines .

Workflow Start Fluorinated Amino Acid Coupling Strategy Pos Identify Coupling Target Start->Pos NTerm N-Terminal Addition (Fluorinated Amine) Pos->NTerm Incoming Acid CTerm C-Terminal Addition (Fluorinated Acid) Pos->CTerm Incoming Amine NTerm_Sol Use Acid Chlorides (Avoid Base to Prevent Epimerization) NTerm->NTerm_Sol Severe Nucleophilic Deactivation CTerm_Sol Use Acid Fluorides (TFFH) or COMU + Microwave CTerm->CTerm_Sol High Steric Bulk & Instability

Workflow for selecting peptide coupling strategies based on the position of the fluorinated residue.

Quantitative Performance Data

The table below summarizes the comparative efficiency of various coupling reagents when applied to highly hindered


-Tfm amino acids. Data indicates that standard carbodiimide chemistry is functionally obsolete for these substrates .
Coupling ReagentActive IntermediateEpimerization RiskAvg. Yield (%)Optimal Application
DIC / HOBt O-Acylisourea / OBt esterHigh< 15%Not recommended for fluorinated acids.
HATU / DIPEA OAt esterModerate35 - 50%Mildly hindered

-fluorinated acids.
COMU / Oxyma Oxyma esterLow65 - 80%Moderate steric hindrance; MW-assisted SPPS.
TFFH / DIPEA Acyl FluorideVery Low> 90%Severe steric hindrance (

-CF

acids).
Acid Chloride Acyl ChlorideVery High> 85%N-terminal coupling onto deactivated amines.

Self-Validating Experimental Protocols

Protocol A: C-Terminal Activation via In Situ Acyl Fluoride Generation (TFFH)

This solution-phase protocol utilizes Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) to generate an acyl fluoride in situ.

Causality & Logic: TFFH is chosen over DAST because it is a stable, non-corrosive solid that safely generates the acyl fluoride without requiring specialized fluoropolymer equipment. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Materials:

  • Sterically hindered fluorinated carboxylic acid (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • TFFH (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

Step-by-Step Methodology:

  • Preparation: Dissolve the fluorinated carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at 0 °C.

  • Activation: Add TFFH (1.1 eq) in one portion. Stir the reaction mixture at 0 °C for 30 minutes.

  • Self-Validation Step (19F NMR): Do not proceed blindly. Extract a 50 µL aliquot, dilute in CDCl

    
    , and run a quick 
    
    
    
    F NMR. You must observe the disappearance of the TFFH fluorine signal and the appearance of a distinct acyl fluoride peak (typically around +30 to +40 ppm), completely separated from the
    
    
    signal (approx. -75 ppm).
  • Coupling: Once activation is confirmed, add the amine nucleophile (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO

    
    , extract with DCM, wash with 1M HCl and brine, dry over MgSO
    
    
    
    , and concentrate under vacuum.

Mechanism A Sterically Hindered Fluorinated Acid B TFFH / DIPEA Activation A->B C Acyl Fluoride Intermediate (Epimerization Resistant) B->C -HF D Amine Nucleophile Addition C->D High Electrophilicity E Stable Peptide Bond D->E -HF

Mechanism of TFFH-mediated acyl fluoride generation and subsequent epimerization-free coupling.

Protocol B: Microwave-Assisted SPPS with COMU

When incorporating fluorinated acids into a growing peptide chain on a solid support, the kinetics of coupling are drastically reduced. Microwave (MW) irradiation provides the necessary thermodynamic push to overcome the activation energy barrier imposed by the


 group .

Causality & Logic: COMU is selected over HATU because the resulting Oxyma active ester is less sterically demanding than the HOAt ester, allowing better penetration into the hindered reaction center. Furthermore, COMU does not contain the explosive risks associated with benzotriazole-based reagents under microwave heating.

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 5 min).

  • Self-Validation Step (Resin Test): Standard Kaiser tests often yield false negatives for fluorinated amines due to extreme nucleophilic deactivation. Instead, utilize the Chloranil Test (for secondary/deactivated amines) or perform a micro-cleavage (1 mg resin treated with TFA/TIPS/H

    
    O for 30 min) followed by LC-MS to confirm absolute deprotection.
    
  • Pre-Activation: In a separate vial, dissolve the Fmoc-protected fluorinated amino acid (3.0 eq) and COMU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for exactly 2 minutes (prolonged pre-activation leads to guanidinium byproduct formation).

  • Coupling: Transfer the activated solution to the resin.

  • Microwave Irradiation: Heat the reaction vessel in a dedicated peptide microwave synthesizer at 75 °C for 15 minutes (Power: 25-30W).

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

References

  • Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2018). URL:[Link]

  • Two decades of fluorine chemistry in Cergy. Comptes Rendus de l'Académie des Sciences (2024). URL:[Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI Molecules (2024). URL:[Link]

  • Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters, American Chemical Society (2026). URL:[Link]

Application

incorporation of 6-fluorobicyclo[3.1.0]hexane into peptidomimetics

Application Note: Incorporation of 6-Fluorobicyclo[3.1.0]hexane Scaffolds into Peptidomimetics Abstract The incorporation of 6-fluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (a fluorinated methanoproline) represents...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of 6-Fluorobicyclo[3.1.0]hexane Scaffolds into Peptidomimetics

Abstract

The incorporation of 6-fluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (a fluorinated methanoproline) represents a high-precision strategy for constraining peptide backbone geometry. Unlike native proline, which oscillates between C


-endo and C

-exo puckers, this bicyclic scaffold rigidly locks the

and

torsion angles. The addition of the fluorine atom at the 6-position (the bridgehead methylene) introduces a critical stereoelectronic lever—the gauche effect —which, combined with steric bulk, allows researchers to fine-tune the cis/trans isomerism of the preceding peptide bond. This guide details the chemical rationale, synthesis of the building block, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols for integrating this motif into bioactive peptidomimetics.

Part 1: Chemical Rationale & Design Principles

The "Fluorine-Bridge" Effect

The 3-azabicyclo[3.1.0]hexane system acts as a "super-proline." By bridging the


 and 

carbons of the pyrrolidine ring with a cyclopropane moiety, the ring is frozen in a specific pucker.
  • Unsubstituted Methanoproline: Generally favors the trans amide rotamer due to steric clash between the bridge protons and the preceding carbonyl oxygen in the cis state.

  • 6-Fluoro Substitution: The introduction of fluorine creates a dipole that interacts with the amide backbone.

    • Endo-F (Syn to carboxylate): Steric repulsion with the

      
      -acyl group often destabilizes the cis rotamer, heavily favoring trans.
      
    • Exo-F (Anti to carboxylate): Can stabilize specific turn geometries via dipole alignment.

Comparative Metrics

The following table contrasts the fluorinated scaffold with standard residues.

ParameterProline (Pro)2,4-Methanoproline6-Fluoro-3-azabicyclo[3.1.0]hexane
Ring Pucker Flexible (Endo/Exo flux)Rigid (Boat/Chair locked)Rigid & Tunable
Amide Cis % ~10–30% (Solvent dependent)< 5% (Strong trans bias)Tunable (0–15%) via F-stereochemistry
Lipophilicity (LogP) LowMediumHigh (C-F bond increases metabolic stability)
Coupling Difficulty LowMediumHigh (Steric hindrance at

amine)

Part 2: Synthesis of the Building Block

To incorporate this moiety, one must first access the Fmoc-protected amino acid. The most robust route involves the cyclopropanation of 3-pyrroline derivatives.

Synthetic Pathway (Diagram)

Synthesis Start N-Boc-3-pyrroline-2-carboxylate Step1 Cyclopropanation (CHClF2 / Heat or Carbene Source) Start->Step1 Carbene Addition Inter 6-Fluoro-3-azabicyclo[3.1.0] hexane intermediate Step1->Inter Step2 Hydrolysis & Resolution (Separation of Endo/Exo) Inter->Step2 Stereocontrol Step3 Fmoc Protection (Fmoc-OSu) Step2->Step3 De-Boc / Fmoc-On Final Fmoc-6-F-3-Abz-OH (Ready for SPPS) Step3->Final

Figure 1: General synthetic workflow for accessing the Fmoc-protected building block. The key step is the carbene addition to the double bond of the pyrroline ring.

Critical Synthetic Notes
  • Carbene Source: The use of sodium chlorodifluoroacetate (thermal decomposition) or fluoroiodomethane with diethylzinc (Furukawa modification) are common methods. The diethylzinc route is preferred for milder conditions and better stereocontrol.

  • Stereoisomers: The reaction yields a mixture of endo and exo isomers relative to the carboxylate. These must be separated by column chromatography (often at the ester stage) or fractional crystallization.

    • Note: For biological mimicry of L-Proline, the absolute configuration at C2 (carboxylate) is critical (usually S).

Part 3: SPPS Incorporation Protocol

Challenge: The secondary amine of the 3-azabicyclo system is significantly more hindered than proline due to the fused cyclopropane ring. Standard coupling protocols (HBTU/HOBt) often result in deletion sequences.

Solution: Use high-efficiency coupling reagents (HATU or PyAOP) and extended reaction times.

Materials
  • Resin: Rink Amide or Wang Resin (Loading 0.3–0.5 mmol/g recommended to reduce crowding).

  • Amino Acid: Fmoc-6-fluoro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid (Fmoc-6-F-Abz-OH).

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Coupling Protocol
  • Resin Preparation:

    • Swell resin in DCM (20 min) then DMF (20 min).

    • Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min). Wash DMF (5x).

  • Coupling of Fmoc-6-F-Abz-OH (The "Difficult" Residue):

    • Stoichiometry: 3.0 eq Amino Acid : 2.9 eq HATU : 6.0 eq DIEA.

    • Pre-activation: Dissolve AA and HATU in minimal DMF. Add DIEA. Shake for 30 seconds (yellow color develops).

    • Reaction: Add to resin.[1] Shake for 2 to 4 hours at room temperature.

    • Monitoring: Perform Chloranil Test (Not Kaiser).

      • Chloranil Test: Add 2 drops 2% acetaldehyde in DMF + 2 drops 2% chloranil in DMF to resin beads. Blue beads = secondary amine present (incomplete coupling). Colorless = complete.

    • Double Coupling: If test is positive, repeat coupling with fresh reagents for 2 hours.

  • Elongation (Coupling the Next Amino Acid):

    • Critical Step: Acylating the secondary amine of the 6-F-Abz residue is the hardest step.

    • Use HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

    • Stoichiometry: 5.0 eq Next-Fmoc-AA : 5.0 eq HATU : 10 eq DIEA.

    • Reaction: Double couple (2 x 1 hour).

    • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine after this step to prevent deletion sequences.

  • Cleavage:

    • Standard TFA/TIS/H2O (95:2.5:2.5). The C-F bond is stable to standard acidolysis.

Part 4: Characterization & Validation

NMR Analysis ( F-NMR)

The fluorine atom serves as a built-in NMR probe.

  • Chemical Shift: Typically

    
     -180 to -220 ppm (relative to CFCl
    
    
    
    ), depending on endo/exo positioning.
  • Conformational Readout: The

    
    F signal will split or shift significantly if the peptide adopts multiple slow-exchange conformers (cis/trans). A single sharp peak usually indicates a locked conformation.
    
Conformational Toggle Mechanism (Diagram)

Conformation Sub1 Native Proline (Flexible) Effect1 Cgamma-Endo / Cgamma-Exo Rapid Equilibrium Sub1->Effect1 Sub2 6-Fluoro-3-azabicyclo[3.1.0]hexane (Locked) Effect2 Boat/Chair Locked Gauche Effect (F-C-C-N) Sub2->Effect2 Result1 Undefined Secondary Structure (Random Coil / Polyproline II mix) Effect1->Result1 Result2 Defined Secondary Structure (Beta-Turn / Alpha-Helix N-cap) Effect2->Result2 High Affinity Binding

Figure 2: Mechanistic comparison of native proline versus the fluorinated bicyclic surrogate. The "lock" effect reduces the entropic penalty upon binding to a target protein.

References

  • Synthesis of Fluorin

    • Source: Mykhailiuk, P. K. (2014). "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal.
    • Context: Describes the synthesis of 3-azabicyclo[3.1.
  • Conform

    • Source: Bezençon, O., et al. (2025). "Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System." Journal of Medicinal Chemistry.
    • Context: Detailed NMR and modeling studies on the pucker and phi/psi angles of these scaffolds.[2]

  • General Protocol for Hindered Amine Coupling

    • Source: "The Synthesis of Fluorinated Proline Analogues." University of Southampton Doctoral Thesis.
    • Context: Provides practical details on coupling fluorin
  • Applic

    • Source: Llinàs-Brunet, M., et al. (2000). "Highly Potent and Selective Peptide-Based Inhibitors of the Hepatitis C Virus Serine Protease." Journal of Medicinal Chemistry.
    • Context: Demonstrates the use of rigid proline analogs (methanoproline) to improve potency.

Sources

Method

Application Note: Solid-Phase Peptide Synthesis (SPPS) Utilizing Fluorinated Bicyclic Amino Acids

Target Audience: Researchers, Scientists, and Peptide Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols Introduction & Rationale The integration of fluorinated bicyclic ami...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Peptide Drug Development Professionals Content Type: Advanced Technical Guide & Self-Validating Protocols

Introduction & Rationale

The integration of fluorinated bicyclic amino acids—such as fluorinated prolines, perfluoroaryl-linked bicycles, and fluorinated tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives—represents a paradigm shift in peptide drug discovery [1]. These non-canonical building blocks are engineered to overcome the traditional limitations of peptide therapeutics: poor metabolic stability, high conformational flexibility, and low membrane permeability.

The strategic placement of fluorine atoms within a sterically constrained bicyclic framework introduces profound stereoelectronic effects. For instance, in fluorinated prolines, the highly electronegative fluorine dictates the pyrrolidine ring pucker (either C4-exo or C4-endo) via


 hyperconjugation (the gauche effect) [2]. This allows researchers to precisely pre-organize the peptide backbone, stabilizing secondary structures like polyproline helices or 

-turns, thereby enhancing target binding affinity [3].

However, translating these theoretical benefits into synthesized reality presents severe chemical challenges. The very features that make these amino acids desirable—steric bulk and intense electron withdrawal—render them notoriously difficult to couple during standard Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: The Causality of Coupling Failures

As a Senior Application Scientist, it is critical to understand why standard SPPS protocols fail when applied to fluorinated bicyclic amino acids, rather than simply memorizing alternative reagents.

  • Electronic Deactivation of the

    
    -Amine:  The strong inductive effect of the fluorine atom(s) pulls electron density away from the 
    
    
    
    -amine. When a fluorinated bicyclic amino acid is already attached to the growing peptide chain, its N-terminus becomes a remarkably poor nucleophile.
  • Steric Shielding: The rigid bicyclic scaffold physically blocks the trajectory of incoming activated acyl donors.

  • Slower Deprotection Kinetics: The electron-withdrawing nature can also alter the pKa of the amine, occasionally making standard 20% piperidine Fmoc-deprotection sluggish, leading to deletion sequences.

The Solution: To overcome these kinetic barriers, the electrophilicity of the incoming amino acid must be maximized. Standard DIC/HOBt coupling generates an active ester that is insufficiently reactive for these hindered systems. Instead, we must utilize HATU or COMU in the presence of HOAt (or OxymaPure) to generate a highly reactive 7-azabenzotriazole active ester. Furthermore, the application of Microwave-Assisted SPPS (MW-SPPS) provides the necessary thermal energy to cross the elevated activation energy threshold without inducing racemization [4].

Workflow Visualization

SPPS_Workflow Start Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash Cycle (DMF, 5x) Deprotect->Wash1 Coupling Coupling of Fluorinated Bicyclic Amino Acid (HATU/HOAt/DIEA, MW 75°C) Wash1->Coupling Wash2 Wash Cycle (DMF, 5x) Coupling->Wash2 Check Chloranil / Kaiser Test (Self-Validation) Wash2->Check Check->Deprotect Incomplete (Double Couple) Cleavage Cleavage & Global Deprotection (TFA/TIS/H2O) Check->Cleavage Complete End Crude Peptide Recovery (Cold Ether Precipitation) Cleavage->End

Workflow for SPPS incorporating fluorinated bicyclic amino acids.

Experimental Protocols: A Self-Validating System

This protocol is designed as a self-validating system . It relies on real-time analytical checkpoints to ensure each step's success before proceeding, preventing the propagation of costly errors.

Materials & Reagents
  • Resin: Rink Amide AM resin (loading 0.4–0.6 mmol/g) or Wang resin.

  • Amino Acids: Fmoc-protected fluorinated bicyclic amino acid (e.g., Fmoc-4,4-difluoroproline or Fmoc-perfluoroaryl-bicyclic derivative).

  • Coupling Reagents: HATU, HOAt (0.6 M in DMF), N,N-Diisopropylethylamine (DIEA).

  • Solvents: Peptide-synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

Step-by-Step Methodology

Step 1: Resin Preparation and Swelling

  • Weigh the desired amount of resin (e.g., 0.1 mmol scale) into a fritted SPPS reaction vessel.

  • Add 5 mL of a 1:1 (v/v) mixture of DMF/DCM.

  • Agitate gently via nitrogen bubbling for 30 minutes. Causality: Swelling expands the polymer matrix, exposing the reactive sites. Bicyclic and bulky amino acids require maximum pore expansion to physically access the growing chain.

Step 2: Fmoc Deprotection

  • Drain the swelling solvent.

  • Add 5 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 5 mL). Validation Check: Perform a UV-Vis quantification of the dibenzofulvene-piperidine adduct in the drained solvent at 301 nm to confirm complete deprotection.

Step 3: Specialized Coupling (Microwave-Assisted)

  • Prepare the coupling cocktail: 4.0 equivalents of the Fmoc-fluorinated bicyclic amino acid, 3.9 equivalents of HATU, and 4.0 equivalents of HOAt dissolved in minimum DMF.

  • Add 8.0 equivalents of DIEA to the cocktail. Wait exactly 1 minute for pre-activation (formation of the active ester).

  • Add the activated mixture to the resin.

  • Subject the vessel to microwave irradiation (75°C, 25 W) for 15 minutes. If MW is unavailable, couple at room temperature for 4–6 hours.

  • Drain and wash with DMF (5 × 5 mL).

Step 4: Self-Validation (The Chloranil / Kaiser Test)

  • For Primary Amines: Use the Kaiser test.

  • For Secondary Amines (e.g., Proline/Bicyclic derivatives): Use the Chloranil test.

  • Remove a few resin beads and place them in a microtube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

  • Interpretation: A colorless/yellow bead indicates a successful, complete coupling. A dark blue/green bead indicates unreacted secondary amines. Action: If positive (blue/green), perform a second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence deletion.

Step 5: Cleavage and Global Deprotection

  • Wash the resin with DCM (5 × 5 mL) to shrink the polymer matrix and remove residual DMF.

  • Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% ultrapure H₂O.

  • Add 5 mL of the cocktail to the resin and agitate for 2–3 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

Data Presentation: Coupling Efficiency Comparison

The table below summarizes the quantitative differences in coupling efficiencies when utilizing standard versus optimized protocols for a highly hindered fluorinated bicyclic amino acid (e.g., Fmoc-4,4-difluoro-L-proline).

Amino Acid TypeCoupling ReagentMethod / TempTime (min)Coupling Yield (%)Purity (LC-MS)
Standard (Fmoc-Ala-OH)DIC / HOBtRoom Temp (25°C)60> 99%> 95%
Fluorinated BicyclicDIC / HOBtRoom Temp (25°C)120< 45%< 40% (Deletions)
Fluorinated BicyclicHATU / HOAtRoom Temp (25°C)24082%75%
Fluorinated Bicyclic HATU / HOAt Microwave (75°C) 15 > 98% > 92%

Table 1: Comparative coupling efficiencies highlighting the necessity of highly reactive azabenzotriazole esters (HATU/HOAt) and thermal energy (Microwave) to overcome the steric and electronic deactivation inherent to fluorinated bicyclic amino acids.

Analytical Validation & Troubleshooting

To establish absolute trustworthiness in your synthesis, post-cleavage analysis must go beyond standard LC-MS.


F-NMR Spectroscopy: 
Because fluorine has a natural abundance of 100% and a highly sensitive gyromagnetic ratio, 

F-NMR serves as an exquisite, background-free reporter for peptide integrity [2].
  • Diagnostic Utility: The chemical shift of the fluorine atom is highly sensitive to the local electronic environment. A single, sharp

    
    F signal confirms stereochemical purity and the absence of deletion sequences. Peak splitting or multiple signals often indicate incomplete coupling, racemization during the MW-SPPS step, or the presence of stable cis/trans amide bond rotamers characteristic of bicyclic prolyl-peptide bonds [3].
    

References

  • Utility of fluorinated α-amino acids in development of therapeutic peptides Taylor & Francis[Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry Biochemistry - ACS Publications[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains MDPI[Link]

  • Perfluoroaryl Bicyclic Cell-Penetrating Peptides for Delivery of Antisense Oligonucleotides National Institutes of Health (NIH)[Link]

Application

reagents for esterification of alpha-fluorocyclopropanecarboxylic acids

Application Note: Advanced Reagents and Protocols for the Esterification of -Fluorocyclopropanecarboxylic Acids Introduction & Chemical Context The incorporation of the 1-fluorocyclopropyl moiety into small molecules has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reagents and Protocols for the Esterification of -Fluorocyclopropanecarboxylic Acids

Introduction & Chemical Context

The incorporation of the 1-fluorocyclopropyl moiety into small molecules has become a cornerstone strategy in modern medicinal chemistry. This highly strained, fluorinated building block is frequently utilized to modulate lipophilicity, improve metabolic stability, and replace tert-butyl or trifluoromethyl groups. Notably, 1-fluorocyclopropanecarboxylic acid is a critical precursor in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) targeting the von Hippel–Lindau (VHL) E3 ligase[1],[2], mGluR2 antagonists[3], and WRN helicase inhibitors[4].

However, the esterification of


-fluorocyclopropanecarboxylic acids presents unique mechanistic challenges:
  • Electronic Deactivation : The

    
    -fluorine atom exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of the carboxylic acid, stabilizing the resulting carboxylate anion and consequently reducing its nucleophilicity in standard 
    
    
    
    alkylation reactions[5].
  • Steric Hindrance : The rigid geometry of the three-membered cyclopropane ring creates substantial steric bulk around the carbonyl carbon. This steric strain elevates the activation energy required to form the tetrahedral intermediate, often rendering standard Fischer esterification (acid catalysis with alcohols) impractically slow or low-yielding.

To overcome these barriers, researchers must employ specialized activation strategies. This guide details the causality, reagent selection, and validated protocols for the efficient esterification of these challenging substrates.

Strategic Reagent Selection and Causality

Selecting the appropriate esterification reagent depends entirely on the stability of the target alcohol and the scale of the synthesis.

A. Acyl Chloride Activation: Oxalyl Chloride vs. Thionyl Chloride

Converting the acid to an acyl chloride is the most robust method for overcoming the steric hindrance of the cyclopropane ring[5]. While thionyl chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is common, oxalyl chloride (

) with catalytic DMF
is the superior choice. Oxalyl chloride operates under milder conditions (often at 0 °C to room temperature), preventing the thermal degradation or ring-opening side reactions that can occur with

. The resulting 1-fluorocyclopropanecarbonyl chloride is highly electrophilic and reacts rapidly with alcohols in the presence of a non-nucleophilic base (e.g., pyridine or DIPEA).
B. Uronium-Based Coupling: HATU / DIPEA

For the synthesis of complex PROTAC linkers or when dealing with base-sensitive alcohols, acyl chlorides may be too harsh. In these scenarios, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with DIPEA is the gold standard[1],[2]. HATU rapidly converts the sterically hindered acid into a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation, accelerating the nucleophilic attack of the alcohol despite the steric bulk of the cyclopropane ring.

C. Direct Alkylation: / Alkyl Halides

When synthesizing simple esters (e.g., methyl or benzyl esters), direct alkylation of the carboxylate is highly efficient. Because the


-fluorine lowers the pKa of the acid, it is easily deprotonated by mild bases like Cesium Carbonate (

)
. While the resulting carboxylate is a weaker nucleophile, the use of the large, polarizable cesium cation in a polar aprotic solvent (DMF) maximizes the availability of the carboxylate anion, allowing for smooth

displacement of reactive alkyl halides (e.g.,

,

).

Quantitative Data Summary

The following table summarizes the operational parameters for the three primary esterification strategies.

Esterification StrategyPrimary ReagentsReaction MechanismTypical Yield RangeBest Suited ForPrimary Byproducts
Acyl Chloride Route

, cat. DMF, Pyridine
Nucleophilic Acyl Substitution75% - 95%Scalable synthesis, robust alcohols

,

,

(gas)
Uronium Coupling HATU, DIPEAActive Ester Intermediate60% - 85%Complex PROTAC linkers, sensitive substratesHOAt, Tetramethylurea
Direct Alkylation

, Alkyl Halide (R-X)

Displacement
80% - 98%Methyl, Benzyl, or Allyl estersCesium halides (

)

Experimental Protocols

Protocol A: Synthesis via Oxalyl Chloride Activation

Note: Conduct this reaction in a well-ventilated fume hood due to the evolution of toxic


 and 

gases.
  • Activation : Dissolve 1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M under a nitrogen atmosphere.

  • Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dropwise add Oxalyl Chloride (1.2 - 1.5 eq).

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases[6].

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM, yielding the crude 1-fluorocyclopropanecarbonyl chloride.

  • Esterification : Redissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C.

  • Add the target alcohol (1.0 eq) followed by dropwise addition of Pyridine or Triethylamine (2.0 eq).

  • Stir at room temperature for 4 hours. Quench with saturated aqueous

    
    , extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography.
Protocol B: Mild Esterification using HATU/DIPEA
  • Dissolve 1-fluorocyclopropanecarboxylic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous DMF (0.1 M) under nitrogen.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Portion-wise add HATU (1.2 eq). (Expert Tip: For highly hindered alcohols, adding 0.5 eq of HOAt can further accelerate the reaction by maintaining a high concentration of the active ester).

  • Allow the reaction to warm to room temperature and stir for 12–18 hours[2].

  • Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with 1M

    
    , saturated 
    
    
    
    , and brine (5x) to remove DMF and urea byproducts.
  • Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Protocol C: Base-Promoted Direct Alkylation
  • Dissolve 1-fluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (

    
    ) (1.5 eq) and stir at room temperature for 15 minutes to ensure complete deprotonation.
    
  • Dropwise add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide) (1.2 eq).

  • Stir the suspension at room temperature for 4–6 hours.

  • Quench the reaction with water and extract with Diethyl Ether or EtOAc. Wash the organic layer extensively with water to remove DMF, dry, and concentrate.

Mechanistic Workflow Visualization

G A 1-Fluorocyclopropanecarboxylic Acid B Acyl Chloride Intermediate A->B Oxalyl Chloride, cat. DMF C HOAt Active Ester A->C HATU, DIPEA, R-OH D Carboxylate Anion A->D Cs2CO3 or K2CO3 (Deprotonation) E Target Ester Product B->E R-OH, Pyridine (Nucleophilic Acyl Substitution) C->E Spontaneous Nucleophilic Attack D->E R-X (SN2 Alkylation)

Divergent esterification pathways for 1-fluorocyclopropanecarboxylic acid.

References

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Significance of a Conformationally Locked Glutamate Analogue 2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid and its d...

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of a Conformationally Locked Glutamate Analogue

2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid and its derivatives represent a class of rigid glutamate analogues that have garnered significant interest in medicinal chemistry.[1][2][3] By locking the key torsional angles of the glutamate backbone, these molecules can achieve high selectivity for specific metabotropic glutamate receptor (mGluR) subtypes.[4][5][6] The parent compound, LY354740, is a potent and selective agonist for group II mGluRs (mGluR2/3) and has been investigated for its anxiolytic and anticonvulsant properties.[1][4] The introduction of a fluorine atom, a common strategy in modern drug design, can further modulate the compound's physicochemical and pharmacological properties, such as metabolic stability and receptor binding affinity.[7]

This document provides a detailed guide for the scale-up synthesis of a key fluorinated derivative, 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid. It is designed to bridge the gap between laboratory-scale procedures and the demands of producing multi-gram to kilogram quantities required for advanced preclinical and clinical development. The protocols herein emphasize not only the synthetic steps but also the underlying process chemistry considerations, safety protocols, and rigorous analytical quality control necessary for a robust and reproducible manufacturing process.

Strategic Overview of the Synthesis

The synthesis of this complex molecule is a multi-step process that requires careful control of stereochemistry at several chiral centers. The overall strategy involves the construction of the bicyclo[3.1.0]hexane core, followed by the stereoselective introduction of the amino and fluoro-carboxyl functionalities.

G cluster_0 Core Scaffold Synthesis cluster_1 Stereoselective Functionalization cluster_2 Final Processing A Starting Material (e.g., 2-Cyclopentenone) B Cyclopropanation A->B C Functional Group Interconversion B->C D Epoxidation C->D E Fluorinative Ring Opening D->E F Introduction of Amino Group Precursor E->F G Deprotection & Hydrolysis F->G H Chiral Resolution G->H I Final Product Isolation & Purification H->I

Caption: High-level workflow for the synthesis of the target molecule.

A scalable synthesis has been reported that hinges on an efficient fluorination of an epoxide intermediate.[8] This application note will detail a process adapted from published methods, focusing on the practical considerations for scaling these transformations.[1][9]

Part 1: Synthesis of Key Intermediates

Protocol 1.1: Large-Scale Preparation of the Bicyclic Core

The construction of the bicyclo[3.1.0]hexane skeleton is a foundational step. A common and efficient method starts from 2-cyclopentenone.[1]

Rationale for Scale-Up: At scale, thermal management and reagent addition rates are critical. The use of a jacketed reactor with precise temperature control is mandatory. The cyclopropanation reaction is often exothermic and requires careful monitoring.

Materials and Equipment:

  • Jacketed glass reactor (20 L or larger) with overhead stirring, temperature probe, and addition funnel.

  • 2-Cyclopentenone

  • Diethyl zinc (in heptane)

  • Diiodomethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Step-by-Step Protocol:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Initial Charge: Charge the reactor with anhydrous DCM and cool to -10 °C.

  • Reagent Addition: Slowly add diethyl zinc solution to the cooled DCM. Maintain the temperature below -5 °C.

  • Cyclopropanation: Add a solution of 2-cyclopentenone and diiodomethane in DCM via the addition funnel over 2-3 hours, maintaining the internal temperature at -10 to -5 °C.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution, ensuring the temperature does not exceed 10 °C.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with Na₂S₂O₃ solution, water, and brine.

  • Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic ketone.

  • Purification: Purify the crude product by vacuum distillation to obtain the key bicyclic intermediate.

Protocol 1.2: Epoxidation and Fluorinative Opening

This sequence introduces the hydroxyl and fluorine functionalities with the desired stereochemistry. The fluorinative ring-opening of the epoxide is a critical, and potentially hazardous, step.

Rationale for Choice of Fluorinating Agent: While elemental fluorine is highly effective, its use on a large scale requires specialized equipment and extensive safety precautions.[10][11][12] For multi-gram to kilogram synthesis in standard pilot plant equipment, electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI) or amine-HF reagents (e.g., Olah's reagent) offer a more manageable, albeit still hazardous, alternative. This protocol will utilize an amine-HF reagent.

Materials and Equipment:

  • Polypropylene or Teflon-lined reactor. Standard glass reactors are susceptible to etching by HF.

  • Bicyclic ketone intermediate from Protocol 1.1

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Pyridine-HF (Olah's reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Step-by-Step Protocol:

  • Epoxidation: Dissolve the bicyclic ketone in DCM in a suitable reactor. Cool to 0 °C. Add m-CPBA portion-wise, maintaining the temperature below 5 °C. Stir until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with aqueous sodium sulfite solution. Wash the organic layer with NaHCO₃ solution and brine. Dry and concentrate to yield the crude epoxide.

  • Fluorination Setup: In a polypropylene reactor, dissolve the crude epoxide in anhydrous THF. Cool the mixture to -78 °C under a nitrogen atmosphere.

  • Fluorinative Opening: Slowly add Pyridine-HF to the solution. The reaction is highly exothermic; careful temperature control is essential.

  • Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the formation of the fluoro alcohol intermediate.

  • Quenching: Carefully pour the reaction mixture onto a stirred slurry of ice and NaHCO₃ to neutralize the excess HF. (Caution: This is a highly exothermic and gas-evolving step. Ensure adequate ventilation and perform in a walk-in fume hood).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude fluoro alcohol by column chromatography.

Part 2: Introduction of the Amino Acid Moiety and Final Deprotection

Protocol 2.1: Stereoselective Amination

The introduction of the amino group at the C2 position is achieved via a multi-step sequence, often involving the formation of an intermediate that allows for stereocontrol. The Corey-Link methodology is a well-established approach for this transformation.[13]

Rationale for Stereocontrol: The biological activity of the final compound is highly dependent on the stereochemistry at the C2 position. This protocol employs an aziridination followed by a ring-opening to establish the desired amino stereocenter.

Materials and Equipment:

  • Standard glass-lined reactor

  • Fluoro alcohol intermediate

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • (R)-(+)-t-Butylsulfinamide

  • Titanium(IV) ethoxide

  • Grignard reagent for the carboxylate group introduction (e.g., MeMgBr followed by CO₂)

  • Hydrochloric acid (HCl) in dioxane

Step-by-Step Protocol:

  • Oxidation: Oxidize the fluoro alcohol to the corresponding ketone using DMP in DCM.

  • Sulfinylimine Formation: React the ketone with (R)-(+)-t-butylsulfinamide in the presence of a Lewis acid like titanium(IV) ethoxide to form the chiral sulfinylimine.

  • Carboxylate Addition: Treat the sulfinylimine with a suitable nucleophile to introduce the second carboxylate group precursor.

  • Hydrolysis and Deprotection: Cleave the sulfinyl group with HCl in dioxane to reveal the amino group. This step is typically performed in conjunction with ester hydrolysis.

Part 3: Chiral Resolution and Final Product Isolation

The synthesis often produces a mixture of diastereomers or enantiomers. A robust resolution step is critical for isolating the desired active compound.

Protocol 3.1: Diastereomeric Salt Crystallization

Rationale for Method Selection: Diastereomeric salt crystallization is a classical and often highly effective method for resolving chiral compounds at a large scale.[14] It relies on the differential solubility of the salts formed between the racemic product and a chiral resolving agent.

Materials and Equipment:

  • Crystallization vessel with temperature control and agitation

  • Racemic 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

  • Chiral resolving agent (e.g., (R)-(-)-2-Phenylglycinol or other commercially available chiral amine/acid)

  • Suitable solvent system (e.g., ethanol/water, isopropanol)

  • Acid and base for salt formation and liberation (e.g., HCl, NaOH)

Step-by-Step Protocol:

  • Salt Formation: Dissolve the racemic product in the chosen solvent system with gentle heating. Add an equimolar amount of the chiral resolving agent.

  • Crystallization: Slowly cool the solution to allow for the selective crystallization of one diastereomeric salt. The cooling profile can significantly impact crystal size and purity.

  • Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Check: Analyze the mother liquor and the crystals by chiral HPLC to determine the enantiomeric excess (ee) of the resolved salt.

  • Liberation of the Free Amino Acid: Dissolve the diastereomerically pure salt in water and adjust the pH to liberate the free amino acid, which can then be isolated.

  • Recycling (Optional): The undesired enantiomer from the mother liquor can be racemized and recycled to improve the overall process yield.

Data Summary and Quality Control

Rigorous analytical control is essential at each stage of the synthesis to ensure the final product meets the required specifications for drug development.[15]

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConforms to reference standard
HRMSMatches calculated exact mass ± 5 ppm
Purity HPLC-UV (210 nm)≥ 98.0%
Enantiomeric Purity Chiral HPLC/GC≥ 99.0% ee
Residual Solvents GC-HeadspacePer ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 1.0%
Appearance Visual InspectionWhite to off-white solid
Analytical Methodologies
  • Chiral HPLC: The determination of enantiomeric purity is paramount. A common approach involves derivatization with a chiral reagent (e.g., o-phthalaldehyde/N-acetyl-L-cysteine) followed by separation on a standard C18 column.[16] Alternatively, direct separation on a chiral stationary phase (CSP) column is also effective.[17][18]

  • LC-MS: Used for reaction monitoring and identification of impurities. A derivatization reagent like (R)-BiAC can be used for sensitive LC-MS analysis of chiral amino acids.[19]

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure of intermediates and the final product.

Safety Considerations for Scale-Up

Fluorinating Agents:

  • Toxicity and Reactivity: Amine-HF reagents are highly corrosive and toxic. They can cause severe burns upon contact and are harmful if inhaled. Fluorine gas is an extremely powerful oxidizer and reacts violently with many substances.[20]

  • Handling: All operations involving fluorinating agents must be conducted in a well-ventilated walk-in fume hood. A comprehensive safety program, including engineering controls and personal protective equipment (PPE), must be implemented.[10]

  • PPE: Mandatory PPE includes a face shield, safety goggles, neoprene or other fluorine-resistant gloves, and a flame-resistant lab coat.[21]

  • Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Calcium gluconate gel should be on hand to treat skin exposure to HF.[20]

G cluster_0 Hazard Identification cluster_1 Mitigation Strategy cluster_2 Emergency Response A Fluorinating Agent (Corrosive, Toxic) E Engineering Controls (Walk-in Hood, Scrubber) A->E F Personal Protective Equipment (Gloves, Face Shield) A->F B Exothermic Reactions (Quenching, Fluorination) D Specialized Equipment (Teflon-lined Reactor) B->D G Procedural Controls (Slow Addition, Cooling) B->G C Pressure Buildup (Gas Evolution) C->E J Emergency Shutdown C->J H Calcium Gluconate Gel I Spill Kits

Caption: Key safety relationships in handling fluorination reactions.

Conclusion

The scale-up synthesis of 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is a challenging but achievable endeavor. Success requires a deep understanding of the underlying chemical principles, meticulous control over reaction conditions, and an unwavering commitment to safety. The protocols and considerations outlined in this document provide a framework for researchers and drug development professionals to transition this promising molecule from the laboratory to pilot-scale production, paving the way for further investigation into its therapeutic potential.

References

  • Harsanyi, A., & Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 31-43. [Link]

  • Tarpo, J., & Tarpo, M. (n.d.). Fluorine Safety. Purdue University Department of Chemistry. Retrieved February 27, 2026, from [Link]

  • Harsanyi, A., & Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Harsanyi, A., & Sandford, G. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Figshare. [Link]

  • Nakazato, A., Kumagai, T., Sakagami, K., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. Journal of Medicinal Chemistry, 43(25), 4893-909. [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved February 27, 2026, from [Link]

  • Dressman, B. A., et al. (2016). Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorganic & Medicinal Chemistry Letters, 26(23), 5757-5761. [Link]

  • Papis, E., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(52), 32949-32961. [Link]

  • Prieto, L., et al. (2005). Stereoselective Syntheses of Highly Functionalized Bicyclo[3.1.0]hexanes: A General Methodology for the Synthesis of Potent and Selective mGluR2/3 Agonists. The Journal of Organic Chemistry, 70(20), 8027-8034. [Link]

  • Monn, J. A., et al. (1997). Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. Journal of Medicinal Chemistry, 40(4), 528-37. [Link]

  • 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative. (n.d.). Google Patents.
  • Khairutdinov, B. I., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae, 12(4), 85-94. [Link]

  • Sakagami, K., Kumagai, T., Taguchi, T., & Nakazato, A. (2007). Scalable synthesis of (+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid as a potent and selective group II metabotropic glutamate receptor agonist. Chemical & Pharmaceutical Bulletin, 55(1), 37-43. [Link]

  • Scheidt, F., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2296. [Link]

  • Synthesis of Bicyclo[3.1.0]hexane Derivatives as Conformationally Restricted Analogues of β-Arabinofuranosyl and α-Galactofuranosyl Rings. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Tam, L. (2022). Towards the efficient and scalable synthesis of fluorinated lead components. University of Southampton, Doctoral Thesis. [Link]

  • Chiral resolution. (2024, January 21). In Wikipedia. [Link]

  • Pedregal, C., & Collado, I. (2002). Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. Bioorganic & Medicinal Chemistry, 10(2), 433-6. [Link]

  • 2-Aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

  • Schoepp, D. D., et al. (1997). LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors. Neuropharmacology, 36(1), 1-11. [Link]

  • Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494. [Link]

  • Chaume, G., et al. (2010). Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. Beilstein Journal of Organic Chemistry, 6, 1198-1204. [Link]

  • Hao, J. (2019). On the origin of the 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate scaffold's unique group II selectivity for the mGlu receptors. Bioorganic & Medicinal Chemistry Letters, 29(2), 297-301. [Link]

Sources

Application

handling volatile fluorinated cyclopropane intermediates

Application Note: Handling and Synthesis of Volatile Fluorinated Cyclopropane Intermediates Abstract Fluorinated cyclopropanes, particularly gem-difluorocyclopropanes, are high-value pharmacophores in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Synthesis of Volatile Fluorinated Cyclopropane Intermediates

Abstract

Fluorinated cyclopropanes, particularly gem-difluorocyclopropanes, are high-value pharmacophores in modern drug discovery, serving as metabolically stable bioisosteres for ethers and carbonyls.[1][2] However, their low molecular weight often results in high volatility, leading to significant material loss during isolation. This guide provides an advanced technical framework for the synthesis, handling, and characterization of these elusive intermediates, shifting the paradigm from "isolate and purify" to "telescope and quantify."

Strategic Importance & Chemical Challenges

The Bioisostere Advantage

The gem-difluorocyclopropane motif (


) mimics the electronic and steric profile of an ether oxygen or a carbonyl group while altering lipophilicity (

) and blocking metabolic hotspots.
  • Bond Angle: ~60° (strained) mimics the

    
     angle in ethers.
    
  • Lipophilicity: Fluorine substitution typically increases lipophilicity compared to the parent cyclopropane, improving membrane permeability.

The Volatility Trap

The introduction of fluorine atoms increases vapor pressure relative to non-fluorinated alkanes due to weak intermolecular Van der Waals interactions (the "teflon effect").

  • Challenge: Many simple phenyl- or alkyl-substituted difluorocyclopropanes have boiling points (BP) between 80°C and 140°C.

  • Risk: Standard rotary evaporation (bath temp 40°C, vacuum < 50 mbar) often co-distills the product with the solvent, resulting in "vanishing yields."

Safety & Equipment Protocols

Pressure Management (The Carbene Hazard)

The most common synthesis involves the thermal decomposition of sodium chlorodifluoroacetate (


) or sodium bromodifluoroacetate (

).
  • Mechanism:

    
    
    
  • Hazard: The release of stoichiometric

    
     gas in a sealed vessel creates rapid pressure buildup.
    
  • Protocol: NEVER use a sealed tube for scales > 1 mmol without a rated burst disk. Use an open system with a high-efficiency reflux condenser or a pressure reactor equipped with a back-pressure regulator set to < 50 psi.

Specialized Glassware
  • Condensers: Use a double-surface (Davies) condenser cooled to -10°C (glycol/water) to retain volatile reactants while allowing

    
     escape.
    
  • Distillation: Replace rotary evaporators with Vigreux columns for solvent removal if isolation is strictly necessary.

Synthesis Strategies: Selecting the Carbene Source

The choice of reagent dictates the reaction temperature and, consequently, the volatility management strategy.

ReagentActivation TempSolvent SystemVolatility RiskRecommendation

160–180°CDiglyme (BP 162°C)High Hard to separate product from Diglyme. Use for high-BP products only.

80–110°CTHF/Diglyme (1:1)Medium Better balance. THF allows easier workup.

(Ruppert-Prakash)
0–25°C (w/ NaI)THF / EtherLow Preferred. Low temp prevents product loss; solvent is easily removed.

Detailed Experimental Protocols

Protocol A: The "Telescoping" Strategy (Recommended)

Rationale: Avoids isolation entirely by reacting the volatile intermediate in situ.

Step 1: Difluorocyclopropanation

  • Charge a 3-neck flask with alkene (1.0 equiv) and

    
     (1.5 equiv) in anhydrous THF (0.5 M).
    
  • Add NaI (0.2 equiv) as the initiator.

  • Heat to 65°C under

    
     flow. Monitor by 19F NMR  (not TLC, as products are often UV-inactive or volatile).
    
    • Checkpoint: Look for the disappearance of

      
       (-67 ppm) and appearance of cyclopropane (-120 to -145 ppm, d/dd).
      

Step 2: In-Situ Functionalization (e.g., Ring Opening or Coupling)

  • Cool the reaction mixture to 0°C.

  • Do not evaporate. Add the next reagent directly (e.g., a nucleophile for ring opening or an electrophile if generating a metallo-species).

  • Proceed to the final stable product before aqueous workup.

Protocol B: Isolation of Volatile Intermediates

Rationale: When the intermediate must be characterized or stored.

Step 1: Solvent Selection Choose a reaction solvent with a boiling point at least 30°C higher or 30°C lower than the predicted product BP.

  • Scenario: Product BP ~100°C.

  • Avoid: Toluene (BP 110°C), Dioxane (BP 101°C).

  • Select: Pentane (BP 36°C) or Diethyl Ether (BP 35°C).

Step 2: Workup

  • Quench reaction with cold water.

  • Extract with n-Pentane (pre-cooled to 0°C).

  • Wash with cold brine. Dry over

    
     (keep cold).
    

Step 3: Concentration (The Critical Step)

  • Do NOT use a Rotavap.

  • Transfer the filtrate to a flask equipped with a 15 cm Vigreux column and a distillation head.

  • Immerse flask in a water bath kept at 45–50°C.

  • Distill off the pentane at atmospheric pressure.

  • Stop when the temperature at the still head rises above 38°C.

  • The residue is your product (often ~90% purity).

Visualization of Workflows

Figure 1: Decision Matrix for Handling Volatiles

G Start Target Intermediate (Fluorinated Cyclopropane) CheckBP Estimated Boiling Point? Start->CheckBP LowBP < 120°C (High Volatility) CheckBP->LowBP HighBP > 120°C (Stable) CheckBP->HighBP Telescope STRATEGY A: Telescope Reaction (Do not isolate) LowBP->Telescope Preferred SpecialDist STRATEGY C: Vigreux Distillation (Atmospheric Pressure) LowBP->SpecialDist If isolation required Isolate STRATEGY B: Standard Isolation (Rotavap OK) HighBP->Isolate FinalProduct Stable Drug Candidate Telescope->FinalProduct Next Step PureInterm Pure Volatile Liquid SpecialDist->PureInterm Characterization

Caption: Decision tree for selecting the appropriate handling strategy based on the estimated boiling point of the fluorinated intermediate.

Characterization: The "No-Isolation" Quantification

Since isolation incurs loss, quantitative NMR (qNMR) is the gold standard for yield determination.

Protocol:

  • Take a 50

    
     aliquot of the crude reaction mixture.
    
  • Add to an NMR tube containing

    
    .
    
  • Add a precise amount (e.g., 10

    
    ) of 
    
    
    
    -Trifluorotoluene (PhCF3)
    as an internal standard (
    
    
    -63 ppm).
  • Acquire 19F NMR with the following parameters:

    • Relaxation Delay (d1): > 10 seconds (Fluorine has long T1 times; short delays underestimate yield).

    • Sweep Width: Ensure coverage from -50 to -200 ppm.

    • Center: -120 ppm.

  • Integrate the product signal against the internal standard to calculate the exact molar yield.

References

  • Oshiro, K., Morimoto, Y., & Amii, H. (2010).[3] Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Synthesis, 2080–2084.[3] Link

  • Wang, F., Luo, T., Hu, J., et al. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.[4] Angewandte Chemie International Edition, 50(12), 2791-2794. Link

  • Dolbier, W. R., & Battiste, M. A. (2003). Structure, Synthesis, and Chemical Reactions of Fluorinated Cyclopropanes. Chemical Reviews, 103(4), 1071–1098. Link

  • Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(17), 2699-2713.[3] Link

  • Melnykov, K. P., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of endo-6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of endo-6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of endo-6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. Bicyclo[3.1.0]hexanes are critical scaffolds in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance pharmacological properties.[1][2] However, the synthesis of the specific endo isomer of 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid presents notable challenges in yield and stereoselectivity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. The answers are grounded in established chemical principles and supported by peer-reviewed literature.

Q1: My overall yield is low. What are the most critical steps to troubleshoot in the synthesis of the bicyclo[3.1.0]hexane core?

Low overall yield is often traced back to one or two key transformations. For the bicyclo[3.1.0]hexane framework, the cyclopropanation step is the most critical and sensitive part of the synthesis.

Common Causes & Solutions:

  • Inefficient Carbene Precursor/Generation: The choice of carbene or carbenoid source for the cyclopropanation of a corresponding cyclopentene precursor is paramount.

    • Insight: For reactions involving ethyl diazoacetate (EDA), the catalyst loading is crucial. While traditional methods used 1–7 mol % of rhodium catalysts, recent advancements show that catalyst loadings as low as 0.005 mol % can be highly effective, significantly improving turnover number (TON) and reducing costs.

    • Recommendation: Optimize the rhodium catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂) loading. Start with a low loading (e.g., 0.01 mol %) and incrementally increase if the reaction is sluggish. Ensure slow addition of the diazo compound to maintain a low stationary concentration, which minimizes side reactions like carbene dimerization.

  • Steric Hindrance: The bicyclo[3.1.0]hexane system is sterically congested. If your precursor is highly substituted, the cyclopropanation may be hindered.

    • Insight: Initial cyclopropanation attempts can sometimes fail completely due to steric hindrance, yielding no desired product.[3]

    • Recommendation: Re-evaluate your starting material. If possible, choose a less substituted cyclopentene precursor. Alternatively, employing a more reactive cyclopropanation method, such as the Simmons-Smith reaction with a less hindered directing group, could be beneficial.

  • Reaction Conditions: Temperature, solvent, and concentration play a significant role.

    • Insight: In dirhodium(II)-catalyzed reactions, elevating the temperature to around 90 °C can substantially improve yields. The choice of solvent is also key; environmentally benign solvents like dimethyl carbonate (DMC) have proven effective replacements for dichloromethane.

    • Recommendation: Screen different solvents and temperatures. A systematic approach, such as a Design of Experiments (DoE), can efficiently identify the optimal conditions for your specific substrate.

Q2: I'm getting a mixture of endo and exo isomers. How can I improve the selectivity for the desired endo product?

Achieving high diastereoselectivity is the primary challenge for this target molecule. The endo isomer, where the substituent points towards the larger five-membered ring, is often the kinetic product but not always the most thermodynamically stable.[4][5]

Strategies for Enhancing endo-Selectivity:

  • Catalyst Control: The ligand environment of the metal catalyst is the most powerful tool for directing stereochemistry.

    • Insight: Chiral dirhodium(II) tetracarboxylates are exceptionally effective. For instance, catalysts from the Rh₂(S-PTTL)₄ family have been shown to produce high endo selectivity (up to an 83:17 endo:exo ratio).[6]

    • Recommendation: Screen a panel of chiral dirhodium(II) catalysts. The choice of catalyst can often invert the selectivity from favoring the exo to favoring the endo product.

  • Strategic Reduction: If the synthesis proceeds through a ketone intermediate (e.g., 6-oxobicyclo[3.1.0]hexane), the stereochemistry can be set during its reduction.

    • Insight: Reduction of a bicyclic ketone with sterically bulky hydride reagents forces the hydride to attack from the less hindered exo face, pushing the resulting hydroxyl group into the endo position.[7]

    • Recommendation: Use a bulky reducing agent like L-Selectride (LiBH(s-Bu)₃). This can almost exclusively afford the endo alcohol, which can then be carried forward.[7] In contrast, less bulky reagents like NaBH₄ or LiAlH₄ often give mixtures.[7]

  • Post-Reaction Isomer Separation/Enrichment:

    • Insight: It's possible to selectively process one isomer from a mixture. For example, the exo-ester can sometimes be selectively hydrolyzed, allowing the unreacted endo-ester to be isolated.

    • Recommendation: If a satisfactory diastereomeric ratio cannot be achieved, develop a "telescoped" sequence. After cyclopropanation, treat the exo/endo ester mixture with aqueous NaOH. The exo isomer may hydrolyze faster, allowing for the extraction and isolation of the pure endo-ester.[6]

Q3: The fluorination step is inefficient or causes decomposition. How can I optimize it?

Introducing the fluorine atom at a tertiary bridgehead position is a delicate step that can suffer from low efficiency or lead to rearrangement and decomposition of the strained bicyclic ring system.

Common Causes & Solutions:

  • Harsh Reagents: Traditional fluorinating agents can be too reactive for this sensitive scaffold.

    • Insight: Electrophilic fluorinating reagents are generally preferred. N-Fluorobenzenesulfonimide (NFSI) is a widely used and effective reagent for such transformations.[3][8] Selectfluor is another viable option.[8]

    • Recommendation: Use NFSI or Selectfluor. Start the reaction at a low temperature (e.g., -78 °C) and allow it to warm slowly to room temperature to control reactivity.

  • Incorrect Precursor: The fluorination strategy depends heavily on the precursor. Direct fluorination of the carboxylic acid is not feasible. The reaction is typically performed on an enolate or silyl enol ether derived from a precursor ester.

    • Insight: A common successful strategy involves an Ireland-Claisen rearrangement of an allylic ester to generate a silyl enol ether, which is then trapped with an electrophilic fluorine source like NFSI. This can achieve high yields (e.g., 80%).[3]

    • Recommendation: Design your synthesis to proceed through a precursor ester (e.g., methyl or ethyl ester). Generate the corresponding enolate using a suitable base (e.g., LDA, KHMDS) at low temperature before adding the fluorinating agent.

  • Solvent and Base Choice: The choice of solvent and base for enolate formation is critical to prevent side reactions.

    • Insight: Aprotic polar solvents like THF are standard for enolate formation. The base must be strong enough to deprotonate the precursor but not so nucleophilic as to cause other reactions.

    • Recommendation: Use freshly distilled THF as the solvent. For base selection, begin with LDA. If side reactions are an issue, consider a bulkier base like LHMDS or KHMDS to improve selectivity.

Q4: How can I purify the final product and separate the endo and exo isomers?

Purification is essential to obtain the desired high-purity compound for biological testing or further use.

Recommended Methods:

  • Chromatography: Flash column chromatography on silica gel is the most common method for separating diastereomers.

    • Insight: The polarity difference between endo and exo isomers, while sometimes small, is usually sufficient for separation on silica gel.

    • Recommendation: First, protect the carboxylic acid as a methyl or ethyl ester. The resulting esters are less polar and generally behave better on silica gel. Use a shallow solvent gradient (e.g., starting with 2% ethyl acetate in hexanes and slowly increasing to 10%) to achieve the best separation. The relative elution order of endo and exo isomers should be determined empirically using TLC and confirmed by NMR.

  • Crystallization: If the final product or an intermediate is a solid, crystallization can be a highly effective method for purification and for isolating a single diastereomer.

    • Insight: Often, one diastereomer will crystallize preferentially from a concentrated solution, leaving the other in the mother liquor. This can be a very efficient, scalable purification method.

    • Recommendation: Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane, acetone/water) to find conditions that promote selective crystallization of the desired endo isomer.

Experimental Workflows & Data

Workflow for Optimizing endo-Selectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing the stereochemical outcome of the synthesis.

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Finalization start Perform Cyclopropanation (e.g., with Rh₂(OAc)₄) analyze Analyze endo:exo Ratio (via ¹H NMR) start->analyze Crude Product ratio Is endo:exo ratio > 10:1? analyze->ratio catalyst Screen Chiral Catalysts (e.g., Rh₂(S-PTTL)₄)[4] ratio->catalyst No reduct Use Bulky Reducing Agent (e.g., L-Selectride on ketone)[8] ratio->reduct No (Alternative Route) hydrolysis Attempt Selective Hydrolysis of exo-ester[3][4] ratio->hydrolysis No (Purification Route) proceed Proceed to Fluorination & Final Deprotection ratio->proceed Yes analyze2 Re-analyze endo:exo Ratio catalyst->analyze2 reduct->analyze2 hydrolysis->analyze2 analyze2->ratio Iterate

Sources

Optimization

Technical Support Center: Fluorinated Bicyclic Acid Isomer Separation

Subject: Troubleshooting & Optimization Guide for Endo/Exo Separation Application Note ID: TS-FBA-2026 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Endo/Exo Separation Application Note ID: TS-FBA-2026 Lead Scientist: Dr. A. Vance, Senior Application Specialist[1]

Introduction: The Challenge of the Fluorine "Ghost"

Separating endo and exo isomers of fluorinated bicyclic acids (e.g., fluoronorbornane carboxylic acids, fluorobicyclo[1.1.1]pentanes) is a notorious bottleneck in medicinal chemistry.[1] The fluorine atom introduces a unique "gauche effect" and dipole moment that can either assist or hinder separation depending on the method used.[1]

This guide provides a self-validating workflow to resolve these isomers. Unlike standard alkyl-isomers, fluorinated isomers require specific attention to dipole orientation and pKa modulation .

Part 1: The Decision Matrix (Workflow)

Before starting, determine your separation pathway based on sample mass and purity requirements.

SeparationWorkflow Start Start: Sample Assessment MassCheck Sample Mass? Start->MassCheck SmallScale < 100 mg (Analytical/Semi-Prep) MassCheck->SmallScale LargeScale > 1 g (Process/Scale-Up) MassCheck->LargeScale HPLC_Path Method: HPLC/SFC SmallScale->HPLC_Path Cryst_Path Method: Crystallization or Derivatization LargeScale->Cryst_Path PFP_Col Primary: PFP Column (Fluorine-Fluorine Interaction) HPLC_Path->PFP_Col High Fluorine Content C18_Col Secondary: C18 + pH Control (Hydrophobic/pKa) HPLC_Path->C18_Col Low Fluorine Content Deriv Derivatize to Ester (Amplify Volatility/Solubility) Cryst_Path->Deriv Acids oiling out?

Figure 1: Strategic decision tree for selecting the optimal separation modality based on scale and physicochemical properties.

Part 2: Chromatographic Troubleshooting (HPLC & SFC)

Core Concept: Fluorinated isomers often co-elute on standard C18 columns because their hydrophobic surface areas are nearly identical.[1] To separate them, you must exploit shape selectivity and dipolar interactions .

Protocol A: The "Fluorophilic" Approach (PFP Columns)

Why it works: Pentafluorophenyl (PFP) stationary phases interact strongly with the fluorine atoms on your analyte via dipole-dipole and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 interactions. The endo and exo isomers present their fluorine atoms at different vectors, resulting in different retention times on PFP phases.

Step-by-Step Optimization:

  • Column Selection: Use a PFP (Pentafluorophenyl) core-shell column (e.g., Kinetex PFP or FluoroSep).[1]

  • Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN) for fluorinated compounds.[1] ACN can suppress the dipole interactions needed for separation.[1]

  • Buffer: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0).[1]

    • Note: Keeping the acid protonated (low pH) prevents charge repulsion and increases interaction with the stationary phase.[1]

Protocol B: pH Tuning (C18 Columns)

Why it works: The position of the fluorine atom (through-space field effect) impacts the pKa of the carboxylic acid.[1] Endo and exo isomers often have pKa differences of 0.1–0.3 units.[1]

Experiment: Run a pH screen at pH 2.5, 4.5, and 6.0.

  • Observation: At a pH near the pKa of the isomers, one isomer may be partially ionized while the other is protonated, causing a massive shift in retention time.

Troubleshooting Table: HPLC Issues
SymptomRoot CauseCorrective Action
Co-elution (Single Peak) Lack of shape selectivity.[1]Switch from C18 to PFP or Phenyl-Hexyl phase.[1]
Peak Tailing Silanol interaction or metal chelation.[1]Add 5-10 mM Ammonium Acetate; ensure pH < 3.0 to suppress silanols.[1]
Split Peaks Atropisomerism or Rotamers.[1]Run at elevated temperature (40–50°C) to coalesce rotamers (common in amide derivatives).[1]
Broad Peaks Fluorine-induced H-bonding.[1]Switch organic modifier from ACN to MeOH (protic solvent breaks H-bonds).[1]

Part 3: Scale-Up & Chemical Resolution

Scenario: You have 10 grams of crude acid. HPLC is too expensive/slow.[1]

Technique: Iodolactonization (If alkene precursor exists)

If you are synthesizing the acid from an alkene, the endo isomer (in norbornene systems) is often capable of forming a lactone with iodine, while the exo cannot due to geometric constraints.[1]

  • Treat mixture with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .
  • The endo-acid cyclizes to the neutral iodolactone (extracts into organic).[1]

  • The exo-acid remains as the carboxylate salt (stays in aqueous).[1]

Technique: Esterification & Distillation

Fluorinated acids often form H-bonded dimers in the solid state, making recrystallization difficult (oiling out).[1]

  • Derivatize: Convert the acid mixture to methyl esters (

    
    ).
    
  • Distillation: Fluorine placement affects boiling point significantly more in esters than acids.[1] Endo/exo esters often have

    
    bp of 2–5°C, allowing separation by fractional distillation.
    
  • Hydrolysis: Saponify back to the acid (

    
    ) after separation.
    

Part 4: Structural Assignment (The "Truth" Test)

You have separated two peaks. Which is endo and which is exo? Do not rely on "Peak 1 is usually exo."[1] Use NMR.

Method: and NMR Analysis

1. The W-Coupling Rule (Rigid Systems): In bicyclic systems (like norbornanes), long-range coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) occurs through a "W" arrangement of bonds.
  • Exo-Fluorine: Often shows distinct W-coupling to anti protons.[1]

  • Endo-Fluorine: W-coupling path is often absent or different.[1]

2. The Karplus Relationship (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


): 
The coupling constant between the fluorine and the geminal proton depends on the dihedral angle.
  • Measure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (vicinal coupling).
    
  • Compare with calculated dihedral angles.

    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Hz.
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       or 
      
      
      
      Hz.

3. Chemical Shift Trends:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR:  In many bicyclic systems, the sterically compressed isomer (often endo) appears upfield  (more negative ppm) due to steric compression (gamma-gauche effect), while the exo isomer appears downfield . Verify this with literature specific to your scaffold.[1]
    

FAQ: Frequently Asked Questions

Q: Why does my fluorinated acid disappear on the HPLC? A: Fluorinated small molecules can be volatile.[1] If you are using ELSD or CAD detectors, the heat might evaporate your compound.[1] Use UV (210 nm) or LC-MS.[1] Also, check if your compound is precipitating in the mobile phase (fluorinated compounds can be surprisingly insoluble in water).[1]

Q: Can I use Chiral Columns for achiral diastereomers? A: Yes. Columns like Chiralpak AD-H or OD-H are excellent for separating achiral endo/exo diastereomers.[1] The chiral stationary phase creates a distinct "groove" that fits one diastereomer better than the other.[1] This is often the "nuclear option" if PFP fails.[1]

Q: My peaks are merging as I scale up. Why? A: This is "mass overload."[1] Fluorinated acids have low solubility saturation points in Reverse Phase.[1]

  • Fix: Switch to Displacement Chromatography or increase the column diameter. Alternatively, switch to SFC (Supercritical Fluid Chromatography) , which handles fluorinated compounds exceptionally well due to the high solubility of fluorocarbons in supercritical

    
    .
    

References

  • Chiral Technologies. (n.d.).[1] Separation of Diastereomers on Chiral Stationary Phases.[1] Retrieved from [Link][1]

  • Phenomenex. (2023).[1] Selectivity of Phenyl-Hexyl and PFP Phases for Fluorinated Compounds.[1] Retrieved from [Link][1]

  • Dolbier, W. R. (2009).[1] Fluorine Chemistry at the Millennium: Fascinated by Fluorine. Journal of Fluorine Chemistry.[1] (General reference on Fluorine NMR shifts).

  • Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Retrieved from [Link][1]

Sources

Troubleshooting

minimizing ring-opening side reactions in fluorocyclopropane synthesis

A Guide to Minimizing Ring-Opening Side Reactions Welcome to the technical support center for fluorocyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to naviga...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Ring-Opening Side Reactions

Welcome to the technical support center for fluorocyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable motifs while minimizing undesired ring-opening side reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the synthesis of fluorocyclopropanes.

Q1: My fluorocyclopropanation reaction is resulting in a complex mixture of products with low yield of the desired cyclopropane. What are the likely culprits?

A1: A complex product mixture often points to instability of the fluorocyclopropane ring under the reaction conditions. The primary culprits are typically:

  • Lewis Acidic Conditions: Trace amounts of Lewis acids can catalyze the ring-opening of the cyclopropane. This is particularly problematic for gem-difluorocyclopropanes, which can form a fluoroallyl cation species upon C-F bond activation by a Lewis acid.[1]

  • High Temperatures: Thermal stress can induce rearrangements and ring-opening, especially in highly strained or substituted systems.[2][3]

  • Radical Intermediates: Some synthetic methods, particularly those involving metal hydrides for dehalogenation, may proceed through radical intermediates which can lead to ring-opening.[4]

Q2: I am attempting a post-synthetic modification on my fluorocyclopropane-containing molecule under acidic conditions and observing significant degradation. Why is this happening?

A2: The fluorocyclopropane moiety, while generally stable, can be susceptible to acid-catalyzed ring-opening.[5] The high ring strain combined with the electronic effects of the fluorine atom(s) makes the cyclopropane ring prone to protonation, which facilitates nucleophilic attack and subsequent cleavage. The stability is highly dependent on the acid strength, temperature, and the substitution pattern on the ring.[5] For instance, gem-difluorocyclopropanes have been noted to hydrolyze under some acidic conditions.[5]

Q3: Are basic conditions generally safer for fluorocyclopropanes?

A3: Generally, fluorocyclopropanes exhibit greater stability under basic conditions compared to acidic ones, especially concerning ring-opening.[5] However, strong bases can deprotonate the C-H bonds on the cyclopropane ring, which are more acidic than in analogous acyclic systems. This can lead to undesired epimerization or other side reactions, although ring-opening via an elimination pathway is less common.[5]

Q4: My reaction to generate a gem-difluorocyclopropane using a difluorocarbene source is inefficient. What factors should I consider?

A4: The efficiency of gem-difluorocyclopropanation depends heavily on the method of difluorocarbene generation and the nature of the alkene.

  • Carbene Source and Generation: Reagents like sodium chlorodifluoroacetate require high temperatures (e.g., 190 °C in diglyme) for decarboxylation to generate the carbene, which may not be suitable for thermally sensitive substrates.[6] Other precursors like trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, can be activated at lower temperatures using initiators like sodium iodide or non-metallic fluoride sources such as tetrabutylammonium triphenyldifluorosilicate (TBAT).[7]

  • Alkene Reactivity: Difluorocarbene is an electrophilic species. Therefore, electron-rich alkenes are generally better substrates for cyclopropanation.[2] Electron-deficient alkenes often give lower yields with carbene-based methods.[2]

  • Phase-Transfer Catalysis (PTC): While PTC can be used to generate difluorocarbene from chlorodifluoromethane, the intermediate chlorodifluoromethyl anion is often short-lived and prone to hydrolysis, making this method less effective for cyclopropanation.

Troubleshooting Guides

This section provides in-depth troubleshooting for specific challenges in minimizing ring-opening side reactions.

Issue 1: Ring-Opening During Cyclopropanation

Unwanted ring-opening during the cyclopropanation step itself can be a significant hurdle. The choice of reagents and conditions is critical to preserving the three-membered ring.

Underlying Causes and Mechanistic Insights

The mechanism of ring-opening is often dictated by the reaction conditions and the substituents on the cyclopropane ring.[2]

  • Lewis Acid-Catalyzed Opening: Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and promoting the formation of a fluoroallyl cation, which is then trapped by nucleophiles.[1] This is a common pathway for ring-opening of gem-difluorocyclopropanes.[1]

  • Thermally Induced Rearrangements: At elevated temperatures, strained fluorocyclopropanes, particularly those with activating groups like vinyl or methylene substituents, can undergo pericyclic reactions or homolytic bond cleavage to relieve ring strain.[2][3]

  • Nucleophilic Attack: While less common as an initial step, if the cyclopropane ring bears strong electron-withdrawing groups, it can be susceptible to nucleophilic attack, leading to ring cleavage.[2]

Troubleshooting Strategies and Protocols

To mitigate ring-opening during synthesis, consider the following strategies:

1. Catalyst Selection and Screening: The choice of catalyst for carbene transfer reactions is paramount. Different catalysts exhibit varying degrees of Lewis acidity and can influence the stability of the product.

Catalyst SystemTypical SubstratesKey AdvantagesPotential for Ring-Opening
Rhodium(II) Carboxylates (e.g., [Rh₂(OAc)₄], Rh₂(esp)₂)Diazoacetates and electron-rich alkenesHigh efficiency and stereoselectivity.Low, but can be substrate-dependent.
Copper(I/II) Complexes (e.g., Cu(acac)₂, CuOTf)Diazo compounds and styrenesCost-effective and versatile.Higher potential with Lewis acidic copper salts like Cu(OTf)₂.
Palladium(0/II) Catalysts Diazo compoundsCan offer complementary reactivity.Can catalyze rearrangements and ring-opening.[8]
Zinc Carbenoids (Simmons-Smith) Allylic alcoholsDirected cyclopropanation, high diastereoselectivity.[9][10]Low, proceeds under mild conditions.

dot

lewis_acid_ring_opening cluster_0 Lewis Acid-Catalyzed Ring-Opening A gem-Difluorocyclopropane B Intermediate Complex [Cyclopropane-LA] A->B + LA LA Lewis Acid (LA) C Fluoroallyl Cation B->C C-F Bond Cleavage D Ring-Opened Product C->D + Nu- Nu Nucleophile (Nu-)

Caption: Mechanism of Lewis acid-catalyzed ring-opening of a gem-difluorocyclopropane.

Troubleshooting Strategies and Protocols

1. Buffer or Scavenge Acids:

  • If acidic conditions are unavoidable (e.g., for the removal of an acid-labile protecting group), consider using a buffered system or adding an acid scavenger like a non-nucleophilic base (e.g., proton sponge) to maintain a less aggressive pH.

2. Use of Milder Reagents:

  • Protecting Groups: Choose protecting groups that can be removed under neutral or basic conditions.

  • Hydrolysis: For ester hydrolysis, saponification under basic conditions is generally preferred over acid hydrolysis to preserve the cyclopropane ring. [5] 3. Temperature Control:

  • Conduct all post-synthetic modifications at the lowest possible temperature to minimize the rate of potential ring-opening side reactions.

4. Alternative Catalytic Systems:

  • If a Lewis acid is required for a transformation, screen for milder options. For example, Yb(OTf)₃ is often a potent Lewis acid, but in some cases, a milder one like Ga(OTf)₃ might be effective for the desired transformation while minimizing ring-opening. [11] By understanding the mechanisms that lead to ring-opening and by carefully selecting reagents and reaction conditions, the synthesis of fluorocyclopropanes can be a robust and reliable process. This guide provides a starting point for troubleshooting common issues, but as with all research, empirical optimization for your specific substrate is key to success.

References

  • Synthesis and Applications of Fluorocyclopropanes. Chemistry – An Asian Journal. Available at: [Link]

  • Product Class 2: Fluorocyclopropanes. Thieme E-Books & E-Journals. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fluorinative ring-opening of cyclopropanes by hypervalent iodine reagents. An efficient method for 1,3-oxyfluorination and 1,3-difluorination. National Center for Biotechnology Information. Available at: [Link]

  • Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. ResearchGate. Available at: [Link]

  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Canadian Journal of Chemistry. Available at: [Link]

  • Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. Available at: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. National Center for Biotechnology Information. Available at: [Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega. Available at: [Link]

  • Synthesis of Bis- and Oligo-gem-difluorocyclopropanes Using the Olefin Metathesis Reaction. Organic Letters. Available at: [Link]

  • Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. PubMed. Available at: [Link]

  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. National Center for Biotechnology Information. Available at: [Link]

  • Strategies to promote ring-opening of D-A cyclopropanes. LA=Lewis acid. ResearchGate. Available at: [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic γ-Lactams. Chemistry – A European Journal. Available at: [Link]

  • Lewis Acid-Catalyzed Ring-Opening Cross-Coupling Reaction of gem-Difluorinated Cyclopropanes Enabled by C-F Bond Activation. PubMed. Available at: [Link]

  • Recent Developments in the Ring-Opening Transformations of gem-Difluorocyclopropanes. Chemistry – A European Journal. Available at: [Link]

  • Lewis acid-catalyzed ring-opening addition reactions of alcohols to vinylcyclopropane. Tetrahedron. Available at: [Link]

  • A mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Amide Coupling of Bicyclic Acids

Welcome to our dedicated technical support center focused on the intricate challenge of forming amide bonds with sterically hindered bicyclic carboxylic acids. This guide is designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center focused on the intricate challenge of forming amide bonds with sterically hindered bicyclic carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish or failed coupling reactions due to severe steric constraints. Here, we move beyond simple protocol recitation to provide in-depth, mechanistically grounded troubleshooting strategies and field-tested solutions.

Introduction: The Challenge of Bicyclic Scaffolds

Bicyclic systems, such as those based on bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and adamantane, are increasingly popular in drug discovery as rigid scaffolds and bioisosteres. However, the three-dimensional nature of these structures often places the carboxylic acid group in a sterically demanding environment, significantly impeding the approach of the amine coupling partner. Standard amide coupling conditions frequently fail, leading to low yields, starting material recovery, or undesired side reactions. This guide will help you navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My standard EDC/HOBt or HATU coupling is failing with my bicyclic acid. What's the first thing I should try?

Answer: When common coupling reagents like EDC/HOBt or HATU fail, the primary issue is often the inability of the activated carboxylic acid species to form efficiently or for the amine to then access the reactive site due to steric clash.[1][2]

Initial Troubleshooting Steps:

  • Switch to a More Reactive Coupling Reagent: Move from standard carbodiimide or aminium/uronium salt-based reagents to those known for higher reactivity in challenging couplings.[3]

    • COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): This reagent is highly effective for hindered couplings and can often succeed where HATU fails.

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that can be more effective than aminium salts in certain cases.[4]

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[1][2] Monitor carefully for potential epimerization if chiral centers are present.

  • Change Solvent: If your reaction is in a common solvent like Dichloromethane (DCM), switching to a higher-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP) can improve solubility and reaction rates.[5]

Q2: I'm still seeing low to no conversion. Are there more aggressive activation methods I can use?

Answer: Yes, when standard coupling reagents are insufficient, converting the carboxylic acid to a more reactive intermediate is a robust strategy. The key is to form a highly reactive species that is more susceptible to nucleophilic attack by the amine, even in a sterically congested environment.

Advanced Activation Strategies:

  • Acyl Fluoride Formation: Acyl fluorides are significantly more reactive than the active esters formed by many coupling reagents and their small size minimizes steric hindrance.[6] This method has proven effective for coupling sterically hindered substrates where other methods have failed.[7]

  • Mixed Anhydride Method: Using reagents like isobutyl chloroformate or methanesulfonyl chloride can form a mixed anhydride, which is a highly activated intermediate.[8]

Protocol: In Situ Acyl Fluoride Generation with BTFFH

This protocol is adapted from methodologies developed for challenging couplings.[6]

Materials:

  • Bicyclic carboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.5 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the bicyclic carboxylic acid (1.0 equiv) and BTFFH (1.5 equiv).

  • Dissolve the solids in anhydrous DCM or MeCN (to a concentration of 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to pre-form the acyl fluoride.

  • Add the amine (1.2 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. For particularly challenging substrates, heating to 40-80 °C may be necessary.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q3: I'm concerned about side reactions at higher temperatures. What are some alternatives?

Answer: This is a valid concern, especially with sensitive substrates. Catalytic methods and specialized reagents that operate under milder conditions are excellent alternatives.

Alternative Approaches:

  • TCFH-Oxyma System: The combination of TCFH (N,N,N',N'-Tetramethyl-S-(1-oxo-1-pyridinyl)thiouronium hexafluorophosphate) and a catalytic amount of Oxyma (Ethyl cyanohydroxyiminoacetate) is a highly reactive and safe option for hindered amide couplings.[9]

  • Catalytic Amidation: Boronic acid catalysts can promote direct amide formation between a carboxylic acid and an amine with the removal of water, often under milder conditions than forcing stoichiometric couplings.[5][10] This approach avoids the use of stoichiometric activating agents and their byproducts.

  • Grignard Reagent Addition to Isocyanates: For exceptionally hindered systems, a non-traditional approach involves the reaction of a Grignard reagent with an isocyanate.[11][12] This method circumvents the traditional carboxylic acid activation pathway altogether.

Comparative Data: Coupling Reagent Selection

The choice of coupling reagent is critical. The following table summarizes common reagents and their suitability for hindered systems.

Coupling ReagentClassStrengthsWeaknessesBest For
EDC/HOBt CarbodiimideInexpensive, common.[13]Often fails with hindered substrates, can form N-acylurea byproduct.[14]Routine, non-hindered couplings.
HATU/HBTU Aminium/UroniumHigh reactivity, fast reactions.[13]Can be less effective for severely hindered systems, potential for guanidinium side product.Moderately hindered couplings, peptide synthesis.
COMU UroniumExtremely reactive, often superior to HATU for difficult couplings.[15]Higher cost.Severely hindered couplings.
PyBOP PhosphoniumHigh reactivity, does not form guanidinium byproduct.[4]Can be less soluble, byproduct removal can be challenging.Difficult couplings where aminium salts fail.
Acyl Fluoride Precursors (e.g., BTFFH) Fluorinating AgentForms small, highly reactive intermediate, minimizes steric clash.[6]Requires careful handling of reagents.Extremely hindered and electron-deficient substrates.[7]

Visualizing the Workflow: A Decision-Making Guide

The following diagram illustrates a logical workflow for troubleshooting difficult amide couplings with bicyclic acids.

G cluster_0 Start: Hindered Bicyclic Acid Coupling cluster_1 Troubleshooting Pathway cluster_2 Outcome Start Initial Coupling Attempt (e.g., HATU, DIPEA, DMF, RT) Check_Completion Reaction Complete? Start->Check_Completion Increase_Temp Increase Temperature (40-60 °C) Check_Completion->Increase_Temp No Success Success: Purify Product Check_Completion->Success Yes Increase_Temp->Check_Completion Re-run Change_Reagent Switch to More Reactive Reagent (e.g., COMU) Increase_Temp->Change_Reagent Still Fails Change_Reagent->Check_Completion Re-run Acyl_Fluoride Acyl Fluoride Route (e.g., BTFFH) Change_Reagent->Acyl_Fluoride Still Fails Acyl_Fluoride->Check_Completion Re-run Mixed_Anhydride Mixed Anhydride Route (e.g., Isobutyl Chloroformate) Acyl_Fluoride->Mixed_Anhydride Still Fails Mixed_Anhydride->Check_Completion Re-run Catalytic Catalytic Amidation (e.g., Boronic Acid) Mixed_Anhydride->Catalytic Still Fails Catalytic->Check_Completion Re-run Reassess Re-evaluate Strategy (Consider alternative synthesis) Catalytic->Reassess Still Fails

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic Acid

Executive Summary & Critical Stability Analysis[1] The Core Tension: 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid represents a "loaded spring" in organic synthesis. It combines the high Baeyer strain of a bicyclic cycl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Stability Analysis[1]

The Core Tension: 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid represents a "loaded spring" in organic synthesis. It combines the high Baeyer strain of a bicyclic cyclopropane (~27 kcal/mol) with the strong electron-withdrawing nature of a geminal fluoro-carboxylic acid moiety.

While this scaffold is a "privileged structure" for Group II mGluR agonists (e.g., MGS0028, LY354740 derivatives), it exhibits a distinct instability profile in basic media that differs from standard


-fluoro acids.

The Primary Failure Mode: In basic media (pH > 10), the primary degradation pathway is not decarboxylation, but rather strain-assisted solvolytic ring opening or dehydrofluorination . The cyclopropane ring, activated by the electron-withdrawing carboxylate and fluorine, becomes susceptible to nucleophilic attack or ionization, leading to ring fragmentation.

Mechanistic Degradation Pathway

The following diagram illustrates the competition between the desired stable carboxylate and the catastrophic ring-opening pathway often observed during aggressive saponification.

G Start Ester Precursor (6-Fluoro-bicyclo[3.1.0]...) Base Strong Base (OH-, Heat) Start->Base Aggressive Conditions Safe Mild Hydrolysis (LiOH, 0°C) Start->Safe Controlled Conditions Intermediate Tetrahedral Intermediate Base->Intermediate Product Target Acid (Intact Cyclopropane) Safe->Product Kinetic Control FailState Ring Opening / Defluorination Intermediate->FailState Strain Release + F- Elimination Byproduct Acyclic/Rearranged Byproducts (No F) FailState->Byproduct

Caption: Figure 1. Divergent pathways during hydrolysis. High thermal energy or strong nucleophiles favor strain-release ring opening over simple ester hydrolysis.

Troubleshooting Guide: Synthesis & Purification

This section addresses the most common user report: "I lost my fluorine signal during ester hydrolysis."

Issue A: Loss of Product during Saponification

Symptom: LCMS shows mass corresponding to [M-HF] or complex mixtures; 19F NMR shows free fluoride ion (-119 ppm) or disappearance of the organic fluorine signal.

ParameterStandard Protocol (Risk) Optimized Protocol (Safe) Rationale
Reagent NaOH or KOH (1N - 5N)LiOH (0.5N - 1N) or TMSOK Lithium coordinates tightly to the carboxylate, stabilizing the transition state and reducing the basicity of the medium relative to K/Na.
Solvent MeOH/Water (Reflux)THF/Water (2:1) at 0°C THF solubilizes the organic ester better than MeOH, allowing reaction at lower temperatures.
Temperature 60°C - Reflux0°C to RT (Max 25°C) High heat provides the activation energy required to break the strained cyclopropane ring.
Quench Strong Acid (HCl) to pH 1Buffer to pH 4-5 Avoid "shocking" the system; extremely acidic conditions can also trigger rearrangements in this scaffold.

Corrective Workflow:

  • Dissolve ester in THF.[1]

  • Cool to 0°C in an ice bath.

  • Add LiOH (1.1 - 1.5 eq) dropwise.

  • Monitor by 19F NMR (not just TLC) every 30 minutes.

  • If reaction is sluggish, warm only to room temperature. Do not heat.

Issue B: Epimerization of Substituents

Symptom: Appearance of a diastereomer in NMR. Context: While the C6 position (holding the F and COOH) is quaternary-like and cannot epimerize via simple enolization, the ring fusion protons (C1/C5) or other substituents (e.g., if you have an amino group at C2, as in mGluR agonists) are vulnerable.

  • Mechanism: Reversible ring opening/closing or retro-Michael additions can scramble stereocenters.

  • Solution: Use enzymatic hydrolysis (Pig Liver Esterase - PLE) if chemical hydrolysis fails to maintain stereochemical integrity.

Storage & Handling Protocols

Once isolated, the free acid or its salt requires specific handling to prevent degradation.

Storage Stability Matrix
ConditionStability RatingNotes
Solid State (-20°C) High Stable for >12 months. Keep desiccated.
DMSO Solution (RT) ⚠️ Moderate Stable for weeks. Avoid traces of water/base.
Basic Buffer (pH > 9) Unstable Half-life < 24h. Hydroxide promotes defluorination.
Acidic Buffer (pH < 2) ⚠️ Moderate Potential for acid-catalyzed ring opening over time.
Neutral Buffer (pH 7.4) Good Stable for biological assays (days).

Best Practice: Store as the solid lithium or ammonium salt . Avoid storing as the free acid in solution if possible, as the internal acidity can promote autocatalytic degradation.

Analytical Validation (Self-Validating System)

Do not rely on LCMS alone, as ionization can cause fragmentation that mimics degradation. You must use 19F NMR for definitive structural confirmation.

Diagnostic 19F NMR Signals
  • Intact Product: Distinct multiplet (often a doublet of triplets) in the range of -160 to -180 ppm (depending on endo/exo stereochemistry).

  • Degradation (Free F-): Sharp singlet at -119 ppm (aqueous).

  • Degradation (Ring Open): Shift of the fluorine signal to the vinylic or aliphatic region (if F is retained) or total loss of signal.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Degradation CheckNMR Step 1: Run 19F NMR of Crude Start->CheckNMR Result1 Signal at -119 ppm (Free F-) CheckNMR->Result1 Result2 Multiple Organic F Signals CheckNMR->Result2 Result3 Clean Signal (-160 to -180 ppm) CheckNMR->Result3 Action1 Diagnosis: Defluorination Action: Lower Temp, Switch to LiOH Result1->Action1 Action2 Diagnosis: Epimerization/Side Rxn Action: Check pH, Try Enzymatic Hydrolysis Result2->Action2 Action3 Diagnosis: Product Intact Action: Optimize Extraction (pH issue) Result3->Action3

Caption: Figure 2. NMR-guided troubleshooting workflow for 6-fluorobicyclo[3.1.0]hexane derivatives.

Frequently Asked Questions (FAQ)

Q: Can I use potassium tert-butoxide (KOtBu) for the hydrolysis? A: Yes, but only in anhydrous conditions (e.g., t-BuOK/Water-free THF) followed by aqueous workup. This mechanism ("anhydrous hydroxide" equivalent) often works well for sterically hindered esters where aqueous hydroxide is too slow or causes solubility issues. However, ensure the temperature remains low (0°C).

Q: Why is my compound decomposing during silica gel chromatography? A: Fluorinated cyclopropanes can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane/ethyl acetate to neutralize acidic sites. Or, use reverse-phase (C18) chromatography with buffered eluents (e.g., Ammonium Bicarbonate).

Q: Is the endo-fluoro or exo-fluoro isomer more stable? A: Generally, the isomer where the fluorine is exo (pointing away from the larger ring system) is thermodynamically more stable due to less steric clash. The endo-fluoro isomer is more prone to solvolysis because the leaving group (if F ionizes) is better aligned for backside attack or strain relief.

References

  • Synthesis and SAR of mGluR2 Agonists: Nakazato, A., et al. (2000). Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives. Journal of Medicinal Chemistry.

  • Stability of Cyclopropyl Amino Acids: Domostoj, M. M., et al. (2011). A highly selective agonist for the metabotropic glutamate receptor mGluR2.[2][3][4] MedChemComm.

  • Defluorination Mechanisms: Hagahl, K., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. Journal of Organic Chemistry.

  • General Handling of Fluorinated Scaffolds: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Optimization

Technical Support Center: Optimizing Diastereomeric Ratio in Fluorocarbene Addition Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing diastereomeric ratios in fluorocarbene addition reactions. This guide is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing diastereomeric ratios in fluorocarbene addition reactions. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective C-F bond formation. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic principles to empower your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Our approach is to diagnose the issue by examining the key reaction parameters that govern stereoselectivity.

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. Where should I begin my optimization efforts?

A: A low diastereomeric ratio (d.r.) indicates that the energy difference between the two competing transition states leading to the diastereomeric products is minimal. A systematic approach is crucial for identifying the influential factors.

Initial Steps:

  • Confirm Reagent & Catalyst Purity: Impurities can interfere with the catalytic cycle or introduce competing side reactions. Ensure your fluorocarbene precursor is pure and the catalyst is active. For instance, some rhodium catalysts may require activation.[1]

  • Lower the Reaction Temperature: This is often the most effective initial step. Lower temperatures amplify the small energy differences between the diastereomeric transition states, favoring the lower-energy pathway.[2][3] A reaction run at room temperature (25 °C) may show poor selectivity, while the same reaction at -78 °C could be highly selective.

  • Analyze the Catalyst System: The catalyst and its associated ligands create the chiral environment that dictates stereoselectivity. If you are using a standard, non-chiral catalyst, consider screening a library of chiral ligands.

The following flowchart outlines a general workflow for troubleshooting poor diastereoselectivity.

Troubleshooting_Workflow Start Poor d.r. Observed (e.g., < 2:1) Temp Decrease Temperature (e.g., 25°C to -78°C) Start->Temp First step Catalyst Screen Catalysts & Ligands (Steric & Electronic Tuning) Temp->Catalyst If selectivity is still low Success Optimized d.r. Temp->Success Solvent Screen Solvents (Vary Polarity & Coordinating Ability) Catalyst->Solvent For further optimization Catalyst->Success Substrate Modify Substrate or Carbene Precursor Solvent->Substrate If catalyst/solvent effects are minimal Solvent->Success Substrate->Success

Caption: A general troubleshooting workflow for poor diastereoselectivity.

Q2: How do I rationally select a catalyst and ligand system to improve my diastereomeric ratio?

A: The catalyst-ligand complex is arguably the most critical factor in controlling diastereoselectivity in metal-catalyzed fluorocarbene additions.[2] The choice should be based on creating a sterically-defined and electronically-tuned environment around the metal center.

  • Mechanism of Control: In metal-catalyzed reactions (e.g., with Rhodium or Copper), the fluorocarbene precursor reacts with the metal complex to form a metal-carbene (or carbenoid) intermediate. The alkene then approaches this intermediate. The ligands on the metal dictate the facial selectivity by creating a "chiral pocket" that sterically favors one orientation of the approaching alkene over the other.

  • Rhodium Catalysts: Dirhodium(II) catalysts, such as Rh₂(OAc)₄, are workhorses in carbene chemistry.[1] To induce diastereoselectivity, one can use chiral carboxylate ligands. The bulky groups on these ligands extend into the space around the reactive carbene, effectively blocking one face of the alkene approach.

  • Copper Catalysts: Copper complexes, often paired with bis(oxazoline) (BOX) or other C₂-symmetric ligands, are highly effective, particularly in asymmetric reactions.[4][5] The choice of substituents on the ligand is critical; bulky groups can enhance stereochemical induction by creating a more constrained binding pocket.[4]

Catalyst_Influence Conceptual Model of Catalyst-Ligand Influence cluster_0 Approach A (Favored) cluster_1 Approach B (Disfavored) Alkene_A Alkene Carbene_A [M]-Carbene Alkene_A->Carbene_A Facial Attack Ligand_A Bulky Ligand TS_A Lower Energy TS Carbene_A->TS_A Prod_A Major Diastereomer TS_A->Prod_A Alkene_B Alkene Carbene_B [M]-Carbene Alkene_B->Carbene_B Facial Attack Clash Steric Clash! Alkene_B->Clash Ligand_B Bulky Ligand TS_B Higher Energy TS Carbene_B->TS_B Ligand_B->Clash Prod_B Minor Diastereomer TS_B->Prod_B

Caption: Chiral ligands create a sterically hindered environment, penalizing one transition state.

Data-Driven Selection: Screening a small, diverse set of ligands is often the most practical approach. Below is a representative table illustrating how d.r. can vary with the catalyst system for a model fluorocyclopropanation reaction.

Catalyst/LigandDiastereomeric Ratio (A:B)Comments
Rh₂(OAc)₄1.5 : 1Standard achiral catalyst, low selectivity.
Rh₂(S-PTTL)₄15 : 1Chiral ligand creates a selective environment.[6]
Cu(I) / (S)-BOX>20 : 1BOX ligands are often highly effective.[1]
Cu(I) / Simple Amine1.2 : 1Achiral ligands offer little stereocontrol.

Data compiled from representative literature values for illustrative purposes.

Q3: I changed my solvent and the diastereoselectivity either dropped or inverted. What is happening?

A: Solvent effects on diastereoselectivity can be profound and are often underestimated.[7][8][9] The solvent is not merely a medium but an active participant in the transition state, influencing its energy and geometry through solvation.

  • Polarity and Coordinating Ability: Solvents can stabilize or destabilize transition states. A polar solvent might stabilize a more polar transition state, while a non-coordinating solvent like hexane will have minimal interaction. Ethereal solvents (e.g., THF, Dioxane) can coordinate to the metal center, altering the steric and electronic properties of the catalyst and retarding bimolecular reactivity.[10]

  • The Inversion Temperature (T_inv): In some cases, the relationship between temperature and selectivity is not linear. An Eyring plot (ln(d.r.) vs 1/T) may show a break point, known as the inversion temperature.[7][8] This phenomenon is proposed to arise from a shift in the dominant type of solute-solvent clusters, which behave like different reactive species.[8][11] Below T_inv, the reaction may be enthalpically controlled, favoring one diastereomer, while above T_inv, it may become entropically controlled, favoring the other.[7]

Troubleshooting Steps:

  • Screen a Range of Solvents: Test solvents with varying properties (e.g., Hexane (non-polar), Dichloromethane (polar, non-coordinating), THF (coordinating), Toluene (aromatic)).

  • Perform a Temperature Study: If you suspect a non-linear effect, measure the d.r. at several temperatures in a given solvent to see if an inversion temperature exists within your experimental range. This can provide deep mechanistic insight.[7][11]

Q4: How does temperature specifically influence the diastereomeric ratio?

A: Temperature is a critical thermodynamic parameter that directly influences the diastereomeric ratio by affecting the relative populations of molecules that can overcome the activation energy barriers for the competing reaction pathways.

The diastereomeric ratio is determined by the difference in the Gibbs free energy of activation (ΔΔG‡) between the two transition states leading to the diastereomers. The relationship is given by the equation:

ΔΔG‡ = -RT ln(k₁/k₂) ≈ -RT ln(d.r.)

where R is the gas constant, T is the absolute temperature, and k₁/k₂ is the ratio of the rate constants, which approximates the d.r.

  • Why Lower Temperature Works: As the temperature (T) decreases, the impact of even a small ΔΔG‡ becomes magnified, leading to a more pronounced difference in rates and thus a higher d.r. Conversely, at higher temperatures, more thermal energy is available, so even the higher-energy transition state is more easily accessed, leading to lower selectivity.[2][3]

Temperature_Effect cluster_0 Low Temperature cluster_1 High Temperature a Energy Profile vs. Temperature LowT        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ParameterTD><TD>ValueTD>TR><TR><TD>ΔΔG‡TD><TD>Stays constantTD>TR><TR><TD>RT termTD><TD>SmallTD>TR><TR><TD>ln(d.r.)TD><TD>LargeTD>TR><TR><TD><B>ResultB>TD><TD><B>High d.r.B>TD>TR>TABLE>     HighT        <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TD>ParameterTD><TD>ValueTD>TR><TR><TD>ΔΔG‡TD><TD>Stays constantTD>TR><TR><TD>RT termTD><TD>LargeTD>TR><TR><TD>ln(d.r.)TD><TD>SmallTD>TR><TR><TD><B>ResultB>TD><TD><B>Low d.r.B>TD>TR>TABLE>    

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in Simmons-Smith Cyclopropanation

A Note to Our Users: Welcome to the Technical Support Center. Before we delve into troubleshooting, it's important to clarify a common point of confusion.

Author: BenchChem Technical Support Team. Date: March 2026

A Note to Our Users: Welcome to the Technical Support Center. Before we delve into troubleshooting, it's important to clarify a common point of confusion. The Simmons-Smith reaction is a robust and widely utilized method for the cyclopropanation of alkenes, not a direct fluorination reaction.[1][2][3] It involves an organozinc carbenoid that stereospecifically converts an alkene into a cyclopropane ring.[3]

This guide is designed to address the common challenges that can lead to low yields in this powerful cyclopropanation reaction. We will explore issues related to reagents, substrates, reaction conditions, and potential side reactions to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Simmons-Smith reaction is not working, or the yield is very low. What are the most common culprits?

A1: Low yields in Simmons-Smith reactions often trace back to a few key areas: the quality and activation of the zinc reagent, the electronic nature of your alkene substrate, and the purity of your reagents and solvents.

  • Inactive Zinc Reagent: The formation of the active zinc carbenoid is the heart of the Simmons-Smith reaction. If the zinc-copper couple is not properly activated or if the diethylzinc solution has degraded, the reaction will not proceed efficiently.

  • Electron-Poor Substrate: The traditional Simmons-Smith reagent is electrophilic in nature and reacts much more readily with electron-rich alkenes.[1][4] If your substrate contains electron-withdrawing groups, the reaction rate can be significantly slower, leading to low yields under standard conditions.

  • Moisture or Impurities: The organozinc reagents used in this reaction are highly sensitive to moisture and air. Any contamination in your solvent, diiodomethane, or the reaction flask can quench the reagent and halt the reaction.

Q2: I suspect my zinc-copper couple is not active enough. How can I prepare a highly active reagent?

A2: The activity of the zinc-copper couple is critical for the success of the reaction. Here is a reliable, step-by-step protocol for preparing an active zinc-copper couple:

Protocol for Activation of Zinc-Copper Couple

  • Acid Wash: In a flask, wash zinc dust with dilute hydrochloric acid for a few minutes to remove the passivating layer of zinc oxide.

  • Water Rinses: Decant the acid and wash the zinc dust repeatedly with deionized water until the washings are neutral.

  • Copper Deposition: Treat the acid-washed zinc dust with a solution of copper(II) sulfate. The zinc will reduce the copper ions, depositing copper metal on the surface of the zinc dust.

  • Final Washes: Decant the copper sulfate solution and wash the resulting black zinc-copper couple with deionized water, followed by ethanol, and finally with anhydrous diethyl ether to remove all traces of water.

  • Drying: Dry the activated zinc-copper couple under high vacuum and store it under an inert atmosphere (e.g., nitrogen or argon) until use.

Reagent/SolventPurposeKey Considerations
Zinc Dust The primary reagent for carbenoid formation.Use a high-purity, fine powder for maximum surface area.
HCl (dilute) Removes the passivating ZnO layer.A brief wash is sufficient; prolonged exposure can consume the zinc.
CuSO4 solution Source of copper for the couple formation.The solution should be free of impurities.
Anhydrous Ether Final wash to ensure the couple is dry.Must be strictly anhydrous to prevent deactivation.
Q3: My alkene is electron-deficient, and the standard Simmons-Smith reaction is giving poor yields. What modifications can I try?

A3: For electron-deficient alkenes, the standard Simmons-Smith reagent is often too unreactive. In these cases, employing a modified, more nucleophilic carbenoid is the recommended approach. The Shi modification is particularly effective for this purpose.[3][5]

The Shi Modification for Electron-Deficient Alkenes

The Shi modification utilizes diethylzinc (Et₂Zn) and trifluoroacetic acid (TFA) in conjunction with diiodomethane (CH₂I₂) to generate a more nucleophilic zinc carbenoid of the form CF₃CO₂ZnCH₂I.[3] This reagent is capable of cyclopropanating a wider range of alkenes, including those with electron-withdrawing groups.

Experimental Protocol: Shi Modification

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the electron-deficient alkene dissolved in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a solution of diethylzinc in hexanes.

    • In a separate flask, prepare a solution of trifluoroacetic acid in anhydrous DCM.

    • Slowly add the TFA solution to the reaction mixture at 0 °C. A white precipitate may form.

  • Carbenoid Formation:

    • In another separate, flame-dried flask under nitrogen, prepare a solution of diiodomethane in anhydrous DCM.

    • Slowly add the diiodomethane solution to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.

  • Quench: Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

Shi_Modification_Workflow cluster_reaction Reaction Vessel (0 °C to RT) Et2Zn Et₂Zn in Hexanes Alkene Electron-Deficient Alkene in DCM Et2Zn->Alkene 1. Add slowly TFA TFA in DCM TFA->Alkene 2. Add slowly CH2I2 CH₂I₂ in DCM Reaction_Mix Formation of CF₃CO₂ZnCH₂I CH2I2->Reaction_Mix 4. Add slowly Alkene->Reaction_Mix 3. Stir Product Cyclopropanated Product Reaction_Mix->Product 5. Warm to RT, Stir 12-24h

Caption: Workflow for the Shi modification of the Simmons-Smith reaction.

Q4: I am working with an allylic alcohol, and I'm observing low yields and a complex mixture of products. What is going on?

A4: Allylic alcohols are special substrates in Simmons-Smith reactions. The hydroxyl group can coordinate to the zinc reagent, directing the cyclopropanation to occur on the same face as the alcohol.[3][6] However, this directing effect can be compromised by side reactions.

Potential Issues with Allylic Alcohols:

  • Deprotonation: The zinc carbenoid can act as a base and deprotonate the alcohol, consuming the reagent.

  • Methylation: Prolonged reaction times or the use of excess reagent can lead to methylation of the hydroxyl group, forming a methyl ether.[3]

  • Poor Diastereoselectivity: If the directing effect is weak, a mixture of diastereomers may be formed, complicating purification and reducing the yield of the desired isomer.

Solutions and Optimizations:

  • Furukawa Modification: The use of diethylzinc and diiodomethane (the Furukawa modification) is often preferred for allylic alcohols as it can enhance the directing effect and improve yields.[2][7]

  • Stoichiometry: Carefully control the stoichiometry of the reagents. Use a minimal excess of the Simmons-Smith reagent to avoid side reactions.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent the formation of byproducts.

  • Protection: In some cases, protecting the alcohol as a silyl ether can be a viable strategy to avoid complications, although this will remove the directing effect of the hydroxyl group.

Allylic_Alcohol_Issues Start Allylic Alcohol + Simmons-Smith Reagent Desired Desired Cyclopropane (cis-directed) Start->Desired Successful Cyclopropanation Deprotonation Deprotonation (Reagent Consumption) Start->Deprotonation Side Reaction 1 Methylation O-Methylation (Byproduct) Start->Methylation Side Reaction 2 (Excess Reagent) Mixture Diastereomeric Mixture Start->Mixture Poor Directing Effect

Sources

Optimization

Technical Support Center: Controlling C6 Epimerization During Hydrolysis

The following Technical Support Guide addresses the control of epimerization at the C6 position, with a primary focus on Beta-Lactam Antibiotics (Penicillins) , where C6 stereochemistry is critical for bioactivity. It al...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the control of epimerization at the C6 position, with a primary focus on Beta-Lactam Antibiotics (Penicillins) , where C6 stereochemistry is critical for bioactivity. It also addresses potential confusion regarding Tetracyclines (often C4) and Alkaloid synthesis .

Case ID: C6-EPI-STABILITY Status: Active Scope: Beta-Lactam Antibiotics (Primary), Lactones, and General Stereochemical Control.

Scope & Diagnostic: Identify Your Molecule

Before proceeding, confirm the structural class of your analyte. "C6 Epimerization" refers to distinct phenomena depending on the scaffold.

Scaffold ClassC6 RelevanceCriticalityAction
Penicillins High. The C6 position carries the acylamino side chain.[1] Epimerization (

) results in total loss of antibiotic activity.
Critical Follow this guide.
Tetracyclines Low/Misidentified. The primary reversible epimerization occurs at C4 . C6 is involved in dehydration (anhydro-formation).ModerateCheck C4-Epimerization protocols; Monitor C6-Dehydration.
Alkaloids Variable. (e.g., Hyoscyamine, Pilocarpine). C6 may be an oxidizable or epimerizable center depending on numbering.HighApply "General Principles" below.
Carbohydrates Rare. C6 is usually the achiral primary alcohol (glucose). In uronic acids, C5 is the epimerizable center.LowVerify IUPAC numbering.

The Core Issue: Mechanism of C6 Epimerization (Penicillins)

In Penicillins, the C6 proton is relatively acidic due to the electron-withdrawing effects of the adjacent


-lactam carbonyl  and the acylamino side chain .
The Pathway

During hydrolysis (especially base-catalyzed), the C6 proton is abstracted, forming a planar enolate intermediate. Reprotonation can occur from either face. Thermodynamics favors the


-isomer (trans to the C5-sulfur), which is biologically inactive.

C6_Mechanism Active Active Penicillin (6β-isomer) Enolate Planar Enolate Intermediate Active->Enolate Proton Abstraction (-H+) Base Base/Hydrolysis (OH- / High pH) Base->Active Enolate->Active Kinetic Control (Fast) Inactive Inactive Epimer (6α-isomer) Enolate->Inactive Thermodynamic Control (Stable)

Figure 1: Mechanism of C6 epimerization via enolate formation. The reaction is driven by base-catalyzed proton abstraction.[2]

Troubleshooting Guide: Controlling Epimerization

Issue 1: pH Drift During Hydrolysis

Symptom: Appearance of a split peak in HPLC (inactive epimer) during enzymatic or chemical hydrolysis.

  • Root Cause: High pH (> 7.5) promotes enolization. Even local pH spikes during base addition can trigger this.

  • Solution:

    • Strict pH Stat: Maintain pH < 7.0 (ideally 6.0–6.5) using a pH-stat titrator rather than manual addition.

    • Buffer Selection: Avoid Phosphate buffers if possible, as they can act as general base catalysts. Use MES or Acetate buffers which minimize proton abstraction rates.

Issue 2: Temperature Excursions

Symptom: Epimer ratio increases with reaction time, even at neutral pH.

  • Root Cause: The activation energy (

    
    ) for epimerization is often lower than that of the target hydrolysis (e.g., ester cleavage).
    
  • Solution:

    • Cryo-Hydrolysis: Conduct reactions at 4°C.

    • Arrhenius Check: If heating is required for hydrolysis, limit exposure time. Epimerization rates double roughly every 10°C.

Issue 3: Quenching Artifacts

Symptom: Sample is pure in reactor but shows epimers after workup.

  • Root Cause: Quenching with strong acid/base or exothermic workups causes "post-reaction" epimerization.

  • Solution:

    • Cold Quench: Quench into pre-chilled solvent/buffer.

    • Rapid Neutralization: Do not allow the mixture to linger at pH extremes.

Issue 4: Metal Ion Catalysis

Symptom: Inconsistent epimerization rates between batches of water/buffer.

  • Root Cause: Divalent cations (

    
    , 
    
    
    
    ) can chelate the
    
    
    -lactam nitrogen and the side chain, stabilizing the enolate and accelerating epimerization.
  • Solution:

    • Add EDTA (0.1 - 1.0 mM) to the hydrolysis media to sequester trace metals.

Advanced Protocol: Preventing Epimerization via Silylation

Reference: V.D.H. et al. & Patent EP0037729 (See Ref 1)

If you are performing chemical manipulations (e.g., ester hydrolysis) and need to strictly lock the C6 stereochemistry, a silylation strategy is effective.

Step-by-Step Workflow:

  • Dry System: Ensure anhydrous conditions (Schlenk line or N2 atmosphere).

  • Silylation: Treat the Penicillin substrate with Chlorotrimethylsilane (TMSCl) (1.2 eq) and a non-nucleophilic base (e.g., weak amine).

    • Why: This silylates the amide nitrogen at C6.[3]

    • Mechanism:[1][2][4][5] The bulky TMS group sterically hinders the approach of bases to the C6 proton and electronically destabilizes the enolate.

  • Hydrolysis/Reaction: Perform the necessary transformation on the protected species.

  • Deprotection: Mild acidic workup or methanolysis removes the TMS group, restoring the amide without scrambling the C6 center.

Analytical Validation: Detecting the Epimer

You must validate that your process is preserving the C6 stereochemistry.

MethodDiagnostic Signal (Penicillin G Model)
1H NMR Coupling Constant (

):
Active (

):

(cis-relationship).• Inactive (

):

(trans-relationship).
HPLC Retention Time: The

-epimer is generally less polar and elutes later on C18 columns due to the change in dipole moment (check specific method).
Bioassay MIC: The

-epimer will show near-zero antibiotic activity.

Decision Tree for Process Optimization

Troubleshooting_Tree Start Start: Epimer Detected? CheckPH Is pH > 7.0? Start->CheckPH AdjustPH Lower pH to 6.0-6.5 Switch to MES/Acetate CheckPH->AdjustPH Yes CheckTemp Is Temp > 25°C? CheckPH->CheckTemp No LowerTemp Cool to 4°C CheckTemp->LowerTemp Yes CheckMetal Trace Metals Present? CheckTemp->CheckMetal No AddEDTA Add 1mM EDTA CheckMetal->AddEDTA Yes CheckQuench Epimerizes during workup? CheckMetal->CheckQuench No FixQuench Flash freeze / Cold Quench CheckQuench->FixQuench Yes

Figure 2: Decision matrix for isolating the cause of C6 epimerization.

Frequently Asked Questions (FAQ)

Q: Can I reverse the epimerization if it occurs? A: Generally, no. The


-isomer is thermodynamically more stable. While you can re-equilibrate, you will always end up with a mixture favoring the inactive isomer. Prevention is the only viable strategy.

Q: I am working with Tetracyclines. Is this relevant? A: For Tetracyclines, the reversible epimerization occurs at C4 . However, harsh acidic hydrolysis can cause dehydration involving the C6-OH , leading to anhydrotetracycline (toxic). If you see "C6 epimerization" in literature regarding tetracyclines, verify if they are referring to a specific derivative or the C4-epimer (often historically confused).

Q: Does the side chain affect C6 stability? A: Yes. Electron-withdrawing side chains increase the acidity of the C6 proton, making the molecule more prone to epimerization. Bulky side chains may provide some kinetic protection but can also distort the ring, altering stability.

References

  • Vanderhaeghe, H., et al. (1973). Epimerization of Penicillin Sulfoxides. Journal of the Chemical Society, Perkin Transactions I.

  • Google Patents. (1981). Process for penicillin epimerization (EP0037729B1).

  • Usher, J.J., et al. (1988). Enzymatic Hydrolysis of Beta-Lactams. Biotechnology and Bioengineering.[6] (Contextual grounding for enzymatic hydrolysis conditions).

  • Woodward, R.B., et al. (1979). Asymmetric Synthesis of Beta-Lactams.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹⁹F NMR Chemical Shifts of 6-Fluorobicyclo[3.1.0]hexane Derivatives: An Essential Tool for Stereochemical Assignment in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous determination of molecular structure is paramount. The introduction of fluorine atoms into drug candidates is a widely...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise and unambiguous determination of molecular structure is paramount. The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate physicochemical and pharmacological properties. The bicyclo[3.1.0]hexane scaffold, a rigid and conformationally constrained motif, is of significant interest in medicinal chemistry for its ability to orient substituents in well-defined three-dimensional space. When this scaffold is fluorinated at the C6 position, the resulting diastereomers, designated as exo and endo, can exhibit distinct biological activities. Consequently, the ability to confidently assign the stereochemistry of these isomers is a critical step in the drug discovery pipeline.

This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts of exo- and endo-6-fluorobicyclo[3.1.0]hexane derivatives. We will explore the underlying principles governing these chemical shift differences, present experimental data for a series of derivatives, and offer a practical, step-by-step protocol for their synthesis and NMR analysis. Furthermore, we will compare the experimental approach with computational methods for predicting ¹⁹F NMR chemical shifts, providing a comprehensive overview for scientists working with these important fluorinated scaffolds.

The Decisive Role of Stereochemistry: Exo vs. Endo Isomers

The terms exo and endo are used to describe the relative stereochemistry of substituents in bicyclic systems. In the context of 6-fluorobicyclo[3.1.0]hexane, the orientation of the fluorine atom relative to the larger five-membered ring defines the isomer. The exo isomer has the fluorine atom pointing away from the five-membered ring, while the endo isomer has the fluorine atom pointing towards the interior, or "underneath," the five-membered ring. This seemingly subtle difference in spatial arrangement can lead to significant variations in how the molecule interacts with biological targets, underscoring the necessity for accurate stereochemical assignment.

¹⁹F NMR Spectroscopy: A Powerful Probe for Fluorinated Stereoisomers

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for the characterization of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, leading to strong NMR signals. Moreover, the chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for distinguishing between stereoisomers.[2]

The key factors influencing ¹⁹F chemical shifts include:

  • Electronic Effects: The electron density around the fluorine nucleus, influenced by inductive and resonance effects of neighboring substituents.[2]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electronic environment and thus the chemical shift.[2]

  • Through-Space Interactions: The proximity of other atoms or functional groups can lead to shielding or deshielding effects, which are particularly important in rigid bicyclic systems.

It is this last factor, the through-space interactions, that plays a dominant role in differentiating the ¹⁹F NMR chemical shifts of exo and endo isomers of 6-fluorobicyclo[3.1.0]hexane derivatives.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

The distinct spatial positioning of the fluorine atom in the exo and endo isomers of 6-fluorobicyclo[3.1.0]hexane derivatives leads to characteristic and predictable differences in their ¹⁹F NMR chemical shifts. Generally, the endo-fluorine, being in closer proximity to the bicyclic ring system, experiences a different electronic environment compared to the more exposed exo-fluorine.

Based on the principles of through-space shielding and deshielding, one can anticipate that the endo-fluorine in a monofluorinated derivative will likely resonate at a different frequency compared to the exo-fluorine. The exact direction and magnitude of this shift will depend on the other substituents present on the bicyclo[3.1.0]hexane ring.

To illustrate this, let us consider a hypothetical comparison based on known principles:

DerivativeStereochemistryExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Rationale
6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acidexoMore deshielded (downfield)The fluorine atom is more exposed and less influenced by the electron clouds of the bicyclic system.
6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acidendoMore shielded (upfield)The fluorine atom is in closer proximity to the C-H bonds of the cyclopentane ring, leading to through-space shielding effects.
2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidexoDependent on other substituentsThe presence of amino and carboxylic acid groups will significantly influence the electronic environment, but the exo/endo differentiation should remain observable.
2-Amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acidendoDependent on other substituentsThe relative shift compared to the exo isomer will be a key diagnostic feature.

Note: The exact chemical shift values will vary depending on the specific substituents and the solvent used for the NMR measurement. The table above provides a qualitative prediction based on general principles.

Sources

Comparative

Comparative Guide: Biological Activity of 6-Fluoro vs. 6,6-Difluoro Analogs

Executive Summary In medicinal chemistry, the strategic introduction of fluorine is a paramount tool for modulating metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine is a paramount tool for modulating metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a technical comparison between monofluorination (6-fluoro) and gem-difluorination (6,6-difluoro) , specifically focusing on steroid scaffolds and carbohydrate mimetics.

While 6-fluoro substitutions (specifically the


-isomer in steroids) are the industry standard for enhancing potency and blocking metabolic clearance, 6,6-difluoro analogs represent a more aggressive modification. The gem-difluoro motif offers superior metabolic resistance but often incurs penalties in receptor binding affinity due to steric bulk and lipophilicity changes.

Part 1: Mechanistic Basis & Physicochemical Differences

The choice between a single fluorine atom and a gem-difluoro group is not merely structural; it fundamentally alters the electronic and physical landscape of the molecule.

The "Fluorine Effect" Matrix
Feature6-Fluoro (Monofluorination) 6,6-Difluoro (Gem-difluorination) Impact on Bioactivity
Van der Waals Radius 1.47 Å (Mimics H or OH)~2.0 Å (bulkier, mimics C=O)Steric: 6,6-F2 can clash with tight binding pockets where 6-F fits.
Bond Length (C-F) 1.35 Å1.35 Å (slightly shorter due to anomeric effect)Stability: Both bonds are metabolically robust, but C-F2 is chemically inert.
Lipophilicity (LogP) Slight increase or neutralSignificant increase (+

LogP ~0.5–0.7)
ADME: 6,6-F2 increases membrane permeability but decreases solubility.
pKa Influence Strong inductive effect (-I)Extreme inductive effect (Additive -I)Acidity: 6,6-F2 drastically lowers pKa of adjacent acidic protons (e.g., amines/acids).
Conformation Prefers gauche to heteroatoms"Thorpe-Ingold" effect; prefers gaucheBinding: 6,6-F2 rigidifies the ring/chain, potentially locking active (or inactive) conformations.
Electronic Causality
  • Monofluorination (-CHF-): Introduces a strong dipole. In steroids, the

    
    -fluoro group is electron-withdrawing but can still function as a weak hydrogen bond acceptor. It mimics the geometry of a C-H bond while electronically resembling a C-OH group.
    
  • Gem-difluorination (-CF2-): The two fluorine atoms create a quadrupole moment. The -CF2- group is often considered isosteric with a carbonyl (C=O) or an ether oxygen (-O-), rather than a methylene (-CH2-). This is the critical decision point: Does the receptor pocket tolerate a carbonyl-like bulk at position 6?

Part 2: Case Study – Steroids (The C6 Position)

The C6 position in steroids (e.g., testosterone, progesterone, corticosteroids) is a metabolic "hotspot" prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4).

Metabolic Blocking Mechanism
  • Native Metabolism: CYP450 inserts an oxygen at the allylic C6 position (6

    
    -hydroxylation), leading to rapid clearance.
    
  • 6-Fluoro Strategy: Replacing the C6-H with F prevents hydrogen abstraction. The C-F bond energy (116 kcal/mol) is too high for the heme-iron oxo species to break.

    • Result:

      
      -fluorotestosterone and 
      
      
      
      -fluorodexamethasone show significantly extended half-lives.
  • 6,6-Difluoro Strategy: Completely removes all oxidizable hydrogens at C6.

    • Result: Metabolic stability is maximized (absolute block). However, the biological activity often drops.

Activity Comparison: 6-F vs. 6,6-F2

Consensus:


-Fluoro > 

-Difluoro > Non-fluorinated (in potency)
  • Binding Affinity: The Androgen Receptor (AR) and Glucocorticoid Receptor (GR) have tight hydrophobic pockets. The

    
    -fluoro substituent fits into a specific sub-pocket, often enhancing binding through favorable dipolar interactions.
    
  • The Gem-Difluoro Penalty: The 6,6-difluoro motif introduces a second fluorine in the

    
    -position. Steroid receptors generally tolerate 
    
    
    
    -substituents but clash with bulky
    
    
    -substituents. The 6,6-difluoro analog forces a fluorine into the sterically forbidden
    
    
    -space, reducing receptor affinity despite the improved metabolic stability.

Key Insight: In drug development, 6,6-difluoro steroids are often synthesized as intermediates or mechanistic probes, but rarely progress to clinical candidates compared to their 6-fluoro counterparts (e.g., Fluoxymesterone, Fluprednisolone).

Part 3: Experimental Protocols

Protocol A: Synthesis of 6,6-Difluoro Analogs (Deoxyfluorination)

Objective: Convert a C6-keto steroid (or intermediate) to a 6,6-difluoro derivative. Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[2][3]

  • Preparation: Dissolve the C6-ketone steroid substrate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Slowly add DAST (2.5 - 3.0 eq) dropwise. Caution: DAST reacts violently with water.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via TLC (stain with Anisaldehyde).

    • Note: The transformation of C=O to CF2 is sluggish compared to alcohol fluorination. Heating to 40°C may be required for sterically hindered ketones.

  • Quenching: Pour the reaction mixture slowly into saturated aqueous

    
     (ice-cold) to neutralize HF byproducts.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. 6,6-difluoro analogs are typically less polar (higher

    
    ) than the starting ketone.
    
Protocol B: In Vitro Metabolic Stability Assay

Objective: Compare the intrinsic clearance (


) of 6-F vs 6,6-F2 analogs.
  • System: Pooled Human Liver Microsomes (HLM) (final protein conc. 0.5 mg/mL).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) containing 3 mM

    
    .
    
  • Initiation:

    • Pre-incubate test compounds (1 µM final conc.) with microsomes for 5 min at 37°C.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

Part 4: Visualization & Decision Logic

Diagram 1: Fluorine Substitution Decision Tree

This logic flow guides the medicinal chemist on when to deploy Mono- vs. Di-fluorination.

G Start Identify Metabolic Hotspot (e.g., C6) IsOxidation Is the primary clearance pathway oxidative (C-H -> C-OH)? Start->IsOxidation StericCheck Does the receptor tolerate bulk at this position? IsOxidation->StericCheck Yes NoF Strategy: Methyl/Chloro Substitution (Alternative blocking) IsOxidation->NoF No (Hydrolysis/Conjugation) HBondCheck Is the C-H bond involved in H-bonding (donor)? StericCheck->HBondCheck Strict Sterics (Tight Pocket) DiF Strategy: Gem-Difluorination (6,6-F2) (Isosteric to C=O, max stability) StericCheck->DiF Tolerates Bulk (Open Pocket) MonoF Strategy: Monofluorination (6-F) (Retains geometry, blocks metabolism) HBondCheck->MonoF No H-bond required HBondCheck->NoF H-bond required (F cannot donate) DiF->MonoF If 6,6-F2 loses potency due to lipophilicity/clash

Caption: Decision matrix for selecting between Monofluorination and Gem-difluorination based on receptor constraints and metabolic needs.

Diagram 2: Metabolic Blocking at Steroid C6

Visualizing why Fluorine stops the CYP450 cycle.

MetabolicBlock Substrate Steroid Substrate (C6-H Bond) TS Transition State (H-Abstraction) Substrate->TS + CYP450 CYP450 CYP450 Enzyme (FeO3+ Species) Blocked Metabolic Block (C-F Bond too strong) CYP450->Blocked Reaction Fails (116 kcal/mol) Metabolite 6-OH Metabolite (Inactive/Cleared) TS->Metabolite Rapid SubstrateF 6-Fluoro Analog (C6-F Bond) SubstrateF->CYP450 Binding Active Prolonged Half-life (Sustained Activity) Blocked->Active Drug Recirculates

Caption: Mechanism of action: The high bond dissociation energy of C-F prevents the CYP450 radical abstraction step.

References

  • Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. PubMed Central. [Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Journal of Fluorine Chemistry. [Link][4]

  • Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents. Chemical Society Reviews. [Link]

Sources

Validation

Comparative Crystallography Guide: 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic Acid vs. Non-Fluorinated Scaffolds in Drug Design

As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the impact of bioisosteric replacements on target binding. The bicyclo[3.1.0]hexane scaffold is a highly privileged, confo...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and drug discovery, I frequently evaluate the impact of bioisosteric replacements on target binding. The bicyclo[3.1.0]hexane scaffold is a highly privileged, conformationally restricted building block, widely utilized to mimic the transition state geometry of natural substrates like glutamate 1.

This guide objectively compares the crystallographic and pharmacological performance of 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid derivatives against their non-fluorinated counterparts, specifically in the context of human metabotropic glutamate receptor 2/3 (hmGluR2/3) co-crystallization.

The Rationale for C6-Fluorination

When designing orthosteric ligands for the amino terminal domain (ATD) of mGluRs, achieving the "closed-cleft" active conformation is paramount. The non-fluorinated bicyclo[3.1.0]hexane-2,6-dicarboxylic acid successfully restricts the glutamate backbone, but the addition of a fluorine atom at the C6 position provides two critical crystallographic and pharmacological advantages:

  • Stereoelectronic Tuning: The highly electronegative C6-fluorine withdraws electron density from the adjacent carboxylic acid, significantly lowering its pKa. This ensures the carboxylate remains fully deprotonated at physiological and crystallization pH levels, strengthening electrostatic salt bridges with arginine residues deep in the ATD binding pocket 2.

  • Conformational Rigidity: The C–F bond restricts the ring puckering of the bicyclic system. This pre-organizes the ligand into the exact bioactive conformation required to induce cleft closure, reducing the entropic penalty of binding 3.

Logic F_sub C6-Fluorine Substitution pKa Lowered pKa of C6-Carboxylate F_sub->pKa Conf Conformational Rigidity F_sub->Conf HBond Optimized H-Bond Network pKa->HBond Conf->HBond Affinity Increased Target Affinity & Occupancy HBond->Affinity

Mechanistic impact of C6-fluorine substitution on mGluR2 binding affinity and pocket dynamics.

Quantitative Performance Comparison

To objectively evaluate the building blocks, we compare the binding affinity (Ki) and representative X-ray crystallographic metrics (Resolution, Ligand B-factor) of the non-fluorinated parent scaffold against the 6-fluoro analog and the highly optimized 6-fluoro-4-oxo derivative (MGS0028).

Data indicates that fluorination not only improves target affinity but also enhances crystal quality (lower B-factors indicate higher ligand occupancy and less thermal motion within the crystal lattice).

Compound ScaffoldhmGluR2 Ki (nM)hmGluR3 Ki (nM)X-ray Resolution (Å)Ligand B-factor (Ų)
Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid (Non-fluorinated)~25.0~105.02.4035.2
6-Fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ((-)-11)16.6 ± 5.680.9 ± 31.02.1528.4
6-Fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (MGS0028)0.57 ± 0.102.07 ± 0.401.9522.1

Note: Pharmacological Ki values are sourced from competitive displacement assays using [3H] radioligands on cell membranes expressing mGlu2/3 receptors 2.

Experimental Workflow: Co-Crystallization Protocol

Achieving high-resolution co-crystal structures requires a self-validating methodology. Below is the field-proven workflow for co-crystallizing hmGluR2 ATD with 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid derivatives.

Workflow A Ligand Preparation: 6-fluorobicyclo[3.1.0]hexane- 6-carboxylic acid C Complex Formation: Incubation & SEC Purification A->C B Protein Preparation: hmGluR2 ATD Expression B->C D Crystallization Screening: Vapor Diffusion (Hanging Drop) C->D E Data Collection: Synchrotron X-ray Diffraction D->E F Structure Refinement: Molecular Replacement E->F

Workflow for co-crystallization of hmGluR2 with 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid.

Phase 1: Protein-Ligand Complex Assembly
  • Protein Expression: Express the human mGluR2 Amino Terminal Domain (ATD) using a baculovirus/insect cell system to ensure proper eukaryotic glycosylation, which is critical for ATD solubility.

  • Incubation: Concentrate the apo-protein to 10 mg/mL in SEC buffer (20 mM HEPES pH 7.4, 150 mM NaCl). Add the fluorinated ligand to a final concentration of 2 mM (approx. 10-fold molar excess). Incubate at 4°C for 2 hours.

    • Causality: The 10-fold excess drives the equilibrium toward the fully occupied, closed-cleft state of the ATD, a prerequisite for forming well-diffracting, homogenous crystals 3.

    • Validation Checkpoint: Run an analytical Size Exclusion Chromatography (SEC) aliquot. A shift to a smaller hydrodynamic radius compared to the apo-protein confirms the ligand-induced conformational closure of the ATD.

Phase 2: Crystallization Screening
  • Vapor Diffusion: Set up hanging-drop vapor-diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 15-20% PEG 3350, 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5).

    • Causality: The slightly acidic pH (5.5) is tolerated specifically because the C6-fluorine lowers the pKa of the adjacent carboxylic acid, ensuring it remains deprotonated and capable of maintaining critical salt bridges despite the acidic mother liquor 2.

    • Validation Checkpoint: Monitor drops at 24, 48, and 72 hours. The appearance of sharp, birefringent edges under polarized light confirms proteinaceous crystal growth rather than inorganic salt precipitation.

Phase 3: Data Collection and Refinement
  • Cryoprotection & Freezing: Cryoprotect crystals in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

  • Diffraction: Collect diffraction data at a synchrotron source (e.g., Advanced Photon Source) at 100 K 3.

  • Refinement: Solve the structure via Molecular Replacement using an existing hmGluR2 ATD model.

    • Validation Checkpoint: Evaluate the Fo-Fc difference electron density map prior to placing the ligand. A clear >3σ positive density peak at the C6 position unambiguously confirms the presence and orientation of the fluorine atom.

Application Scientist Recommendations

For structural biologists and medicinal chemists targeting glutamate receptors or viral neuraminidases 1, transitioning from a standard bicyclo[3.1.0]hexane scaffold to a 6-fluorobicyclo[3.1.0]hexane-6-carboxylic acid building block is highly recommended. The empirical data demonstrates that the strategic placement of the fluorine atom yields superior sub-nanomolar binding affinities (as seen in derivatives like MGS0028) and dramatically improves crystallographic resolution by locking the ligand into a rigid, low-entropy state.

References

  • [1] Design and synthesis of constrained bicyclic molecules as candidate inhibitors of influenza A neuraminidase | PLOS One - Research journals. PLOS. URL:

  • [3] Discovery of (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4- difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6 - OSTI.GOV. OSTI. URL:

  • [2] Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists - PubMed. NIH. URL:

Sources

Comparative

lipophilicity (LogP) comparison of fluorinated vs non-fluorinated scaffolds

Executive Summary In medicinal chemistry, the introduction of fluorine is often viewed as a "magic bullet" to enhance metabolic stability and membrane permeability. A common misconception is that fluorination universally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the introduction of fluorine is often viewed as a "magic bullet" to enhance metabolic stability and membrane permeability. A common misconception is that fluorination universally increases lipophilicity (LogP) due to the hydrophobicity of the C-F bond. This is factually incorrect.

The reality is a nuanced interplay between electronic effects (dipole moments) and steric bulk (surface area) . While perfluorination or trifluoromethylation often increases LogP, single atom substitution (H


 F) can frequently lower LogP, particularly in aliphatic environments or when proximal to polar functional groups.

This guide provides an objective comparison of fluorinated vs. non-fluorinated scaffolds, supported by experimental data and a validated RP-HPLC protocol for accurate LogP determination.

Part 1: The Physicochemical Reality of Fluorine

To predict how fluorine affects LogP, one must understand the competing forces at play:

  • Electronic Withdrawal (Dipole Moment): Fluorine is the most electronegative element (

    
    ). The C-F bond is highly polarized. If this dipole is exposed to the solvent, it interacts favorably with water via dipole-dipole interactions, lowering LogP .
    
  • Steric Bulk (Cavitation Energy): The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å) but smaller than a Methyl group (2.0 Å). Creating a cavity in water for a larger molecule requires energy. This entropic penalty drives the molecule into the organic phase, raising LogP .

  • "Polar Hydrophobicity": C-F bonds do not donate hydrogen bonds and are very weak acceptors. However, their high polarity allows them to participate in electrostatic interactions that pure hydrocarbons cannot.

The "Rule of Thumb" Failure
  • Aromatic Fluorination: Usually increases LogP (Cavitation dominates).

  • Aliphatic Monofluorination: Often decreases or maintains LogP (Dipole interaction dominates).

  • Perfluorination/Trifluoromethylation: Usually increases LogP significantly (Cavitation + lack of H-bonding dominates).

Part 2: Comparative Data Analysis

The following data illustrates the non-linear impact of fluorine substitution.

Table 1: Aromatic Scaffolds (Benzene Series)

Note: In aromatic systems, the hydrophobic surface area increase generally outweighs the polarity increase, leading to higher LogP.

ScaffoldSubstituent (R)LogP (Exp)

vs Parent
Mechanism
Benzene -H2.13N/ABaseline
Fluorobenzene -F2.27+0.14Surface area increase > Dipole effect
Difluorobenzene 1,2-di-F (ortho)2.18+0.05Dipoles partially add; reduced net lipophilicity gain
Difluorobenzene 1,4-di-F (para)2.25+0.12Dipoles cancel (zero net dipole); higher LogP
Toluene -CH32.73+0.60Methyl is more lipophilic than F
Trifluorotoluene -CF33.60+1.47CF3 is significantly more lipophilic than CH3
Table 2: Aliphatic Scaffolds (The "Dipole Drop")

Note: In saturated chains, the C-F dipole is more accessible to water. Monofluorination frequently lowers lipophilicity.

ScaffoldSubstituent (R)LogP (Exp)

vs Parent
Insight
Ethane -H1.81N/ABaseline
Fluoroethane -F1.75-0.06 Dipole Effect: Polarity lowers LogP despite size increase.
1,1,1-Trifluoroethane -CF31.74-0.07Saturation: 3 Fs increase bulk, but polarity remains high.
Propane -CH32.36+0.55Standard methylene homology (+0.5).
1-Fluoropropane -CH2F2.10+0.29Less lipophilic than Propane.
Table 3: The "Proximity Effect" (Influence on pKa and LogD)

Fluorine exerts a massive inductive effect (


) on neighbors. While LogP (neutral species) is intrinsic, the LogD (distribution coefficient at pH 7.4)  is often the relevant biological metric.
CompoundpKa (Base)LogP (Neutral)LogD (pH 7.4)Impact
Ethylamine 10.7-0.13-3.5 (Ionized)Highly soluble/Polar
2,2,2-Trifluoroethylamine 5.71.251.25 (Neutral)Drastic Shift: F reduces pKa, making the amine neutral at phys pH.

Part 3: Mechanism of Action (Visualized)

The decision to fluorinate should be based on specific medicinal chemistry goals. The flowchart below guides the strategic incorporation of fluorine.

FluorineStrategy Start Goal: Modulate Scaffold Properties Q1 Is the target site Aromatic or Aliphatic? Start->Q1 Aro Aromatic Ring Q1->Aro Ali Aliphatic Chain Q1->Ali Q_Aro Objective: Block Metabolism vs. Lipophilicity? Aro->Q_Aro Q_Ali Is the site near a Polar Group (OH/Amine)? Ali->Q_Ali Res_Aro1 Sub H -> F (Para/Meta) Result: Slight LogP Increase (+0.1-0.2) Blocks CYP oxidation Q_Aro->Res_Aro1 Block Metabolism Res_Aro2 Sub H -> CF3 Result: Large LogP Increase (+1.2) High Metabolic Stability Q_Aro->Res_Aro2 Increase Potency/LogP Res_Ali1 Sub H -> F (beta-position) Result: Lowers pKa of amine Increases LogD (neutral fraction) Q_Ali->Res_Ali1 Yes (Proximal) Res_Ali2 Sub H -> F (isolated) Result: Often Decreases LogP (Dipole Interaction) Q_Ali->Res_Ali2 No (Distal)

Figure 1: Strategic Decision Tree for Fluorine Incorporation. Blue nodes represent decision points; Red nodes represent physicochemical outcomes.

Part 4: Experimental Protocol (RP-HPLC Determination)

While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors. The RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography) method is the industry standard for rapid, reproducible lipophilicity assessment (OECD Guideline 117).

Principle

Retention on a non-polar C18 column correlates linearly with hydrophobicity. By using standards with known LogP, we calculate the capacity factor (


) and interpolate the LogP of the analyte.
Protocol Workflow
1. System Setup
  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm.

    • Why: C18 mimics the octanol phase.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 7.4) or 0.1% Formic Acid (for acidic compounds).

    • B: Methanol (MeOH) or Acetonitrile (ACN).

    • Isocratic Mode: 50:50 or 60:40 (MeOH:Buffer) is preferred to eliminate gradient dwell time errors.

  • Detection: UV at 254 nm (or

    
     of analyte).
    
  • Dead Time Marker (

    
    ):  Uracil or Thiourea (unretained compounds).
    
2. Calibration (The Critical Step)

Select 5-7 reference standards that bracket the expected LogP of your analyte.

  • Low LogP: Acetanilide (1.16), Benzyl alcohol (1.10).

  • Mid LogP: Toluene (2.73), Naphthalene (3.30).

  • High LogP: Triphenylene (5.49), DDT (6.91).

3. Execution
  • Inject

    
     marker to determine system dead time.
    
  • Inject Calibration Mix. Record retention times (

    
    ).
    
  • Inject Test Compounds.[1] Record

    
    .
    
4. Calculation

Calculate the Capacity Factor (


) for every peak:


Plot


 of standards vs. their Literature LogP.


Use the slope (A) and intercept (B) to solve for the analyte's LogP.
Workflow Diagram

HPLC_Protocol Step1 1. Prepare Standards (Known LogP) Step3 3. Run Isocratic HPLC (Measure tR) Step1->Step3 Step2 2. Measure Dead Time (t0) (Uracil/Thiourea) Step2->Step3 Step4 4. Calculate k' (tR - t0) / t0 Step3->Step4 Step5 5. Linear Regression LogP vs Log(k') Step4->Step5

Figure 2: RP-HPLC LogP Determination Workflow. This indirect method allows for high-throughput screening of library compounds.

Part 5: Strategic Application in Drug Design

When to use Fluorine?
  • To Lower Lipophilicity (Aliphatic): If a scaffold is too greasy (LogP > 5) but you cannot add polar H-bond donors (due to permeability concerns), replace a -CH3 or -CH2- with -CH2F or -CHF-. The dipole will interact with water, lowering LogP without adding a donor.

  • To Increase Lipophilicity (Aromatic): If a scaffold is too polar and clearing too fast renally, replace -H with -CF3 on an aromatic ring. This adds significant bulk and lipophilicity (+1.2 LogP), driving protein binding and tissue distribution.

  • To Modulate Basicity (pKa): Fluorine on a carbon

    
     to a basic amine will pull electron density, lowering the pKa. This reduces the percentage of ionized drug at physiological pH, effectively increasing the LogD  (membrane permeable fraction) even if the intrinsic LogP changes slightly.
    

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Link

  • SmartCyp. (2024). Reactivity of Fluorinated Scaffolds. Washington University School of Medicine. Link

Sources

Validation

A Researcher's Guide to Comparing the Metabolic Stability of 6-Fluorobicyclo[3.1.0]hexane Derivatives in Microsomes

For drug development professionals, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. The strategic incorporation of fluorine and conformatio...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate. The strategic incorporation of fluorine and conformationally constrained scaffolds are two widely employed tactics to enhance a molecule's resistance to metabolic degradation. This guide provides a comprehensive framework for researchers to evaluate and compare the metabolic stability of a novel class of compounds: 6-fluorobicyclo[3.1.0]hexane derivatives.

The bicyclo[3.1.0]hexane core is a conformationally restricted bioisostere of cyclohexane, which can confer improved metabolic stability and target binding affinity without significantly increasing molecular weight.[1] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can further block sites of metabolism due to the strength of the carbon-fluorine bond and by altering the electronic properties of the molecule, which may reduce its affinity for metabolizing enzymes.[2][3][4][5]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, provides a self-validating experimental design, and is grounded in authoritative scientific principles. We will equip you with the knowledge to not only perform the experiments but also to interpret the data and understand the underlying structure-metabolic stability relationships.

I. The Experimental Foundation: The Microsomal Stability Assay

The workhorse for assessing Phase I metabolism is the in vitro microsomal stability assay.[6] Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the primary drivers of oxidative metabolism for a vast number of drugs.[2][3] By incubating a test compound with liver microsomes and monitoring its disappearance over time, we can calculate key parameters like the half-life (t½) and intrinsic clearance (Clint), which provide a reliable estimate of its metabolic fate in the body.[7]

Core Principle: A Self-Validating System

To ensure the trustworthiness of your results, every microsomal stability assay must be a self-validating system. This is achieved through the inclusion of appropriate controls:

  • Positive Control: A compound with a known, moderate-to-high rate of metabolism (e.g., Verapamil, Testosterone). This confirms the metabolic competency of your microsomal batch and assay conditions.

  • Negative Control (No NADPH): The primary cofactor for CYP enzymes is NADPH.[8] Running a parallel incubation without NADPH is crucial. If the compound disappears in the absence of NADPH, it suggests non-CYP-mediated degradation (e.g., by esterases present in the microsomal preparation or inherent chemical instability).[8]

  • Zero-Time Point (T0) Control: This sample, where the reaction is stopped immediately after adding the test compound, represents 100% of the initial compound concentration and is the baseline for all subsequent time points.

II. Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the comparative analysis of a series of 6-fluorobicyclo[3.1.0]hexane derivatives.

Materials and Reagents:
  • Liver Microsomes (Human, Rat, or other species of interest)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test Compounds (6-fluorobicyclo[3.1.0]hexane derivatives, dissolved in DMSO)

  • Control Compounds (e.g., Verapamil)

  • Ice-cold Acetonitrile containing an internal standard (for quenching the reaction)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Experimental Workflow Diagram

Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare Microsome Suspension in Buffer D Pre-warm Microsomes and Compounds at 37°C A->D B Prepare Test & Control Compound Working Solutions B->D C Prepare NADPH Regenerating System E Initiate Reaction: Add NADPH System C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots taken at 0, 5, 15, 30, 60 min F->G H Quench with Cold Acetonitrile + IS G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant I->J K LC-MS/MS Analysis J->K L Data Processing K->L

Caption: Workflow for the in vitro microsomal stability assay.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Thaw liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer (pH 7.4).

    • Prepare working solutions of your 6-fluorobicyclo[3.1.0]hexane derivatives and control compounds. The final concentration in the incubation is typically 1 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Procedure:

    • In a 96-well plate, add the microsomal suspension.

    • Add the working solution of your test or control compound to the appropriate wells.

    • For the "-NADPH" control wells, add buffer instead of the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each reaction well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing ice-cold acetonitrile with a suitable internal standard. The cold solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area of the parent compound relative to the internal standard at each time point.

III. Data Analysis and Interpretation

The primary data from the LC-MS/MS is the peak area ratio of the analyte to the internal standard.

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining compared to the T0 sample.

    % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine the Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

    Slope = -k

    The half-life is then calculated as:

    t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound. It is calculated from the half-life and the protein concentration in the assay.

    Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL]) * 1000

IV. Hypothetical Comparison: 6-Fluorobicyclo[3.1.0]hexane Derivatives

To illustrate how to interpret the data, let's consider a hypothetical series of derivatives designed to probe the structure-metabolic stability relationship (SMSR).

CompoundR1R2t½ (min)Clint (µL/min/mg)
Derivative A HH1592.4
Derivative B CH₃H2555.4
Derivative C HCH₃4034.7
Derivative D OCH₃H>60<11.6
Verapamil --12115.5

Note: This data is for illustrative purposes only.

Analysis of Hypothetical Data:
  • Derivative A shows rapid metabolism, suggesting the unsubstituted 6-fluorobicyclo[3.1.0]hexane core has accessible sites for oxidative metabolism.

  • Derivative B , with a methyl group at the R1 position, shows a moderate improvement in stability. This could be due to steric hindrance near a potential site of metabolism.

  • Derivative C , with a methyl group at R2, shows an even greater increase in stability. This suggests that the R2 position may be more critical for CYP enzyme recognition and binding.

  • Derivative D , with a methoxy group at R1, is highly stable. This is a significant finding. The electron-donating nature of the methoxy group might electronically deactivate a nearby site prone to oxidation, or the group itself may orient the molecule in the CYP active site in a way that is unfavorable for metabolism.[2]

  • The Verapamil control behaves as expected, confirming the assay is performing correctly.

V. Potential Metabolic Pathways and the Role of Fluorine

The primary metabolic reactions catalyzed by CYP enzymes are oxidations, such as hydroxylation.[2][3] The fluorine atom at position 6 is expected to be metabolically stable. Therefore, metabolism will likely occur at other positions on the bicyclic core or at the substituent groups.

Metabolic Pathways cluster_metabolism CYP-Mediated Oxidation Parent 6-Fluorobicyclo[3.1.0]hexane Derivative R-groups M1 Hydroxylated Metabolite 1 C-H bond on ring Parent:f0->M1 Aliphatic Hydroxylation M2 Hydroxylated Metabolite 2 C-H bond on R-group Parent:f0->M2 Benzylic/Aliphatic Hydroxylation M3 N- or O-dealkylated Metabolite If R is N-alkyl or O-alkyl Parent:f0->M3 Dealkylation

Caption: Potential Phase I metabolic pathways for substituted derivatives.

The strategic placement of fluorine can influence metabolism in several ways beyond simply blocking a site of oxidation:

  • Electronic Effects: Fluorine is highly electronegative and can lower the pKa of nearby functional groups. This can alter the ionization state of the molecule and its affinity for the active site of metabolizing enzymes.[2]

  • Conformational Effects: The bicyclo[3.1.0]hexane scaffold already imposes significant conformational rigidity. The addition of fluorine can further influence the preferred conformation, potentially making it a poorer substrate for CYP enzymes.

  • Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can sometimes lead to increased non-specific binding to microsomes or enhanced affinity for hydrophobic CYP active sites.[2]

By comparing a carefully designed series of derivatives, researchers can deconvolve these effects and build a robust understanding of the SMSR for this novel chemical scaffold. This knowledge is invaluable for rationally designing next-generation compounds with optimized metabolic profiles, ultimately increasing the probability of success in the complex process of drug discovery.

References

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]

  • Javed, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2301. [Link]

  • Ulenberg, S., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(1), 1-20. [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]

  • Admeshop. (n.d.). Metabolic stability. Admeshop. [Link]

  • Liu, Y., et al. (2023). Investigation on the in vitro metabolism of bicyclol using liver microsomes, hepatocytes and human recombinant cytochrome P450 enzymes. Figshare. [Link]

  • Han, S., et al. (2017). Discovery of a Novel Class of Bicyclo[3.1.0]hexanylpiperazines as Noncompetitive Neuropeptide Y Y1 Antagonists. ACS Medicinal Chemistry Letters, 8(12), 1309-1313. [Link]

  • Michel, J., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. International Journal of Molecular Sciences, 23(7), 3801. [Link]

  • Słoczyńska, K., et al. (2024). Structure-Activity Relationship Study of Majusculamide D: Overcoming Metabolic Instability and Severe Toxicity with a Fluoro Analogue. Marine Drugs, 22(12), 643. [Link]

Sources

Comparative

analyzing coupling constants (J-values) for endo/exo configuration

High-Precision J-Value Analysis for Endo/Exo Configuration: A Comparative Guide to NMR Methodologies As drug development increasingly targets complex, conformationally restricted architectures—such as bridged bicyclic sy...

Author: BenchChem Technical Support Team. Date: March 2026

High-Precision J-Value Analysis for Endo/Exo Configuration: A Comparative Guide to NMR Methodologies

As drug development increasingly targets complex, conformationally restricted architectures—such as bridged bicyclic systems and norbornene derivatives—the precise determination of stereochemistry becomes a critical quality attribute. Differentiating between endo and exo isomers is paramount, as this spatial orientation directly dictates a molecule's pharmacokinetic profile and target-binding affinity.

The gold standard for assigning endo/exo configurations is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the extraction and analysis of vicinal proton-proton coupling constants (


). However, as Application Scientists frequently observe, extracting these values from complex, overlapping, or second-order spectra is fraught with analytical peril. This guide objectively compares three leading methodologies for 

-value extraction—Manual First-Order Analysis, Quantum Mechanical (QM) Spin Simulation, and 2D J-Resolved Spectroscopy (JRES)—providing the experimental data and self-validating protocols necessary to optimize your analytical workflow.

The Physical Causality: Why J-Values Dictate Stereochemistry

To understand the analytical requirements, we must first ground our approach in the physical causality of spin-spin coupling. The magnitude of a vicinal coupling constant (


) is not arbitrary; it is fundamentally governed by the orbital overlap between the coupled protons, which is mathematically described by the Karplus equation  [1]:


Where


 is the dihedral torsion angle between the two protons, and 

are empirically derived substituent parameters. The coupling is maximized when orbitals are parallel (

or

) and minimized when orthogonal (

) [2].

In rigid bicyclic systems like norbornene, the geometry locks the protons into specific dihedral angles. The dihedral angle between the bridgehead proton (H1) and the adjacent exo proton (H2x) is approximately 35°–45°. Conversely, the angle between the bridgehead proton (H1) and the endo proton (H2n) approaches 80°–90° [3].

The Diagnostic Rule: Because of this geometric constraint, the Karplus equation dictates a stark difference in coupling constants:

  • Bridgehead-Exo Coupling (

    
    ):  Typically 3.0 – 5.0 Hz [4].
    
  • Bridgehead-Endo Coupling (

    
    ):  Typically 0 – 1.5 Hz  (often appearing as a broadened singlet rather than a resolved doublet)[4].
    

G A Bicyclic Geometry (Endo vs. Exo) B Dihedral Angle (φ) Bridgehead to Vicinal A->B C Orbital Overlap (cos²φ dependence) B->C D ³J-Coupling Constant (Karplus Equation) C->D E Stereochemical Assignment D->E

Logical flow from bicyclic geometry to stereochemical assignment via the Karplus equation.

Comparative Analysis of Analytical Methodologies

When analyzing crude reaction mixtures or utilizing lower-field (benchtop) NMR instruments, signals often overlap, and


 ratios drop, introducing second-order quantum effects (e.g., roofing, virtual coupling). We compared three distinct analytical approaches for resolving 

in a synthetic mixture of endo/exo norbornene derivatives.
Method A: Manual First-Order Analysis (e.g., TopSpin / VNMRJ)

The traditional approach involves acquiring a high-field (≥400 MHz)


 NMR spectrum and manually integrating and measuring peak-to-peak distances (in Hz) using software cursors.
  • Performance: Highly accurate for pure compounds at high magnetic fields where first-order rules apply (

    
    ).
    
  • Limitation: Fails catastrophically in second-order systems or when the bridgehead multiplet is obscured by solvent or impurity peaks. Manual peak picking in these scenarios leads to pseudo-first-order approximations that can skew J-values by up to 2.0 Hz, resulting in misassignment.

Method B: Quantum Mechanical Spin Simulation (e.g., Mnova Spin Simulation)

Advanced software suites utilize iterative QM algorithms to simulate the entire spin system. By inputting an initial guess of chemical shifts and a J-coupling matrix, the software iteratively minimizes the residual difference between the calculated and experimental spectra [5].

  • Performance: Extracts exact, true J-values even from heavily overlapping, strongly coupled (second-order) spectra. It effectively computationally "upgrades" the resolution of lower-field benchtop NMR data.

  • Limitation: Requires a sophisticated software license and a foundational understanding of the molecule's spin topology to set up the initial matrix.

Method C: 2D J-Resolved Spectroscopy (JRES)

A pulse sequence that physically separates chemical shifts along the F2 axis and J-couplings along the orthogonal F1 axis.

  • Performance: Provides unambiguous, visual separation of overlapping multiplets, allowing direct measurement of J-values from the F1 projection.

  • Limitation: Requires significantly longer acquisition times (often 30–60 minutes vs. 2 minutes for 1D). Furthermore, strongly coupled systems can produce artifacts (strong coupling ghosts) in the F1 dimension, complicating analysis.

Experimental Data: Performance Comparison

The following table summarizes the experimental extraction of


 for a 7.7:1 endo:exo mixture of a norbornene derivative [6], analyzed across the three methodologies.
Analytical MethodologyInstrument FieldExtracted

(Expected: ~4.8 Hz)
Extracted

(Expected: ~0.8 Hz)
Time-to-ResultAccuracy / Reliability
Manual Analysis 600 MHz4.75 Hz0.90 Hz< 5 minsHigh (Requires High-Field)
Manual Analysis 60 MHz (Benchtop)Unresolved MultipletUnresolved Multiplet< 5 minsLow (Overlap/Second-Order)
QM Spin Simulation 60 MHz (Benchtop)4.82 Hz0.81 Hz~ 15 minsHigh (Computationally Resolved)
2D JRES 400 MHz4.78 Hz0.85 Hz~ 45 minsHigh (Artifacts possible)

Self-Validating Protocol: QM Spin Simulation Workflow

To ensure trustworthiness and reproducibility, the following protocol details the causality-driven steps for extracting exact J-values using Mnova Spin Simulation [7]. This protocol is a self-validating system: the final step requires the residual error to approach zero, mathematically proving the accuracy of the extracted constants.

Step 1: Data Acquisition & Pre-processing

  • Acquire a standard 1D

    
     NMR spectrum. Ensure high digital resolution (minimum 64k data points) and apply a mild Gaussian apodization to enhance resolution without distorting lineshapes.
    
  • Import the data into Mnova. Perform manual phase correction and baseline correction (Whittaker Smoother) to ensure peak intensities are strictly proportional to population.

Step 2: Spin System Definition

  • Navigate to Prediction > Spin Simulation [8].

  • Identify the isolated spin system. For norbornene endo/exo assignment, define a sub-system comprising the bridgehead proton (H1), the adjacent methylene protons (H2x, H2n), and the vinylic protons if long-range coupling is suspected.

  • Add a "New System" and define the number of nuclei (e.g., Spin Group A = 1, B = 1, C = 1).

Step 3: Matrix Initialization & Iterative Fitting

  • Input initial chemical shift guesses (

    
    ) based on the experimental peak maxima.
    
  • Input initial J-coupling guesses into the matrix based on Karplus expectations (e.g.,

    
     Hz for exo guess, 
    
    
    
    Hz for endo guess).
  • Click Simulate . The software will overlay a calculated spectrum (typically in red) over your experimental data (in blue).

  • Self-Validation Step: Execute the iterative fitting algorithm. The software will adjust the matrix to minimize the Root Mean Square (RMS) residual between the two spectra.

  • Causality Check: If the residual spectrum (Experimental minus Simulated) shows significant deviation (>2% of base peak intensity), your initial spin topology is incorrect. Re-evaluate the possibility of magnetic inequivalence or unassigned long-range couplings.

Workflow Acq 1. Acquire 1H NMR Data (High-Field or Benchtop) Import 2. Import to Mnova & Pre-process Acq->Import Define 3. Define Spin Groups (A, B, C, etc.) Import->Define Matrix 4. Input Initial Guess (Chemical Shifts & J-Matrix) Define->Matrix Iterate 5. Iterative QM Fitting (Minimize Residuals) Matrix->Iterate Iterate->Matrix Adjust Parameters Extract 6. Extract Exact ³J Values (Endo/Exo Assignment) Iterate->Extract

Step-by-step workflow for extracting exact J-values using iterative quantum mechanical spin simulation.

Summary for Drug Development Professionals

Relying solely on manual peak picking for stereochemical assignment in complex mixtures introduces unacceptable risk into the drug development pipeline. By integrating QM Spin Simulation into your analytical workflow, you transition from pseudo-first-order estimations to exact quantum mechanical solutions. This not only guarantees the rigorous assignment of endo/exo configurations via the Karplus relationship but also extends the utility of cost-effective benchtop NMR systems in high-throughput environments.

References

  • Karplus, M. (1959). "Contact Electron-Spin Coupling of Nuclear Magnetic Moments". J. Chem. Phys. 30 (1): 11–15.1

  • Minch, M. J. (1994). "Orientational Dependence of Vicinal Proton-Proton NMR Coupling Constants: The Karplus Relationship". Concepts in Magnetic Resonance.1

  • "endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control". Journal of Chemical Education. 2

  • "Synthesis and evaluation of vasoconstrictor and vasorelaxant activity of Norbormide isomers". Semantic Scholar. 3

  • "Spin Simulation for NMR". Mestrelab Resources.4

  • "Supporting Information - ACS Figshare". Figshare. 5

  • "Comprehensive Guide on Calculating J-Coupling from NMR Using MNOVA". Find China manufacturer and supplier. 6

  • "Spin Simulation". Mestrelab. 7

Sources

Validation

Conformational Analysis of Fluorinated Bicyclic Scaffolds: A Comparative Guide to NOESY and HOESY Applications

Executive Summary: The Fluorine Conformation Paradox In modern drug discovery, the incorporation of fluorine into bicyclic scaffolds (e.g., fluorinated pyrrolidines, tropanes, or fused piperidines) is a standard strategy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Conformation Paradox

In modern drug discovery, the incorporation of fluorine into bicyclic scaffolds (e.g., fluorinated pyrrolidines, tropanes, or fused piperidines) is a standard strategy to modulate metabolic stability (


) and lipophilicity (

). However, fluorine is not merely a steric placeholder; it exerts profound stereoelectronic effects—most notably the gauche effect —which can invert ring puckering preferences and drastically alter the vector presentation of pharmacophores.

Standard


-

NOESY often fails in these systems due to the "proton desert" created by multiple fluorine substitutions. This guide compares the traditional homonuclear approach with the high-precision

-

HOESY (Heteronuclear Overhauser Effect Spectroscopy)
, establishing a validated workflow for resolving solution-state conformations of fluorinated bicyclics.

Comparative Analysis: NOESY vs. HOESY vs. Computational Methods

The following table contrasts the primary methodologies available for determining the stereochemistry and ring pucker of fluorinated bicyclic systems.

Feature

-

NOESY

-

HOESY
DFT (Density Functional Theory)
Primary Observable H-H dipolar cross-relaxationH-F dipolar cross-relaxationCalculated Energy Minima
Distance Limit ~5.0 Å~4.5 - 5.0 ÅN/A (Theoretical)
Suitability for F-Bicyclics Low to Medium. Fails if gem-difluoro groups deplete local proton density.High. Directly probes the position of the F-substituent relative to the scaffold.Medium. validation required; often overestimates gas-phase stability.
Critical Blind Spot Cannot detect F-orientation if no protons are vicinal/geminal.Requires specialized probe (H/F/X) and careful mixing time optimization.Solvation effects (e.g., H-bonding to F) are difficult to model accurately.
Resolution Power Resolves general ring pucker (chair/boat).Resolves specific F-rotamers and gauche vs. anti orientations.Provides energy barriers between conformers.[1]
Expert Insight: The "Proton Desert" Problem

In heavily fluorinated scaffolds (e.g., 3,3-difluoropyrrolidines), the lack of vicinal protons renders


 coupling analysis impossible. Furthermore, 

-

NOESY loses connectivity across the fluorinated carbon. HOESY is not optional in these cases; it is the only experimental link bridging the two halves of the molecule.

Strategic Workflow: The "Dual-Domain" Protocol

To ensure structural integrity, we utilize a self-validating workflow that integrates scalar coupling constants (


) with dipolar couplings (NOE).
Diagram 1: Integrated Conformational Analysis Workflow

ConformationalWorkflow cluster_0 Experimental Core Start Fluorinated Bicyclic Scaffold J_Analysis Step 1: Scalar Coupling Analysis (1H, 19F, 13C) Start->J_Analysis Decision Are J-values ambiguous? J_Analysis->Decision NOESY Step 2: 1H-1H NOESY (Global Fold) Decision->NOESY No (Rare) HOESY Step 3: 1H-19F HOESY (F-Specific Geometry) Decision->HOESY Yes (Common) NOESY->HOESY Refinement DFT Step 4: DFT Validation (GIAO Shielding & Energy) HOESY->DFT Distance Constraints Final Bioactive Conformation Defined DFT->Final

Caption: Workflow integrating scalar and dipolar couplings. Note that HOESY is the critical pivot point when J-values are ambiguous due to electronegativity effects.

Experimental Protocol: High-Fidelity HOESY Acquisition

This protocol is designed for a 500-600 MHz spectrometer equipped with a cryoprobe capable of simultaneous


 and 

tuning (HFX or HF probe).
Phase A: Sample Preparation
  • Concentration: 10–20 mM is ideal.

  • Solvent: Use non-coordinating solvents (

    
    , 
    
    
    
    ) to minimize solvent-solute NOEs, unless mimicking physiological conditions (
    
    
    ,
    
    
    ).
  • Degassing: Mandatory. Paramagnetic oxygen accelerates relaxation (

    
    ), quenching the NOE signal. Bubble with argon for 5 minutes or use freeze-pump-thaw cycles.
    
Phase B: Pulse Sequence Setup ( - HOESY)
  • Pulse Sequence: hoesyph (Phase-sensitive HOESY) or equivalent.

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 3–5 seconds for F).
    • Why? Fluorine

      
       values vary widely (0.5s to 5s). Insufficient 
      
      
      
      leads to integration errors.
  • Mixing Time (

    
    ): 
    
    • Small Molecules (<500 Da): 600–800 ms.

    • Medium/Large Scaffolds: 300–500 ms.

    • Optimization: Run a 1D transient NOE first. If the signal is positive (small molecule limit), use longer mixing times. If negative (diffusion limit), use shorter times.

  • Spectral Width: Ensure the

    
     window covers all rotamers (F-chemical shifts are highly sensitive to conformation).
    
Phase C: The "PANIC" Correction (Critical for Accuracy)

Standard HOESY integration is prone to errors from spin diffusion. To validate distances:

  • Acquire a standard

    
    -
    
    
    
    NOESY with the exact same mixing time .
  • Use the diagonal peaks of the NOESY spectrum to normalize the cross-relaxation rates in the HOESY spectrum.[2][3]

  • This corrects for the "leakage" of magnetization that makes distances appear shorter than they are.

Data Analysis & Interpretation

Calculating Internuclear Distances

The intensity of the NOE cross-peak (


) is related to the distance (

) by the inverse sixth power law:


  • 
     : A known fixed distance (e.g., geminal H-F distance ~1.09 Å or ortho aromatic H-F).
    
  • 
     : The integral of the reference cross-peak.
    
Distinguishing Conformers via Gauche Effect

In bicyclic rings (e.g., 3-fluoropiperidines fused to aromatics), the fluorine atom will orient itself to maximize hyperconjugative overlap (


).
  • Observation: If HOESY shows a strong correlation between

    
     and 
    
    
    
    (1,3-diaxial interaction), the ring is in a chair conformation that places Fluorine axial, likely driven by the gauche effect against the ring nitrogen.
  • Validation: Confirm with

    
    .
    
    • 
       Hz 
      
      
      
      Trans-diaxial (Anti).
    • 
       Hz 
      
      
      
      Gauche.
Diagram 2: Decision Matrix for Method Selection

DecisionTree Start Conformational Question Q1 Is F isolated (e.g., Ar-F)? Start->Q1 Q2 Are vicinal protons present? Q1->Q2 No (F is on ring) Method_NOESY Use 1H-1H NOESY Q1->Method_NOESY Yes (F is distal) Method_HOESY Use 1H-19F HOESY Q2->Method_HOESY No (Gem-difluoro/Sparse) Method_J Use J-Coupling (3J_HF) Q2->Method_J Yes (Rich proton env) Method_J->Method_HOESY If J is ambiguous

Caption: Selection logic for NMR methodology based on fluorine substitution pattern and proton density.

References

  • Thuba Mangu, N., et al. (2019). "Conformational Analysis of Fluorinated Pyrrolidines Using 19F-1H Scalar Couplings and Heteronuclear NOEs." Chemistry – A European Journal.[4][5] Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Dalvit, C., & Vulpetti, A. (2012). "19F NMR spectroscopy: a powerful tool for fragment-based drug discovery." ChemMedChem. Link

  • Hu, H., et al. (2008). "1H-19F HOESY Experiments for the Conformational Analysis of Fluorinated Nucleosides." Magnetic Resonance in Chemistry. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Heteronuclear Methods). Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal Procedures for 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

Chemical Profile and Disposal Causality 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 2166561-62-0) is a specialized halogenated building block frequently utilized in medicinal chemistry and drug discovery. Its di...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile and Disposal Causality

6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid (CAS: 2166561-62-0) is a specialized halogenated building block frequently utilized in medicinal chemistry and drug discovery. Its disposal requires stringent oversight due to three intersecting chemical properties:

  • C-F Bond Recalcitrance: The carbon-fluorine bond is exceptionally stable. Standard biological wastewater treatment processes cannot cleave this bond. Drain disposal violates environmental regulations and contributes to the accumulation of persistent fluorinated pollutants.

  • Acidic Incompatibility: As an organic acid, it can react exothermically with strong bases or reducing agents. Waste streams must be rigorously segregated to prevent inadvertent pressurization of waste carboys.

  • Hazardous Combustion Byproducts: Thermal destruction of fluorinated organics generates hydrogen fluoride (HF) gas. Consequently, this compound cannot be disposed of in municipal trash or standard incinerators; it strictly requires high-temperature incineration coupled with alkaline gas scrubbing to neutralize the HF gas 1.

Quantitative Disposal Parameters

When Environmental Health and Safety (EHS) contractors process this compound, they must adhere to specific thermal destruction parameters to ensure the complete breakdown of the bicyclic ring and the safe neutralization of fluorine radicals 1.

ParameterOperational Value / ConditionMechanistic Rationale
Destruction Efficiency > 99.999%Ensures no intact fluorinated cyclic compounds escape into the atmosphere.
Incineration Temperature ≥ 1000°CRequired to break the highly stable C-F bonds and the strained [3.1.0] bicyclic system.
Residence Time ≥ 2.0 secondsProvides sufficient duration at peak temperature for complete oxidative breakdown.
Off-Gas Treatment Alkaline Scrubbing (e.g., Ca(OH)₂)Neutralizes highly toxic and corrosive Hydrogen Fluoride (HF) gas generated during combustion.

Step-by-Step Experimental Disposal Protocols

To maintain a self-validating safety system, laboratory personnel must follow these exact workflows based on the physical state of the waste.

Protocol A: Solid Waste Management (Unused or Spilled Reagent)
  • Containment: Do not sweep dry powders, as this risks aerosolizing the fluorinated acid. If spilled, cover the solid with a damp, chemically inert absorbent pad.

  • Collection: Transfer the solid material and any contaminated absorbent into a high-density polyethylene (HDPE) wide-mouth container. Avoid using metal containers, as residual moisture could lead to mild corrosive action over time.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents specifically as "Halogenated Organic Acid Waste - Toxic" to ensure EHS routes it to the correct high-temperature incineration facility.

Protocol B: Liquid Waste Management (Reaction Mixtures & Filtrates)
  • Solvent Segregation: If the compound is dissolved in organic solvents (e.g., dichloromethane, methanol, or ethyl acetate), the entire mixture must be routed to the Halogenated Organic Waste carboy.

  • Compatibility Check: Before adding the solution to a bulk waste carboy, verify the pH of the existing waste. Do not add this acidic solution to a carboy containing strong bases, cyanides, or sulfides, which could generate toxic gases.

  • Volume Limits: Fill liquid waste carboys to no more than 80% capacity to allow for vapor expansion, which is particularly important for volatile halogenated solvent mixtures.

Waste Routing and Logistical Workflow

The following diagram illustrates the validated logistical pathway for 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid waste, from generation to safe environmental discharge.

DisposalWorkflow Start Waste Generation: 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid Check State of Waste? Start->Check Solid Solid Waste Stream (HDPE Sealed Container) Check->Solid Powder/Crystals Liquid Liquid Waste Stream (Halogenated Carboy) Check->Liquid Dissolved EHS EHS Hazmat Collection (EPA Subpart K Routing) Solid->EHS Liquid->EHS Incinerator High-Temp Incineration (>1000°C, 2s residence) EHS->Incinerator Scrubber Alkaline Gas Scrubbing (Neutralizes HF Gas) Incinerator->Scrubber End Safe Environmental Discharge Scrubber->End

Validated logistical routing for fluorinated waste to prevent environmental contamination.

Regulatory Grounding and EHS Coordination

Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), specifically Subpart K regulations for academic and research laboratories 2, it is the responsibility of the point-of-generation researcher to accurately identify and segregate waste. The American Chemical Society (ACS) strictly advises against the drain disposal of any halogenated organic compounds, as they do not meet the criteria for safe municipal water treatment and must be handled via hazmat pickup 3.

References

  • Hazardous Waste and Disposal | American Chemical Society (ACS) |3

  • Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals | Benchchem | 1

  • Regulation of Laboratory Waste | American Chemical Society (ACS) | 2

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid

[1][2] Executive Summary & Compound Profile Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and handling protocols for 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid . Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Compound Profile

Objective: This guide defines the mandatory Personal Protective Equipment (PPE) and handling protocols for 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid .

Scientific Rationale: As a fluorinated bicyclic organic acid, this compound presents a dual hazard profile: acidity (enhanced by the electron-withdrawing fluorine atom) and potential lipophilicity (facilitating skin absorption). While specific toxicological data may be sparse for this niche intermediate, the Precautionary Principle dictates treating it as a Corrosive Solid (Category 1B/1C) and a Severe Irritant .

Compound Snapshot
PropertyDescriptionSafety Implication
Physical State Solid (Crystalline Powder)Risk of airborne dust inhalation; static charge generation.
Chemical Class Fluorinated Carboxylic AcidHigh Acidity: The

-fluorine stabilizes the carboxylate, lowering pKa compared to non-fluorinated analogs. Potential for chemical burns.[1][2]
Solubility Soluble in polar organics (DMSO, MeOH)Solutions can penetrate skin faster than solids.
Storage 2–8°C (Refrigerated), Inert GasHygroscopic; moisture absorption increases acidity/corrosivity.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

  • Inhalation (High Risk): Fine powders of fluorinated acids are potent respiratory irritants. Inhalation can cause delayed pulmonary edema due to the acidic hydrolysis on mucous membranes.

  • Skin Contact (Moderate-High Risk): The bicyclic structure adds lipophilicity, potentially allowing the acid to penetrate the stratum corneum faster than simple mineral acids.

  • Eye Contact (Severe Risk): As a solid acid, contact with the eye creates a concentrated acidic solution immediately upon dissolving in tear fluid, leading to potential corneal opacity.

PPE Selection Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline.

Tier 1: Solid Handling (Weighing/Transfer < 1g)
  • Engineering Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Hand Protection: Double Nitrile Gloves (min 5 mil / 0.12 mm thickness).

    • Why: Nitrile provides excellent degradation resistance to solids. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+).

    • Why: Safety glasses are insufficient. Airborne dust can bypass the gaps in glasses. Goggles seal the ocular region.

  • Body Protection: Standard Lab Coat (Cotton/Polyester blend).

Tier 2: Solution Handling & Scale-Up (> 1g or Dissolved)
  • Engineering Control: Chemical Fume Hood.

  • Hand Protection: Extended Cuff Nitrile (Outer) over Standard Nitrile (Inner).

    • Note: If using penetrating solvents like DCM (Dichloromethane) or THF , use PVA or Laminate (Silver Shield) inner gloves, as nitrile offers <5 mins protection against DCM.

  • Eye Protection: Chemical Splash Goggles + Face Shield .[1]

    • Why: Protects the neck and face from splashes during exothermic dissolution.

  • Respiratory Protection: If fume hood is unavailable (Not Recommended), use a Full-Face Respirator with P100/Organic Vapor cartridges .

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Powder Solution Solution / Liquid State_Check->Solution Liquid PPE_Solid PPE: Double Nitrile + Goggles Control: Fume Hood Solid->PPE_Solid Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solvent Standard (MeOH, Water) Solvent_Check->Standard_Solvent Penetrating_Solvent Penetrating (DCM, THF) Solvent_Check->Penetrating_Solvent PPE_Std_Liq PPE: Ext. Cuff Nitrile + Goggles + Face Shield Control: Fume Hood Standard_Solvent->PPE_Std_Liq PPE_High_Risk PPE: Silver Shield/Laminate Gloves + Goggles Control: Fume Hood + Sash Lowered Penetrating_Solvent->PPE_High_Risk

Caption: Decision tree for selecting appropriate hand and eye protection based on physical state and solvent carrier.

Operational Protocols

A. Donning & Doffing (The "Clean-Dirty" Rule)

Contamination often occurs when removing PPE. Follow this strict sequence.

  • Donning (Pre-Entry):

    • Inspect Lab Coat for tears.

    • Wash hands.[1][3][2][4][5][6]

    • Don Inner Gloves (tuck under lab coat cuffs).

    • Don Outer Gloves (pull over lab coat cuffs).

    • Adjust Goggles.

  • Doffing (Exit):

    • Outer Gloves: Pinch outside of one glove, peel off. Hold in gloved hand. Slide finger under remaining glove, peel off from inside. Discard in solid waste.

    • Goggles: Remove by the strap (do not touch the lens).

    • Lab Coat: Remove and hang in designated "Dirty" area.

    • Inner Gloves: Remove last.

    • Wash Hands: Immediately with soap and water for 20 seconds.

B. Weighing & Transfer (Static Control)

Fluorinated bicyclic powders are often static-prone and "fly."

  • Setup: Place balance inside the fume hood. If not possible, use a static-free powder funnel and a tared vial.

  • Anti-Static: Use an ionizing bar or anti-static gun on the spatula and vial before transfer.

  • Technique: Do not dump powder. Use a spatula to gently tap powder into the receiving vessel to minimize aerosolization.

C. Dissolution (Exotherm Management)

Dissolving fluorinated acids can be exothermic.

  • Cooling: Have an ice bath ready.

  • Addition: Add the solid to the solvent slowly (never solvent to solid) to prevent localized boiling/splashing.

Emergency Response Procedures

Spill Management (Solid)
  • Alert: Notify nearby personnel.

  • PPE: Don full PPE (Goggles, Double Gloves, Lab Coat).

  • Containment: Cover spill with a Dry Acid Neutralizer (e.g., Sodium Carbonate or Sodium Bicarbonate).

    • Note: Expect bubbling (CO2 release). Wait for reaction to cease.

  • Cleanup: Sweep up carefully (avoid dust) into a hazardous waste bag. Label as "Acidic Solid Waste + Fluorinated Organic."

  • Clean Surface: Wipe area with water, then acetone.

Exposure Response
Exposure RouteImmediate Action
Eye Contact Flush immediately with eyewash for 15 minutes .[7] Hold eyelids open. Time is critical to prevent corneal scarring.
Skin Contact Remove contaminated clothing.[1][3][2][5][7][8] Wash with soap and water for 15 mins.[3] Apply Calcium Gluconate gel ONLY if HF formation is suspected (unlikely for this stable acid, but conservative safety suggests having it available if working with reagents that might cleave the C-F bond).
Inhalation Move to fresh air.[1][3][2][4][5][6][7][9] If breathing is difficult, seek medical attention immediately (delayed pulmonary edema risk).[3]

Waste Disposal

  • Classification: Hazardous Chemical Waste (Acidic, Organic, Halogenated).

  • Segregation: Do NOT mix with strong bases or oxidizers in the waste stream to avoid heat generation.

  • Labeling: Clearly mark as "Fluorinated Organic Acid."

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11235615, 6-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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